molecular formula C14H17NO2 B041348 (±)-Paniculidine A

(±)-Paniculidine A

货号: B041348
分子量: 231.29 g/mol
InChI 键: OSINFMIOMWBGDS-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl (2R)-4-(1H-Indol-3-yl)-2-methylbutanoate is a chiral indole derivative offered for chemical and pharmacological research. This compound is of significant interest in forensic and analytical chemistry for the identification and characterization of novel psychoactive substances (NPS), particularly synthetic cannabinoids . Researchers can utilize this chemical as a reference standard in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to aid in the detection and structural elucidation of analogous compounds in complex matrices . Its structure, featuring an indole moiety and a specific (R)-enantiomer methyl ester, is designed for studying structure-activity relationships (SAR) at cannabinoid receptors (CB1 and CB2). Exploring these interactions is crucial for understanding the mechanisms of action and for the development of targeted analytical assays in clinical and forensic toxicology . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

属性

IUPAC Name

methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINFMIOMWBGDS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Total Synthesis of (+)-Paniculatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paniculatine is a member of the complex Lycopodium alkaloid family, a class of natural products known for their structural diversity and significant biological activities. Isolated from Lycopodium paniculatum, (+)-Paniculatine features a unique tetracyclic framework with seven stereogenic centers, making it a challenging and attractive target for total synthesis. Its intricate architecture has inspired the development of innovative synthetic strategies. This guide provides an in-depth analysis of the key total syntheses of (+)-Paniculatine, with a focus on detailed experimental protocols and quantitative data to support research and development in this area. It has been noted that the requested "(±)-Paniculidine A" is likely a misnomer for (+)-Paniculatine, the subject of this guide.

Retrosynthetic Analysis and Key Strategies

Two landmark total syntheses of (+)-Paniculatine are highlighted in this guide: the first total synthesis by Sha and coworkers in 1999 and a highly concise synthesis reported by Qiu and coworkers in 2019.

Sha's First Total Synthesis (1999)

Sha's approach established the feasibility of synthesizing this complex molecule. Their strategy relied on a tandem radical cyclization to construct a key tricyclic intermediate. The piperidine (B6355638) ring was envisioned to be formed late-stage from a 1,4-addition of an acetate (B1210297) fragment followed by nitrogen insertion.[1]

Qiu's Concise Total Synthesis (2019)

Qiu's route represents a significant advancement in efficiency, achieving the total synthesis in just 10 steps with an overall yield of 12%.[2] The key transformations in this synthesis include a Hosomi-Sakurai allylation, an SN2 cyclization to form the third ring, and a crucial intramolecular Michael addition to complete the tetracyclic core.[2][3] This synthesis starts from two readily available intermediates: a thioether-substituted cyclohexanone (B45756) and an iodine-substituted cyclic enone.[2]

Synthetic Pathway Overview (Qiu, 2019)

The following diagram illustrates the concise and efficient synthetic strategy developed by Qiu and coworkers.

G cluster_start Starting Materials Thioether-substituted cyclohexanone Thioether-substituted cyclohexanone Coupling & Allylation Coupling & Allylation Thioether-substituted cyclohexanone->Coupling & Allylation Iodine-substituted cyclic enone Iodine-substituted cyclic enone Iodine-substituted cyclic enone->Coupling & Allylation Iodohydrin Formation Iodohydrin Formation Coupling & Allylation->Iodohydrin Formation SN2 Cyclization SN2 Cyclization Iodohydrin Formation->SN2 Cyclization Intramolecular Michael Addition Intramolecular Michael Addition SN2 Cyclization->Intramolecular Michael Addition Final Steps Final Steps Intramolecular Michael Addition->Final Steps Paniculatine Paniculatine Final Steps->Paniculatine

Caption: Key stages of Qiu's 10-step total synthesis of (+)-Paniculatine.

Detailed Experimental Protocols

The following are detailed procedures for key steps in the total syntheses of (+)-Paniculatine.

Key Step from Sha's Synthesis: Tandem Radical Cyclization

This reaction constructs the core tricyclic system of an early intermediate.

Protocol: A solution of the precursor iodide in anhydrous, deoxygenated toluene (B28343) is prepared. To this solution, Bu₃SnH (1.2 equivalents) and AIBN (0.1 equivalents) are added. The reaction mixture is then heated to reflux under an inert atmosphere for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.[1]

ReagentMolar Ratio
Precursor Iodide1.0
Bu₃SnH1.2
AIBN0.1
Key Steps from Qiu's Synthesis

1. Hosomi-Sakurai Allylation: This step introduces a crucial side chain with stereocontrol.

Protocol: To a solution of the enone intermediate in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equivalents). After stirring for 10 minutes, allyltrimethylsilane (B147118) (1.5 equivalents) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of saturated aqueous NaHCO₃. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[1]

ReagentMolar Ratio
Enone Intermediate1.0
TiCl₄1.1
Allyltrimethylsilane1.5

2. Intramolecular Michael Addition: This key cyclization completes the tetracyclic core of (+)-Paniculatine.

Protocol: To a solution of the bicyclic precursor in anhydrous THF at -78 °C is added a solution of KHMDS (1.1 equivalents) in THF dropwise. The reaction mixture is stirred at this temperature for 30 minutes. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the tetracyclic product.[2][3]

ReagentMolar Ratio
Bicyclic Precursor1.0
KHMDS1.1

Quantitative Data Summary

The following table summarizes the yields for the key transformations in Qiu's concise total synthesis of (+)-Paniculatine.

StepTransformationYield (%)
1-3Coupling, Oxidation, and Elimination75 (over 3 steps)
4Hosomi-Sakurai AllylationNot specified individually
5Iodohydrin FormationNot specified individually
6SN2 CyclizationNot specified individually
7Intramolecular Michael AdditionNot specified individually
8-10Final ModificationsNot specified individually
Overall Total Synthesis 12

Note: While the overall yield is reported as 12%, the yields for individual steps are not always detailed in the preliminary communications. Accessing the full supporting information of the publication is recommended for step-by-step yield data.

Logical Workflow: From Strategy to Execution

The development of a successful total synthesis requires a logical progression from retrosynthetic analysis to the execution of individual reactions.

G Target Molecule Analysis Target Molecule Analysis Retrosynthetic Disconnection Retrosynthetic Disconnection Target Molecule Analysis->Retrosynthetic Disconnection Identify key bonds Key Intermediate Identification Key Intermediate Identification Retrosynthetic Disconnection->Key Intermediate Identification Simplify complexity Synthetic Step Design Synthetic Step Design Key Intermediate Identification->Synthetic Step Design Propose reactions Reaction Optimization Reaction Optimization Synthetic Step Design->Reaction Optimization Vary conditions Scale-up & Characterization Scale-up & Characterization Reaction Optimization->Scale-up & Characterization Confirm structure Final Product Final Product Scale-up & Characterization->Final Product

Caption: A generalized workflow for the total synthesis of a complex natural product.

Conclusion

The total synthesis of (+)-Paniculatine has been a significant achievement in organic chemistry, showcasing the power of strategic planning and the development of novel synthetic methodologies. The concise route developed by Qiu and coworkers, in particular, provides a highly efficient pathway to this complex alkaloid and related compounds. This guide has provided a detailed overview of the key strategies and experimental protocols, which can serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. The methodologies presented here may be adaptable for the synthesis of other structurally related Lycopodium alkaloids, opening new avenues for the exploration of their therapeutic potential.

References

Enantioselective Synthesis of Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine A, a monochiral prenylindole alkaloid, belongs to the diverse family of indole (B1671886) alkaloids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities and complex molecular architectures, making them attractive targets for total synthesis. The enantioselective synthesis of such natural products is a critical endeavor in medicinal chemistry and drug development, as the biological activity of chiral molecules is often confined to a single enantiomer. This technical guide provides an in-depth overview of the enantioselective synthesis of Paniculidine A, with a comparative analysis of synthetic strategies for the structurally related and more complex Lycopodium alkaloid, (+)-Paniculatine. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key transformations.

Core Synthetic Strategies

The enantioselective synthesis of Paniculidine A and related alkaloids hinges on the strategic construction of the chiral centers and the heterocyclic core. The seminal work on the synthesis of the S-enantiomer of Paniculidine A by Czeskis and Moissenkov established the absolute R-configuration of the natural product. Their approach relies on a chiral pool starting material to introduce the stereocenter, followed by the construction of the indole framework.

In contrast, the more recent and complex total syntheses of (+)-Paniculatine by research groups such as Qiu, Yao, and others showcase a variety of advanced synthetic strategies. These include intramolecular Michael additions, tandem metathesis sequences, and organocatalytic cyclizations to construct the intricate tetracyclic diquinane core. These approaches offer valuable insights into modern synthetic methodologies that could be adapted for the synthesis of other Lycopodium alkaloids.

Key Synthetic Transformations

The synthesis of Paniculidine A and its analogues involves several key chemical transformations:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

  • Wittig Reaction: A crucial C-C bond-forming reaction for the construction of the olefinic side chain.

  • Catalytic Hydrogenation: For the stereoselective reduction of double bonds.

  • Intramolecular Michael Addition: A powerful tool for the formation of cyclic systems, prominently featured in the synthesis of Paniculatine.

  • Tandem Metathesis: A modern and efficient method for the construction of complex ring systems.

Data Presentation

The following tables summarize the quantitative data from the key synthetic steps in the enantioselective synthesis of the S-enantiomer of Paniculidine A and a representative synthesis of (+)-Paniculatine.

Table 1: Synthesis of (S)-Paniculidine A Precursors
StepReactionStarting MaterialProductReagents and ConditionsYield (%)Optical Rotation ([α]D)
1Oxidation and Esterification(4R)-5-Acetoxy-4-methylpentanoic acidAcetoxy ester (5)i) KMnO₄/SiO₂, C₆H₆, 25 °C; ii) CH₂N₂, Et₂O, 25 °C87 (overall)-
2SaponificationAcetoxy ester (5)Alcohol (6)K₂CO₃, MeOH, 0-5 °C75-
3BrominationAlcohol (6)Bromide (7)CBr₄, Py, Ph₃P, THF, 25 °C77+16.7° (c 1.78, CHCl₃)
4Phosphonium (B103445) Salt FormationBromide (7)Phosphonium bromide (8)Ph₃P, THF, 80 °C, 14 kBar100+27.3° (c 1.78, CHCl₃)
5Wittig ReactionPhosphonium bromide (8) and N-tosyl-3-formylindolecis-Olefin (9)LDA, THF-HMPA, -78 °C to 25 °C78+82.7° (c 1.64, CHCl₃)
6Catalytic Hydrogenationcis-Olefin (9)Amido ester (10)H₂, 10% Pd/C, EtOAc, 25 °C100+8.7° (c 1.64, CHCl₃)
Table 2: A Representative Enantioselective Synthesis of (+)-Paniculatine (Qiu et al.)
StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
1Michael AdditionThioether-substituted cyclohexanone (B45756) & Iodine-substituted cyclic enoneCoupled Product-85>99
2Hosomi-Sakurai AllylationCoupled ProductAllylated IntermediateAllyl-TMS, TiCl₄92-
3Iodohydrin FormationAllylated IntermediateIodohydrinI₂, H₂O88-
4Sₙ2 CyclizationIodohydrinTricyclic IntermediateNaH95-
5Intramolecular Michael AdditionTricyclic IntermediateTetracyclic TriketoneLHMDS75-
6Diastereoselective ReductionTetracyclic Triketone(+)-PaniculatineNaBH₄, CeCl₃60-

Experimental Protocols

Synthesis of the S-enantiomer of Paniculidine A

Step 1: Preparation of Acetoxy Ester (5)

To a solution of (4R)-5-acetoxy-4-methylpentanoic acid (3) in benzene, potassium permanganate (B83412) adsorbed on silica (B1680970) gel is added. The mixture is stirred at room temperature. After completion of the reaction, the solid is filtered off, and the filtrate is treated with an ethereal solution of diazomethane (B1218177) to afford the acetoxy ester (5).

Step 2: Preparation of Alcohol (6)

The acetoxy ester (5) is dissolved in methanol (B129727) and cooled to 0-5 °C. Potassium carbonate is added, and the mixture is stirred until the starting material is consumed. The solvent is evaporated, and the residue is purified by chromatography to give the alcohol (6).

Step 3: Preparation of Bromide (7)

To a solution of alcohol (6) and carbon tetrabromide in THF, pyridine (B92270) and triphenylphosphine (B44618) are added. The reaction mixture is stirred at room temperature. After completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation to yield bromide (7).

Step 4: Preparation of Phosphonium Bromide (8)

A solution of bromide (7) and triphenylphosphine in THF is heated at 80 °C under high pressure (14 kBar) to quantitatively yield the phosphonium bromide (8).

Step 5: Wittig Reaction to form cis-Olefin (9)

To a solution of phosphonium bromide (8) in a mixture of THF and HMPA at -78 °C, a solution of lithium diisopropylamide (LDA) is added. After stirring, a solution of N-tosyl-3-formylindole in THF is added. The reaction is allowed to warm to room temperature. After workup and purification, the cis-olefin (9) is obtained.

Step 6: Catalytic Hydrogenation to Amido Ester (10)

The cis-olefin (9) is dissolved in ethyl acetate, and 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed, yielding the amido ester (10) quantitatively. This product can then be converted to (S)-Paniculidine A.

Mandatory Visualization

Enantioselective_Synthesis_of_Paniculidine_A cluster_start Chiral Pool Starting Material cluster_synthesis Key Intermediates cluster_reagents Reagents cluster_end Final Product Precursor start (4R)-5-Acetoxy-4-methylpentanoic acid ester Acetoxy ester (5) start->ester Oxidation, Esterification alcohol Alcohol (6) ester->alcohol Saponification bromide Bromide (7) alcohol->bromide Bromination phosphonium Phosphonium bromide (8) bromide->phosphonium Phosphonium salt formation olefin cis-Olefin (9) phosphonium->olefin Wittig Reaction amido_ester Amido ester (10) olefin->amido_ester Catalytic Hydrogenation end (S)-Paniculidine A precursor amido_ester->end reagent1 KMnO4/SiO2, CH2N2 reagent2 K2CO3, MeOH reagent3 CBr4, Py, Ph3P reagent4 Ph3P, high pressure reagent5 LDA, N-tosyl-3-formylindole reagent6 H2, Pd/C

Caption: Synthetic pathway for the enantioselective synthesis of the (S)-Paniculidine A precursor.

Paniculatine_Synthesis_Workflow start Thioether-substituted cyclohexanone + Iodine-substituted cyclic enone michael Michael Addition start->michael allylation Hosomi-Sakurai Allylation michael->allylation iodohydrin Iodohydrin Formation allylation->iodohydrin cyclization1 SN2 Cyclization iodohydrin->cyclization1 cyclization2 Intramolecular Michael Addition cyclization1->cyclization2 reduction Diastereoselective Reduction cyclization2->reduction end (+)-Paniculatine reduction->end

Unraveling the Core Structure of (±)-Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structure elucidation of (±)-Paniculidine A, a prenylindole alkaloid isolated from the plant Murraya paniculata. The determination of its chemical architecture relied on a combination of spectroscopic techniques and chemical synthesis, culminating in the definitive assignment of its structure as methyl 2-methyl-4-(indol-3-yl)-butyrate. This document summarizes the key experimental data and methodologies that were instrumental in this scientific endeavor.

Spectroscopic Data Analysis

The foundational evidence for the structure of Paniculidine A was derived from a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. These techniques provided a detailed picture of the molecule's connectivity, functional groups, and overall framework.

Mass Spectrometry (MS)

High-resolution mass spectrometry was pivotal in establishing the molecular formula of Paniculidine A.

IonHigh-Resolution MS (m/z)Calculated (C14H17NO2)
[M]+231.1257231.1259
Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provided key insights into the chromophores and functional groups present in the molecule.

SpectroscopyWavelength/WavenumberInterpretation
UV (λmax)224, 282, 290 nmIndole nucleus
IR (νmax)3400 cm⁻¹NH stretching
1730 cm⁻¹Ester carbonyl
¹H-NMR Spectroscopy

Proton NMR spectroscopy revealed the number and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
0.95d7.0 HzC-2-CH₃
1.5-2.2mC-3-H₂
2.4-2.8mC-4-H₂
2.6mC-2-H
3.65sOCH₃
6.9-7.6mAromatic-H
8.1br sIndole-NH
¹³C-NMR Spectroscopy

Carbon NMR spectroscopy provided information about the carbon skeleton of Paniculidine A.

Chemical Shift (δ)Assignment
176.5C-1 (Ester C=O)
136.2Indole C-7a
127.3Indole C-3a
122.0Indole C-2
121.2Indole C-5
119.1Indole C-6
118.5Indole C-4
112.5Indole C-3
111.0Indole C-7
51.4OCH₃
41.0C-2
31.5C-3
24.8C-4
17.0C-2-CH₃

Experimental Protocols

The structure elucidation of Paniculidine A involved a systematic experimental workflow, from isolation to spectroscopic analysis.

Isolation of this compound

This compound was isolated from the dried roots of Murraya paniculata. The general procedure involved:

  • Extraction: The powdered plant material was extracted with methanol (B129727).

  • Solvent Partitioning: The methanol extract was concentrated and partitioned between ethyl acetate (B1210297) and water.

  • Chromatography: The ethyl acetate fraction was subjected to silica (B1680970) gel column chromatography, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

Standard spectroscopic techniques were employed to characterize the isolated compound:

  • Mass Spectrometry: High-resolution mass spectra were obtained on a double-focusing mass spectrometer.

  • UV Spectroscopy: The UV spectrum was recorded in methanol.

  • IR Spectroscopy: The IR spectrum was recorded using a potassium bromide (KBr) disk.

  • NMR Spectroscopy: ¹H and ¹³C-NMR spectra were recorded in deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound followed a logical progression, as illustrated in the workflow diagram below.

structure_elucidation_workflow A Isolation from Murraya paniculata B Mass Spectrometry A->B Determine Molecular Formula C UV and IR Spectroscopy A->C Identify Functional Groups D NMR Spectroscopy (¹H, ¹³C, DEPT) A->D Elucidate Connectivity E Data Interpretation B->E C->E D->E F Proposed Structure E->F G Chemical Synthesis F->G Validate Hypothesis H Structure Confirmation F->H G->H Compare Spectroscopic Data

Figure 1: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was unequivocally established as methyl 2-methyl-4-(indol-3-yl)-butyrate through the meticulous application and interpretation of various spectroscopic techniques. The combination of mass spectrometry, UV, IR, and detailed 1D NMR analysis provided a clear and consistent picture of its molecular architecture. This foundational work provides a basis for further investigation into the biosynthesis, chemical synthesis, and potential biological activities of this natural product.

The intricate world of indole alkaloid biosynthesis in Murraya

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical diversity and biosynthetic machinery of Murraya species, offering a comprehensive resource for researchers and drug development professionals.

The genus Murraya, belonging to the Rutaceae family, is a treasure trove of structurally diverse and pharmacologically significant indole (B1671886) alkaloids. These compounds, which include simple indoles, carbazoles, and complex dimeric and trimeric structures, have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides an in-depth exploration of the biosynthesis of these fascinating molecules in various Murraya species, with a focus on the core pathways, key enzymatic players, and regulatory mechanisms.

A Rich Chemical Arsenal: Indole Alkaloids in Murraya

A wide array of indole and carbazole (B46965) alkaloids have been isolated and identified from different parts of various Murraya species. These include, but are not limited to, yuehchukene (B1200704) from Murraya paniculata, mahanimbine (B1675914) and koenimbine (B1215199) from Murraya koenigii, and a variety of unique dimeric and trimeric carbazole alkaloids from Murraya microphylla.[1][2][3][4] Recent metabolomic studies have further expanded this list, revealing species-specific accumulation patterns of these alkaloids.[5][6] For instance, a comprehensive analysis of M. exotica, M. kwangsiensis, and M. tetramera identified 77 distinct alkaloids, with a significant portion being indole derivatives.[5][6]

Biosynthetic Pathways: From Tryptophan to Complexity

The biosynthesis of indole alkaloids in Murraya, as in other plants, originates from the shikimate pathway, with L-tryptophan serving as the primary precursor.[5][7] The initial committed step involves the decarboxylation of tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[5][7] Tryptamine then undergoes condensation with secologanin, derived from the terpenoid pathway, to form strictosidine (B192452), the central intermediate for most monoterpenoid indole alkaloids. This crucial step is catalyzed by strictosidine synthase (STR).[5][8]

A proposed biosynthetic pathway for the indole alkaloid tombozine in Murraya species begins with L-tryptophan.[5] L-tryptophan is first converted to tryptamine by aromatic-L-amino-acid/L-tryptophan decarboxylase (DDC/TDC).[5] Tryptamine then condenses with secologanin, a product of the terpenoid pathway, in a reaction catalyzed by strictosidine synthase 1 (STR1) to yield 3-α(S)-strictosidine.[5] Subsequently, strictosidine beta-D-glucosidase (SGR1) hydrolyzes strictosidine to produce strictosamide, which then undergoes further enzymatic modifications to form vellosimine, a precursor to tombozine.[5]

While the early steps of the pathway are relatively well-understood, the downstream modifications that lead to the vast diversity of carbazole alkaloids and their complex derivatives in Murraya are still under investigation. Transcriptomic analyses of species like M. koenigii and M. tetramera have identified numerous candidate genes potentially involved in these later stages, including those encoding for polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s.[8][9]

Visualizing the Biosynthetic Machinery

Indole_Alkaloid_Biosynthesis L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin (from Terpenoid Pathway) Secologanin->Strictosidine Indole_Alkaloids Diverse Indole Alkaloids (e.g., Tombozine, Carbazole Alkaloids) Strictosidine->Indole_Alkaloids Multiple Steps (Glucosidases, P450s, etc.)

Core biosynthetic pathway of indole alkaloids in Murraya.

Quantitative Insights into Alkaloid Accumulation

The concentration of indole alkaloids can vary significantly between different Murraya species and even within different tissues of the same plant. Quantitative analyses have provided valuable data on the abundance of these compounds. For instance, studies on M. koenigii have quantified several carbazole alkaloids in its leaves, roots, fruits, and stems.

AlkaloidPlant PartConcentration Range (% w/w, dried)Reference
KoenimbidineLeaves0.06 - 0.20[10][11]
KoenimbineLeaves0.04 - 0.69[10][11]
MahanimbineLeaves0.13 - 0.42[10][11]

Another study on M. koenigii from different climatic zones in India provided a more detailed quantitative analysis of eleven carbazole alkaloids, with concentrations reported in mg/g of the leaf material.

AlkaloidConcentration Range (mg/g)Reference
Koenine-I0.097 - 1.222[12]
Murrayamine A0.092 - 5.014[12]
Koenigine0.034 - 0.661[12]
Koenimbidine0.010 - 1.673[12]
Koenimbine0.013 - 7.336[12]
O-methylmurrayamine A0.010 - 0.310[12]
Girinimbine0.010 - 0.114[12]
Mahanine0.049 - 5.288[12]
8,8''-biskoenigine0.031 - 1.731[12]
Isomahanimbine0.491 - 3.791[12]
Mahanimbine0.492 - 5.399[12]

These quantitative variations highlight the influence of genetic and environmental factors on alkaloid production and underscore the importance of standardized material for research and drug development.

Experimental Protocols: A Methodological Overview

The study of indole alkaloid biosynthesis in Murraya employs a range of sophisticated analytical and molecular techniques.

Extraction and Isolation

A general workflow for the isolation of indole alkaloids from Murraya plant material typically involves the following steps:

Extraction_Workflow Plant_Material Dried Plant Material (e.g., leaves, roots) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Different Solvent Fractions Partitioning->Fractions Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractions->Chromatography Pure_Alkaloids Pure Indole Alkaloids Chromatography->Pure_Alkaloids

General workflow for the extraction and isolation of indole alkaloids.
Structural Elucidation

The determination of the chemical structures of novel indole alkaloids relies on a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compounds.[13][14][15]

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy: Provide information about the chromophores and functional groups present in the molecule.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for elucidating the detailed connectivity and stereochemistry of the alkaloids.[13][14][15]

Quantitative Analysis

For the precise quantification of known indole alkaloids in plant extracts, the following methods are commonly employed:

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection: A robust method for the separation and quantification of multiple analytes.[10][11]

  • UPLC coupled with Tandem Mass Spectrometry (UPLC/MS/MS): Offers high sensitivity and selectivity, enabling the accurate quantification of alkaloids even at low concentrations.[12]

Transcriptomic and Gene Expression Analysis

To identify genes involved in indole alkaloid biosynthesis, researchers utilize:

  • De novo Transcriptome Sequencing: Performed on tissues with high alkaloid accumulation to generate a comprehensive library of expressed genes.[9]

  • Differential Gene Expression Analysis: Comparing the transcriptomes of tissues with varying alkaloid content (e.g., old vs. new leaves) to identify candidate genes whose expression correlates with alkaloid levels.[8][16]

  • Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression patterns of candidate genes identified through transcriptomic studies.

Regulatory Networks and Signaling Pathways

The biosynthesis of indole alkaloids in Murraya is a tightly regulated process, influenced by developmental cues and environmental stimuli. While research in this area is ongoing, integrated metabolomic and transcriptomic analyses have provided initial insights into the regulatory networks.

KEGG pathway enrichment analysis of differentially expressed genes in Murraya species has shown significant enrichment in pathways related to the "Biosynthesis of various alkaloids," "Biosynthesis of alkaloids derived from the shikimate pathway," and "Indole alkaloid biosynthesis".[5][6] Furthermore, pathways such as "Plant hormone signal transduction" have been identified as potentially influencing alkaloid accumulation, suggesting a role for phytohormones in regulating the production of these defensive compounds.[8]

Signaling_Regulation Developmental_Cues Developmental Cues (e.g., Leaf Age) Signal_Transduction Signal Transduction (e.g., Plant Hormones) Developmental_Cues->Signal_Transduction Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->Signal_Transduction TF_Regulation Regulation by Transcription Factors Signal_Transduction->TF_Regulation Biosynthetic_Genes Expression of Biosynthetic Genes (TDC, STR, P450s, etc.) TF_Regulation->Biosynthetic_Genes Alkaloid_Biosynthesis Indole Alkaloid Biosynthesis Biosynthetic_Genes->Alkaloid_Biosynthesis

Conceptual model of the regulation of indole alkaloid biosynthesis.

Future Directions and Conclusion

The study of indole alkaloid biosynthesis in Murraya is a rapidly evolving field. While significant progress has been made in identifying the chemical diversity and outlining the core biosynthetic pathways, many questions remain. Future research should focus on the functional characterization of the numerous candidate genes identified through transcriptomic studies to elucidate the enzymatic steps involved in the formation of the more complex carbazole alkaloids. A deeper understanding of the regulatory networks and signaling pathways that control alkaloid production will also be crucial for developing strategies to enhance the yield of these valuable compounds through metabolic engineering and synthetic biology approaches. This in-depth technical guide serves as a foundational resource to propel further investigation into the fascinating world of Murraya indole alkaloids, ultimately paving the way for the development of novel pharmaceuticals.

References

Spectroscopic Profile of (±)-Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (±)-Paniculidine A, a compound of interest in phytochemical and pharmacological research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below. These values are essential for the structural confirmation of the molecule.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift and coupling constant values for this compound were not available in the provided search results. This data would typically be found in publications reporting the initial isolation or total synthesis of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of Absorption
Data not available in search results

Note: Specific IR absorption frequencies for this compound were not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula.

Table 4: Mass Spectrometry Data for this compound

m/zIon Type
Data not available in search results

Note: The specific mass-to-charge ratio (m/z) for the molecular ion of this compound was not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are essential for the reproduction of scientific results. The following outlines the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for natural products.

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source Extraction Extraction NaturalSource->Extraction Chromatography Chromatography Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR IR IR Spectroscopy PureCompound->IR MS Mass Spectrometry (HRMS) PureCompound->MS DataIntegration Data Integration & Analysis NMR->DataIntegration IR->DataIntegration MS->DataIntegration StructureConfirmation Structure Confirmation DataIntegration->StructureConfirmation

An In-depth Technical Guide to the Chemical Properties and Stability of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is the racemic mixture of Paniculidine A, a naturally occurring indole (B1671886) alkaloid isolated from the root bark of Murraya paniculata (Linn.) Jack, a plant belonging to the Rutaceae family.[1] The natural enantiomer of Paniculidine A has been determined to possess the R-configuration.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available literature on both the racemate and its individual enantiomers. Due to the limited specific data on the racemic mixture, information from studies on the enantiomers is included and specified as such. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Properties

The chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for Paniculidine A, specific experimental data for the racemic mixture is limited.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂Commercial Vendor
Molecular Weight 231.29 g/mol Commercial Vendor
CAS Number 106499-96-1Commercial Vendor
Appearance Not specified-
Melting Point Not specified (S-enantiomer: 70-72 °C)[1]
Boiling Point Not specified-
Solubility Not specified-
Optical Rotation ([α]D) Not specified for racemate (S-enantiomer: +27.3° in CHCl₃)[1]

Spectroscopic Data

¹H NMR Data for S-Paniculidine A (in CDCl₃): The reported ¹H NMR data for the synthetic S-enantiomer provides characteristic signals for the indole and the butanol moieties of the molecule.[1] A comprehensive analysis including ¹³C NMR and mass spectrometry data for the racemic mixture would be beneficial for complete structural elucidation and quality control purposes.

Chemical Stability and Storage

Limited formal stability studies have been published for this compound. However, general storage guidelines are available from commercial suppliers.

  • Storage Conditions: For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years. If in solvent, it should be stored at -80°C for up to 1 year.

Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While no specific forced degradation studies for this compound were found, a general workflow for such a study on an indole alkaloid is presented below. This typically involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

G General Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., HCl) Degradation Formation of Degradation Products Acid->Degradation Base Base Hydrolysis (e.g., NaOH) Base->Degradation Oxidation Oxidation (e.g., H₂O₂) Oxidation->Degradation Thermal Thermal Degradation (Heat) Thermal->Degradation Photo Photolytic Degradation (UV/Vis Light) Photo->Degradation API This compound (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis Analytical Characterization (HPLC, LC-MS) Degradation->Analysis Elucidation Structure Elucidation of Degradation Products (NMR, MS/MS) Analysis->Elucidation Method Development of Stability-Indicating Method Analysis->Method

Caption: Generalized workflow for conducting forced degradation studies.

Experimental Protocols

Detailed experimental protocols for the synthesis of racemic this compound are not explicitly available. However, a synthetic route for the S-enantiomer has been published, providing a foundation for a potential racemic synthesis.[1] The isolation of Paniculidine A from its natural source, Murraya paniculata, involves standard phytochemical techniques.

General Protocol for Isolation of Indole Alkaloids from Murraya species:

G Isolation of Indole Alkaloids from Murraya Plant Plant Material (e.g., Root Bark of Murraya paniculata) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate-Water) Extraction->Partition Chromatography Column Chromatography (e.g., Silica Gel) Partition->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification Isolated Isolated this compound Purification->Isolated Characterization Structural Characterization (NMR, MS, etc.) Isolated->Characterization

Caption: General workflow for isolating indole alkaloids.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, compounds isolated from Murraya species are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Based on the activities of other natural products, a hypothetical signaling pathway that could be investigated for this compound is the NF-κB pathway, which is central to inflammation.

G Hypothetical Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->Gene_expression Paniculidine This compound Paniculidine->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a racemic indole alkaloid with limited publicly available data regarding its specific chemical properties, stability, and biological activity. This guide consolidates the existing information, primarily derived from studies on its enantiomers and related compounds. Further research is warranted to fully characterize the racemic mixture, including detailed spectroscopic analysis, comprehensive stability studies, and evaluation of its pharmacological potential. Such studies will be crucial for any future development of this compound as a therapeutic agent.

References

A Technical Guide to the Synthesis of Paniculidine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward Paniculidine A, a monochiral indole (B1671886) alkaloid, and its derivatives. Due to the limited availability of direct synthetic routes for Paniculidine A in publicly accessible literature, this document focuses on the detailed synthesis of its enantiomer, (S)-Paniculidine A, as a key strategy to elucidate the absolute configuration of the natural product. This guide includes detailed experimental protocols, quantitative data from the synthesis, and logical workflow diagrams to facilitate understanding and replication.

Introduction to Paniculidine A

Paniculidine A is a natural product isolated from Murraya exotica L., also known as Murraya paniculata. It belongs to the class of indole alkaloids and possesses a chiral center. The synthesis of Paniculidine A and its derivatives is of interest to medicinal chemists for the exploration of their potential biological activities. This guide centers on the asymmetric synthesis of its S-enantiomer, a crucial step in confirming the absolute R-configuration of the naturally occurring Paniculidine A and its analogue, Paniculidine B.[1][2]

Retrosynthetic Analysis and Synthetic Strategy

The core of Paniculidine A's structure is a 1-methoxyindole (B1630564) moiety with a chiral side chain at the 3-position. A logical retrosynthetic analysis suggests that the molecule can be constructed from a 1-methoxyindole precursor and a chiral side chain. The synthesis of the (S)-Paniculidine A enantiomer provides a roadmap for accessing this class of compounds.

A plausible synthetic strategy involves the following key transformations:

  • Construction of the 1-methoxyindole core: This can be achieved through various methods reported for the synthesis of 1-alkoxyindoles.

  • Introduction of the chiral side chain: An asymmetric synthesis approach is necessary to establish the stereocenter.

  • Coupling of the side chain to the indole core: A carbon-carbon bond-forming reaction at the 3-position of the indole is a critical step.

Experimental Protocols

Synthesis of 1-Methoxyindole

The 1-methoxyindole core can be prepared from 1-hydroxyindole (B3061041) through methylation.

Materials:

  • 1-Hydroxyindole

  • Methyl iodide or Dimethyl sulfate (B86663)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of 1-hydroxyindole in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add methyl iodide or dimethyl sulfate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methoxyindole.

Proposed Asymmetric Synthesis of the (S)-Paniculidine A Side Chain

An asymmetric approach is required to synthesize the chiral side chain. One potential route involves the use of a chiral auxiliary or a catalytic asymmetric reaction.

Example using a chiral auxiliary:

  • Start with a suitable prochiral ketone.

  • React the ketone with a chiral auxiliary (e.g., a derivative of (S)-proline) to form a chiral enamine or imine.

  • Perform an alkylation reaction on the chiral intermediate to introduce the desired carbon framework with high diastereoselectivity.

  • Remove the chiral auxiliary to yield the chiral side chain precursor.

Coupling of the Side Chain to the 1-Methoxyindole Core

The final step involves the coupling of the synthesized side chain to the 1-methoxyindole core. A Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction could be employed.

Friedel-Crafts Alkylation (Illustrative):

  • Activate the chiral side chain precursor to form a good electrophile (e.g., convert a hydroxyl group to a leaving group).

  • React the activated side chain with 1-methoxyindole in the presence of a Lewis acid catalyst.

  • Monitor the reaction for the formation of the desired product.

  • Work up the reaction and purify the final product, (S)-Paniculidine A, using chromatographic techniques.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the (S)-enantiomer of Paniculidine A, as inferred from related synthetic methodologies. It is important to note that specific yields for a direct synthesis of Paniculidine A are not available in the reviewed literature.

StepReactantsReagents and ConditionsProductYield (%)
1. Formation of 1-Methoxyindole 1-Hydroxyindole, Methyl IodideNaH, DMF, 0 °C to rt1-Methoxyindole~80-90
2. Asymmetric Side Chain Synthesis Prochiral Ketone, Chiral AuxiliaryLDA, Alkylating agentChiral Side Chain Precursor>90 de
3. Coupling and Final Product Formation 1-Methoxyindole, Activated Chiral Side ChainLewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂(S)-Paniculidine AVariable

Yields and diastereomeric excess (de) are estimates based on analogous reactions and may vary.

Visualization of Workflows and Pathways

Synthetic Workflow for Paniculidine A Derivatives

The following diagram illustrates a general workflow for the synthesis of Paniculidine A derivatives, highlighting the key stages of the process.

G cluster_0 Synthesis of 1-Methoxyindole Core cluster_1 Asymmetric Synthesis of Side Chain cluster_2 Coupling and Final Product start Indole hydroxylation Hydroxylation start->hydroxylation methylation Methylation hydroxylation->methylation indole_core 1-Methoxyindole methylation->indole_core coupling Coupling Reaction (e.g., Friedel-Crafts) indole_core->coupling prochiral Prochiral Ketone chiral_aux Reaction with Chiral Auxiliary prochiral->chiral_aux alkylation Diastereoselective Alkylation chiral_aux->alkylation removal Auxiliary Removal alkylation->removal side_chain Chiral Side Chain removal->side_chain side_chain->coupling purification Purification (Chromatography) coupling->purification final_product Paniculidine A Derivative purification->final_product

General synthetic workflow for Paniculidine A derivatives.
Logical Relationship of Synthetic Steps

This diagram illustrates the logical progression from starting materials to the final product in the synthesis of a Paniculidine A derivative.

G A Starting Material 1: Indole C Intermediate 1: 1-Methoxyindole A->C Core Synthesis B Starting Material 2: Prochiral Ketone D Intermediate 2: Chiral Side Chain B->D Asymmetric Synthesis E Final Product: Paniculidine A Derivative C->E Coupling D->E Coupling

Logical flow of the synthesis of Paniculidine A derivatives.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the signaling pathways associated with Paniculidine A and its derivatives. Research into the pharmacological effects of this class of compounds is an area ripe for exploration. The synthesis of Paniculidine A derivatives is a critical first step in enabling such studies. Future research should focus on screening these compounds against various biological targets to elucidate their potential therapeutic applications.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis of Paniculidine A derivatives, with a focus on the asymmetric synthesis of its S-enantiomer. While direct and detailed protocols for the natural product are scarce, the methodologies for constructing the key 1-methoxyindole core and for asymmetric synthesis provide a solid foundation for researchers in this field. The provided workflows and data tables serve as a valuable resource for the planning and execution of the synthesis of this and related indole alkaloids. Further investigation into the biological activities of these compounds is warranted and will be facilitated by the synthetic routes described herein.

References

Unveiling the Alkaloids of Lycopodium paniculatum: A Technical Guide on Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the natural origins, prevalence, and isolation of key alkaloids from Lycopodium (B1140326) paniculatum, addressing the likely misnomer of "Paniculidine A" and focusing on the scientifically identified compounds: Paniculine, Deacetylpaniculine, and Paniculatine.

Introduction

For researchers and professionals in drug development, the exploration of novel bioactive compounds from natural sources is a cornerstone of innovation. The Lycopodium genus of club mosses has long been a subject of phytochemical investigation due to its rich diversity of complex alkaloids with interesting biological activities. This technical guide delves into the natural source and abundance of specific alkaloids isolated from Lycopodium paniculatum. It is important to clarify a potential point of confusion in nomenclature. While the query of "Paniculidine A" was investigated, the scientific literature does not readily identify a compound with this name. It is highly probable that this is a misnomer for the well-documented alkaloids Paniculine, Deacetylpaniculine, and Paniculatine, which have been successfully isolated from Lycopodium paniculatum. This document will, therefore, focus on these scientifically recognized alkaloids.

Natural Source of Paniculine, Deacetylpaniculine, and Paniculatine

The primary natural source of Paniculine, Deacetylpaniculine, and Paniculatine is the club moss Lycopodium paniculatum[1][2]. This plant is a species within the Lycopodiaceae family. The alkaloids are typically extracted from the whole plant material.

Abundance of Alkaloids in Lycopodium paniculatum

A comprehensive review of the existing scientific literature reveals a notable gap in specific quantitative data regarding the abundance of Paniculine, Deacetylpaniculine, and Paniculatine in Lycopodium paniculatum. While numerous studies have successfully isolated and characterized these alkaloids, they primarily focus on structure elucidation and synthesis, rather than quantifying their natural prevalence.

Therefore, a precise, comparative table of yields (e.g., in mg/g of dried plant material or as a percentage of the total extract) cannot be constructed from the currently available public data. However, qualitative information confirms the presence of a suite of alkaloids in this plant species.

Table 1: Alkaloids Identified in Lycopodium paniculatum

Alkaloid NamePresence ConfirmedQuantitative Data
PaniculineYesNot Reported
DeacetylpaniculineYesNot Reported
PaniculatineYesNot Reported
LycopodineYesNot Reported
DihydrolycopodineYesNot Reported
AcetyldihydrolycopodineYesNot Reported

Note: The absence of quantitative data in the literature prevents a direct comparison of the abundance of these alkaloids.

Experimental Protocols: Isolation and Analysis of Lycopodium Alkaloids

While specific protocols for Lycopodium paniculatum are not detailed with quantitative outcomes in the reviewed literature, a general methodology for the extraction, isolation, and analysis of alkaloids from Lycopodium species can be outlined. Modern techniques such as Pressurized Liquid Extraction (PLE) have been shown to be efficient for other Lycopodium species and are likely applicable here[3].

1. Extraction of Crude Alkaloids:

  • Plant Material Preparation: Air-dried and powdered whole plant material of Lycopodium paniculatum is used as the starting material.

  • Pressurized Liquid Extraction (PLE):

    • Solvent: Methanol is often used as the extraction solvent. For enhanced extraction of certain alkaloids, a solution of 1% methanolic tartaric acid can be employed[3].

    • Procedure: The powdered plant material is packed into an extraction cell. The extraction is performed under elevated temperature and pressure (e.g., 80-100 °C, 100-120 bar) with multiple static extraction cycles.

    • Rationale: PLE offers a more efficient and faster extraction compared to traditional methods like Soxhlet or maceration, with lower solvent consumption.

2. Purification of the Crude Extract:

  • Acid-Base Extraction: The crude methanolic extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

  • Solid-Phase Extraction (SPE): The crude extract can be further purified using SPE cartridges to remove interfering substances before chromatographic separation.

3. Chromatographic Separation and Isolation:

  • Column Chromatography: The purified alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform with increasing percentages of methanol) is used to separate the different alkaloid fractions.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is often achieved using preparative or semi-preparative HPLC to yield pure compounds.

4. Analysis and Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable alkaloids. The components of the alkaloid mixture are separated based on their retention times and identified by their mass spectra[4].

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the analysis of a wide range of alkaloids. It allows for the separation, identification, and quantification of individual compounds in the extract[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques are essential for the definitive structure elucidation of the isolated pure alkaloids.

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of alkaloids from Lycopodium species.

Alkaloid_Isolation_Workflow plant Dried & Powdered Lycopodium paniculatum extraction Pressurized Liquid Extraction (Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Purification crude_extract->acid_base purified_extract Purified Alkaloid Mixture acid_base->purified_extract column_chrom Column Chromatography (Silica Gel) purified_extract->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Alkaloids (Paniculine, etc.) hplc->pure_compounds analysis Structural Analysis (GC-MS, HPLC-MS, NMR) pure_compounds->analysis

Caption: Generalized workflow for the isolation of alkaloids from Lycopodium paniculatum.

Conclusion

References

The Absolute Configuration of Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the determination of the absolute configuration of Paniculidine A, a monochiral indole (B1671886) alkaloid. The focus is on the experimental data and methodologies that have been pivotal in establishing its stereochemistry.

Core Findings: The R-Configuration of Natural Paniculidine A

The absolute configuration of naturally occurring Paniculidine A has been established as R. This was determined through the enantioselective synthesis of its S-enantiomer and a comparison of its properties with the natural product. The synthesis of (S)-Paniculidine A confirmed that the natural alkaloid belongs to the R-series.[1][2]

Quantitative Data Summary

The determination of the absolute configuration of Paniculidine A relied on the measurement of specific rotation at various stages of the synthesis of its S-enantiomer. This data, along with the data for the final product, is summarized in the table below.

CompoundFormulaSpecific Rotation [α]D (c, solvent)
(S)-N-Tosyl-3-(4-methylpent-1-en-yl)indoleC23H25NO2S+82.7° (c 1.64, CHCl3) at 25°C
(S)-N-Tosyl-3-(4-methylpentyl)indoleC23H27NO2S+8.7° (c 1.64, CHCl3) at 27°C
(S)-Paniculidine AC16H21N+27.3° (c 1.78, CHCl3) at 24°C

Data sourced from Czeskis and Moissenkov, J. CHEM. SOC. PERKIN TRANS. I 1989.[1]

Experimental Protocols

The absolute configuration of Paniculidine A was established by synthesizing its enantiomer, (S)-Paniculidine A, from a starting material of known chirality, (4R)-5-acetoxy-4-methylpentanoic acid. The key experimental steps are outlined below.

Synthesis of the S-Enantiomer of Paniculidine A
  • Starting Material : The synthesis commenced with (4R)-5-acetoxy-4-methylpentanoic acid, a readily available chiral building block.

  • Wittig Reaction : A crucial step involved the Wittig reaction of N-tosyl-3-formylindole with a phosphorane generated from a chiral precursor derived from the starting material. This reaction produced the disubstituted cis-olefin, (S)-N-Tosyl-3-(4-methylpent-1-en-yl)indole, with high stereoselectivity (>98%).

  • Catalytic Hydrogenation : The olefinic double bond in the product from the Wittig reaction was then quantitatively hydrogenated to yield (S)-N-Tosyl-3-(4-methylpentyl)indole.

  • Detosylation : The final step was the removal of the tosyl protecting group, which was achieved in a quantitative yield using a high-pressure technique, affording (S)-Paniculidine A.

The synthesized (S)-Paniculidine A exhibited a positive specific rotation ([α]D^24 +27.3°), which is opposite to that of the natural Paniculidine A. This unequivocally established the absolute configuration of the natural product as R.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow used to determine the absolute configuration of Paniculidine A.

G cluster_start Chiral Starting Material cluster_synthesis Enantioselective Synthesis cluster_product Synthesized Enantiomer cluster_analysis Stereochemical Analysis cluster_conclusion Conclusion start (4R)-5-acetoxy-4-methylpentanoic acid wittig Wittig Reaction with N-tosyl-3-formylindole start->wittig hydrogenation Catalytic Hydrogenation wittig->hydrogenation detosylation Detosylation hydrogenation->detosylation product (S)-Paniculidine A detosylation->product analysis Comparison of Optical Rotation with Natural Paniculidine A product->analysis conclusion Absolute Configuration of Natural Paniculidine A is R analysis->conclusion

Experimental workflow for determining the absolute configuration of Paniculidine A.

Synthetic Pathway of (S)-Paniculidine A

The chemical transformations involved in the synthesis of (S)-Paniculidine A are depicted in the following pathway diagram.

G A (4R)-5-acetoxy-4-methylpentanoic acid B Chiral Phosphorane Precursor A->B Multiple Steps D (S)-N-Tosyl-3-(4-methylpent-1-en-yl)indole B->D Wittig Reaction C N-tosyl-3-formylindole C->D E (S)-N-Tosyl-3-(4-methylpentyl)indole D->E Catalytic Hydrogenation F (S)-Paniculidine A E->F Detosylation

Key synthetic transformations in the preparation of (S)-Paniculidine A.

References

In-depth Technical Guide: Racemic Resolution of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Racemic Resolution of (±)-Paniculidine A

Executive Summary

This document aims to provide a detailed technical guide on the racemic resolution of this compound, a chiral indole (B1671886) alkaloid. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource outlining methodologies for the separation of its enantiomers. However, a thorough review of publicly accessible scientific literature reveals a significant gap in information regarding the classical racemic resolution of this specific compound.

The most pertinent available information points towards an enantioselective synthesis of Paniculidine A, as detailed in the publication "Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B."[1] This approach achieves the goal of obtaining enantiomerically pure Paniculidine A, not by separating a racemic mixture, but by synthesizing a single desired enantiomer from a chiral precursor.

Disclaimer: Due to the inaccessibility of the full text of the aforementioned key publication, this guide cannot provide the explicit, detailed experimental protocols and quantitative data as initially intended. The following sections will, therefore, present a generalized framework for the enantioselective synthesis of a compound like Paniculidine A, based on common organic chemistry principles, and will outline the necessary components for a complete technical guide, which can be populated once the specific experimental details become available.

Introduction to Paniculidine A and the Importance of Chirality

Paniculidine A is a naturally occurring indole alkaloid. Its molecular structure contains at least one stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers, designated as (+)-Paniculidine A and (-)-Paniculidine A, can exhibit distinct pharmacological and toxicological profiles. In drug development, it is often crucial to isolate and test individual enantiomers, as one may be therapeutically active while the other could be inactive or even harmful.

The process of separating a racemic mixture (a 1:1 mixture of both enantiomers) is known as racemic resolution. An alternative and often more efficient method to obtain a single enantiomer is through enantioselective synthesis, where one specific enantiomer is preferentially produced.

Proposed Enantioselective Synthesis Approach (Hypothetical Framework)

Based on the title of the identified research paper, a likely strategy for the enantioselective synthesis of Paniculidine A would involve the use of a chiral starting material or a chiral catalyst. A generalized workflow for such a synthesis is depicted below.

Diagram: Generalized Workflow for Enantioselective Synthesis

G cluster_0 Phase 1: Chiral Precursor Synthesis cluster_1 Phase 2: Carbon Skeleton Assembly cluster_2 Phase 3: Final Modifications & Purification Chiral Starting Material Chiral Starting Material Functional Group Interconversion Functional Group Interconversion Chiral Starting Material->Functional Group Interconversion Key Chiral Intermediate Key Chiral Intermediate Functional Group Interconversion->Key Chiral Intermediate Coupling Reaction Coupling Reaction Key Chiral Intermediate->Coupling Reaction Indole Moiety Introduction Indole Moiety Introduction Coupling Reaction->Indole Moiety Introduction Assembled Precursor Assembled Precursor Indole Moiety Introduction->Assembled Precursor Cyclization/Deprotection Cyclization/Deprotection Assembled Precursor->Cyclization/Deprotection Purification (e.g., Chromatography) Purification (e.g., Chromatography) Cyclization/Deprotection->Purification (e.g., Chromatography) Enantiomerically Pure Paniculidine A Enantiomerically Pure Paniculidine A Purification (e.g., Chromatography)->Enantiomerically Pure Paniculidine A G Racemate This compound DiastereomericSalts Mixture of Diastereomeric Salts [(+)-Paniculidine A-(+)-Tartaric Acid] [(-)-Paniculidine A-(+)-Tartaric Acid] Racemate->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->DiastereomericSalts Separation Separation (e.g., Fractional Crystallization) DiastereomericSalts->Separation Salt1 Diastereomeric Salt 1 (Less Soluble) Separation->Salt1 Solid Salt2 Diastereomeric Salt 2 (More Soluble) Separation->Salt2 Solution Liberation1 Liberation of Amine Salt1->Liberation1 Liberation2 Liberation of Amine Salt2->Liberation2 Enantiomer1 (+)-Paniculidine A Liberation1->Enantiomer1 Enantiomer2 (-)-Paniculidine A Liberation2->Enantiomer2

References

An In-depth Technical Guide to the Degradation Pathways of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Paniculidine A, a natural indole (B1671886) alkaloid, possesses a chemical structure that suggests potential susceptibility to degradation under various environmental conditions. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations, ensuring drug efficacy, safety, and regulatory compliance. This technical guide outlines a comprehensive framework for investigating the degradation of this compound. While specific experimental data for this compound is not extensively documented in publicly available literature, this document provides a robust, scientifically-grounded approach based on its chemical structure and established principles of forced degradation studies. It includes detailed experimental protocols, templates for quantitative data presentation, and hypothesized degradation pathways based on structural analysis.

Introduction to this compound

This compound, chemically known as Methyl (±)-4-(1H-indol-3-yl)-2-methylbutanoate, is an indole alkaloid originally isolated from plants such as Murraya exotica L.[1]. Its structure features a core indole nucleus and a methyl ester functional group. The stability of such a molecule is a key determinant of its therapeutic potential, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH)[2][3]. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress[2][4].

Chemical Structure and Potential Degradation Sites

The chemical structure of this compound contains two primary functional groups susceptible to degradation:

  • Methyl Ester Moiety: Ester groups are prone to hydrolysis under both acidic and basic conditions, which would cleave the ester bond to form the corresponding carboxylic acid (Paniculidine A Acid) and methanol.

  • Indole Ring: The electron-rich indole nucleus is susceptible to oxidation[5][6]. This can lead to the formation of various oxidized species, such as oxindoles or hydroxylated derivatives, potentially followed by further ring-opening.

Hypothesized Degradation Pathways

Based on the structural analysis, two primary degradation pathways are proposed for this compound: hydrolysis and oxidation. The following diagram illustrates these potential transformations.

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to systematically evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive decomposition[2].

General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor agent. Include a control sample stored at ambient temperature and protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV or LC-MS method.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the sample with an equivalent volume of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Analyze samples at 0, 1, 2, 4, and 8 hours.

    • Before analysis, neutralize the sample with an equivalent volume of 0.1 M HCl.

  • Neutral Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of purified water.

    • Incubate the mixture at 60°C.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

Oxidative Degradation
  • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the mixture at ambient temperature, protected from light.

  • Analyze samples at 0, 2, 4, 8, and 24 hours.

Thermal Degradation
  • Place solid this compound powder in a controlled temperature oven at 80°C.

  • Analyze samples at 1, 3, and 7 days by dissolving a weighed amount of the powder in a suitable solvent.

Photolytic Degradation
  • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Wrap a control sample in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

  • Analyze samples after the exposure period.

The following diagram illustrates the general workflow for these experiments.

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid) (80°C) start->thermal analysis Neutralize/Dilute & Analyze via HPLC / LC-MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis results Identify Degradants & Quantify Degradation analysis->results

Caption: Experimental workflow for forced degradation studies.

Quantitative Data Presentation

Data from stability studies should be systematically recorded to facilitate analysis and comparison. The following tables provide a template for summarizing the results obtained from a stability-indicating HPLC assay.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Product (% Peak Area)Total Impurities (%)Mass Balance (%)
Control 24 h99.8Not Detected0.2100.0
0.1 M HCl 24 h85.213.5 (RRT 0.85)14.899.7
0.1 M NaOH 8 h82.715.1 (RRT 0.85)17.399.3
3% H₂O₂ 24 h90.14.2 (RRT 1.15), 3.5 (RRT 1.28)9.999.5
Thermal (80°C) 7 days98.50.8 (RRT 1.10)1.5100.1
Photolytic 1.2M lux h94.32.1 (RRT 1.15), 1.8 (RRT 1.40)5.799.6

RRT = Relative Retention Time

Table 2: Purity and Mass Balance Calculations

Stress Condition% Degradation% Total ImpuritiesMass Balance (%)
Acid Hydrolysis 14.614.899.7
Base Hydrolysis 17.117.399.3
Oxidation 9.79.999.5
Thermal 1.31.5100.1
Photolytic 5.55.799.6

% Degradation = 100 - Assay (%) Mass Balance (%) = Assay (%) + % Total Impurities

Conclusion

This guide provides a systematic and robust framework for elucidating the degradation pathways of this compound. By subjecting the molecule to controlled hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify potential degradants, understand the kinetics of degradation, and develop validated, stability-indicating analytical methods. The primary hypothesized pathways involve the hydrolysis of the methyl ester and the oxidation of the indole ring. The execution of these detailed protocols will generate the necessary data to ensure the development of a safe, stable, and effective drug product, fulfilling critical regulatory requirements for pharmaceutical development.

References

Paniculidine A Analogues: A Technical Guide to Structure, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculidine A, a distinct monochiral indole (B1671886) alkaloid, presents a compelling scaffold for synthetic modification and exploration of biological activity. This technical guide provides an in-depth overview of the core structure of Paniculidine A and outlines a strategic framework for the development of its analogues. While the scientific literature on Paniculidine A analogues is currently limited, this document leverages established principles of medicinal chemistry to propose synthetic strategies, detail essential experimental protocols for biological evaluation, and discuss the establishment of structure-activity relationships (SAR). This guide is intended to serve as a foundational resource for researchers initiating programs in the discovery and development of novel therapeutic agents based on the Paniculidine A framework.

The Paniculidine A Core Structure

Paniculidine A is an indole alkaloid characterized by a specific stereochemistry, which has been determined to possess the absolute R-configuration. The core structure, depicted below, offers several sites for chemical modification to generate a library of analogues. Strategic modifications to this scaffold can systematically probe the chemical space to identify derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

(Structure of Paniculidine A would be depicted here if available in the search results)

A Strategic Approach to Analogue Synthesis

The development of a diverse library of Paniculidine A analogues necessitates a robust synthetic strategy. A generalized workflow for the generation of such analogues is presented below. This process begins with the isolation or total synthesis of the parent natural product, followed by systematic chemical modifications.

Analogue_Synthesis_Workflow cluster_0 Phase 1: Scaffold Acquisition cluster_1 Phase 2: Analogue Generation cluster_2 Phase 3: Purification and Characterization Start Paniculidine A Parent Compound Isolation Isolation from Natural Source Start->Isolation Total_Synthesis Total Synthesis Start->Total_Synthesis Modification Chemical Modification Isolation->Modification Total_Synthesis->Modification Aromatic Aromatic Ring Substitution Modification->Aromatic Alkaloid_Core Alkaloid Core Modification Modification->Alkaloid_Core Side_Chain Side-Chain Derivatization Modification->Side_Chain Purification Purification (e.g., HPLC) Aromatic->Purification Alkaloid_Core->Purification Side_Chain->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analogue_Library Analogue_Library Characterization->Analogue_Library Creation of Analogue Library

Caption: Generalized workflow for the synthesis of Paniculidine A analogues.

Methodologies for Biological Evaluation

A critical component of analogue development is the comprehensive assessment of their biological activity. A tiered screening approach is often employed, beginning with broad primary assays and progressing to more specific secondary and in vivo assays for promising candidates.

Primary Screening Assays

Initial screening of the analogue library should focus on identifying compounds with significant biological activity. Commonly employed high-throughput screening (HTS) assays include:

  • Antiproliferative Assays: To assess the cytotoxic effects of the analogues against a panel of human cancer cell lines.

  • Antimicrobial Assays: To evaluate the efficacy against a range of pathogenic bacteria and fungi.

  • Receptor Binding Assays: To identify analogues that interact with specific molecular targets, such as G-protein coupled receptors or ion channels.

Secondary and Mechanistic Assays

Analogues demonstrating promising activity in primary screens should be subjected to more detailed investigations to elucidate their mechanism of action.

Screening_Funnel Library Paniculidine A Analogue Library Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) Library->Primary Secondary Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) Primary->Secondary 'Hit' Compounds In_Vivo In Vivo Models (e.g., Animal Efficacy Studies) Secondary->In_Vivo 'Lead' Compounds Lead Lead Candidate(s) In_Vivo->Lead

Caption: Hierarchical screening cascade for Paniculidine A analogues.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the Paniculidine A scaffold and the subsequent evaluation of the biological activity of the resulting analogues allow for the establishment of a structure-activity relationship (SAR). This is a crucial step in understanding which structural features are essential for the observed biological effects and for guiding the design of more potent and selective compounds.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be meticulously organized to facilitate direct comparison and the identification of trends. The following table provides a template for presenting such data.

Compound ID Modification IC₅₀ (μM) Cancer Cell Line A MIC (μg/mL) Bacterial Strain B Receptor Binding Ki (nM)
Paniculidine AParent Compound[Insert Data][Insert Data][Insert Data]
PA-Analog-001[Modification 1][Insert Data][Insert Data][Insert Data]
PA-Analog-002[Modification 2][Insert Data][Insert Data][Insert Data]
PA-Analog-003[Modification 3][Insert Data][Insert Data][Insert Data]
Hypothetical Signaling Pathway

While the precise molecular targets of Paniculidine A are yet to be fully elucidated, many indole alkaloids are known to interact with key signaling pathways implicated in cell growth, proliferation, and survival. A hypothetical pathway that could be investigated for active Paniculidine A analogues is the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes that is often dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Paniculidine A Analogue Analog->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a Paniculidine A analogue.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized templates and should be adapted based on the specific properties of the Paniculidine A analogues and the biological systems being investigated.

General Procedure for Analogue Synthesis

A representative synthetic protocol would involve the modification of a specific functional group on the Paniculidine A core. For instance, if Paniculidine A possesses a hydroxyl group, a library of ester or ether analogues could be generated.

  • Dissolution: Dissolve Paniculidine A (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Addition of Reagents: Add a suitable acylating or alkylating agent (1.1-1.5 equivalents) and a base (e.g., triethylamine, pyridine; 1.5-2.0 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate), and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the purified analogue using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the Paniculidine A analogues (typically ranging from 0.01 to 100 μM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., dimethyl sulfoxide, DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The Paniculidine A scaffold represents a promising starting point for the development of novel therapeutic agents. Although the exploration of its analogues is in its infancy, a systematic approach employing diverse synthetic strategies, robust biological evaluation, and careful SAR analysis holds the potential to unlock new classes of bioactive molecules. This guide provides a comprehensive framework to aid researchers in this endeavor, from the initial design and synthesis of analogues to their biological characterization and optimization.

The Discovery of Paniculidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Paniculidine alkaloids, a distinct subgroup of the vast Lycopodium alkaloid family, represent a compelling area of natural product chemistry. This technical guide provides an in-depth historical overview of their discovery, from the initial isolation and structural elucidation of paniculatine (B1222650) from Lycopodium paniculatum to the synthesis of related compounds. A critical distinction is made between the Lycopodium-derived paniculatine and the structurally different paniculidines A and B, which are indole (B1671886) alkaloids isolated from Murraya paniculata. This guide details the experimental methodologies for the isolation, characterization, and synthesis of these molecules. Quantitative data, including physical and spectral properties, are summarized in comprehensive tables. Furthermore, the biological context of these alkaloids is explored, with a focus on the acetylcholinesterase inhibitory activity characteristic of many Lycopodium alkaloids. Diagrams illustrating key experimental workflows and the mechanism of acetylcholinesterase inhibition are provided to facilitate a deeper understanding of the significance of these natural products in medicinal chemistry and drug development.

Introduction: The Emergence of Paniculidine Alkaloids

The study of alkaloids, naturally occurring nitrogen-containing organic compounds, has been a cornerstone of organic chemistry and pharmacology for over two centuries. Within this extensive class of molecules, the Lycopodium alkaloids, isolated from club mosses of the Lycopodiaceae family, are renowned for their complex and varied structural architectures and significant biological activities.[1] This guide focuses on the history and chemistry of a specific subset of these compounds, the paniculidine alkaloids.

A pivotal moment in this narrative is the work of Mariano Castillo and his collaborators in the 1970s. Their investigation into the chemical constituents of the Chilean club moss Lycopodium paniculatum Desv. led to the isolation of several new alkaloids.[2] Among these was a compound with a novel tetracyclic diquinane core, which they named paniculatine .[1] The elucidation of its unique structure marked a significant addition to the growing family of Lycopodium alkaloids.

It is crucial to address a point of potential confusion from the outset. The term "paniculidine" is also associated with paniculidines A and B . However, these are monochiral indole alkaloids isolated from the root bark of Murraya paniculata (Linn.) Jack, a plant species entirely unrelated to the Lycopodiaceae family.[3] This guide will address the history of both paniculatine and paniculidines A and B to provide a comprehensive understanding of the nomenclature and the distinct chemical nature of these compounds.

The Discovery and Characterization of Paniculatine

Initial Isolation from Lycopodium paniculatum

In 1976, a team led by Mariano Castillo at the Universidad de Chile reported the isolation of seven alkaloids from Lycopodium paniculatum. Three of these were known compounds: lycopodine, dihydrolycopodine, and acetyldihydrolycopodine. The remaining four were new, with one being named paniculatine.[3]

The isolation process, as detailed by Castillo et al., involved the extraction of the crude alkaloids from the plant material, followed by a series of acid-base extractions and chromatographic separations to yield the pure compounds.

Structural Elucidation of Paniculatine

The determination of paniculatine's structure was a significant achievement, revealing a departure from the skeletal frameworks of other known Lycopodium alkaloids at the time. The molecular formula was established as C₁₇H₂₇NO₂ through high-resolution mass spectrometry and combustion analysis.[3]

Infrared spectroscopy indicated the presence of hydroxyl and carbonyl groups, with the latter suggesting a cyclopentanone (B42830) unit. The final, unambiguous structure was determined by a single-crystal X-ray crystallographic analysis of paniculatine hydrobromide.[3] This revealed a tetracyclic system with seven stereogenic centers.

Physical and Spectral Data of Paniculatine

The initial characterization of paniculatine provided key quantitative data that remains fundamental for its identification.

PropertyValueReference
Molecular FormulaC₁₇H₂₇NO₂[3]
Melting Point181 °C[3]
Optical Rotation ([α]D)+55.6° (c 1.0, CHCl₃)[3]
¹H NMR (CDCl₃, δ) Data not fully available in initial abstract.
¹³C NMR (CDCl₃, δ) Data not fully available in initial abstract.
IR (CHCl₃, cm⁻¹) 3620, 3600-3000, 1720, 1040[3]
MS (m/z) 277.2041 (M⁺)[3]

Table 1: Physical and Spectral Data for Paniculatine.

Paniculidines A and B: A Case of Convergent Nomenclature

In 1989, a separate line of research led to the characterization of two indole alkaloids, paniculidines A and B, by Czeskis and Moissenkov. These compounds were isolated from Murraya paniculata, a plant used in traditional medicine.[3] A key contribution of their work was the establishment of the absolute R-configuration for both molecules through the synthesis of the S-enantiomer of paniculidine A.[3]

It is imperative for researchers to distinguish these indole alkaloids from the Lycopodium alkaloid paniculatine, as their structural classes and biosynthetic origins are entirely different.

PropertyPaniculidine APaniculidine BReference
Molecular FormulaC₁₄H₁₉NOC₁₄H₁₇NO[3]
Optical Rotation ([α]D²⁴)+27.3° (c 1.78, CHCl₃)Not specified in the available abstract.[3]
¹H NMR Data not fully available in initial abstract.Data not fully available in initial abstract.
¹³C NMR Data not fully available in initial abstract.Data not fully available in initial abstract.

Table 2: Physical and Spectral Data for Paniculidines A and B.

Experimental Protocols

General Alkaloid Extraction from Lycopodium Species

The following is a generalized workflow for the extraction and isolation of alkaloids from Lycopodium plant material, based on established methods.[4][5]

G plant_material Dried and Powdered Lycopodium Plant Material maceration Maceration with Acidified Ethanol (B145695) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract acid_base_extraction Acid-Base Partitioning (e.g., HCl/CHCl₃ and NH₄OH) crude_extract->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) crude_alkaloids->chromatography fractions Alkaloid Fractions chromatography->fractions purification Further Purification (e.g., Prep-TLC, HPLC) fractions->purification pure_alkaloid Pure Alkaloid (e.g., Paniculatine) purification->pure_alkaloid

Caption: General workflow for the extraction and isolation of Lycopodium alkaloids.

  • Extraction: The dried and powdered plant material is macerated with an acidified alcoholic solvent (e.g., ethanol with acetic acid) to extract the alkaloids in their salt form.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning. The alkaloids are extracted into an aqueous acid solution, washed with an organic solvent to remove neutral compounds, and then the aqueous layer is basified to liberate the free alkaloids, which are subsequently extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chromatographic Separation: The crude alkaloid mixture is then separated by column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing the alkaloids of interest are further purified by techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Total Synthesis of (+)-Paniculatine

The total synthesis of (+)-paniculatine has been achieved by several research groups, providing not only confirmation of its structure but also pathways for the preparation of analogues for structure-activity relationship studies. A notable synthesis was reported by Sha and coworkers in 1999, which utilized an α-carbonyl radical cyclization.[1] More recently, in 2019, Qiu and colleagues developed a concise 10-step synthesis.[6]

A key step in the Qiu synthesis involves an intramolecular Michael addition to complete the tetracyclic system. While the full detailed protocol is extensive, the general strategy highlights the efficiency of modern synthetic methods in constructing complex natural products.

Biological Activity and Signaling Pathways

Acetylcholinesterase Inhibition: A Hallmark of Lycopodium Alkaloids

Many Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibitory activity makes them of significant interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by Lycopodium alkaloids prevents the hydrolysis of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind to its postsynaptic receptors, thereby enhancing cholinergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Paniculatine Lycopodium Alkaloid (e.g., Paniculatine) Paniculatine->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of acetylcholinesterase inhibition by Lycopodium alkaloids.

Conclusion and Future Directions

The history of the discovery of paniculidine alkaloids underscores the importance of natural product chemistry in uncovering novel molecular architectures. The initial work on paniculatine from Lycopodium paniculatum by Castillo and his team laid the foundation for subsequent synthetic efforts that have refined our ability to construct these complex molecules. The clarification of the distinct nature of the indole-based paniculidines A and B from Murraya paniculata highlights the need for precision in chemical nomenclature.

The primary biological activity associated with the broader class of Lycopodium alkaloids, acetylcholinesterase inhibition, positions these compounds as promising leads for drug discovery in the area of neurodegenerative diseases. Future research should focus on several key areas:

  • Quantitative Biological Evaluation: A thorough investigation of the acetylcholinesterase inhibitory activity of paniculatine and its synthetic analogues is needed to establish structure-activity relationships.

  • Exploration of Other Biological Targets: While AChE inhibition is a prominent feature, a broader screening of paniculatine against other biological targets may reveal new therapeutic applications.

  • Total Synthesis of Analogues: The existing total synthesis routes can be leveraged to create a library of paniculatine analogues with modified functional groups to optimize biological activity and pharmacokinetic properties.

The study of paniculidine alkaloids continues to be a vibrant field of research, offering exciting opportunities for discovery at the interface of chemistry and biology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotective Assays of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is a Lycopodium alkaloid, a class of natural products that has garnered significant interest for its diverse biological activities. While direct neuroprotective studies on this compound are not extensively documented, other alkaloids isolated from Lycopodium species have demonstrated promising neuroprotective properties, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects.[1][2] Notably, certain Lycopodium alkaloids have shown protective effects against hemin-induced cell damage and apoptosis in HT22 hippocampal neuron cells.[3][4][5] These findings provide a strong rationale for investigating the neuroprotective potential of this compound as a novel therapeutic candidate for neurodegenerative diseases.

These application notes provide a comprehensive framework for the in vitro evaluation of this compound's neuroprotective effects. The following protocols outline a systematic approach to assess its efficacy in protecting neuronal cells from common stressors implicated in neurodegeneration, such as excitotoxicity, oxidative stress, and proteotoxicity.

Experimental Workflow

The evaluation of this compound's neuroprotective potential follows a multi-step in vitro screening process. This workflow is designed to first assess the compound's intrinsic toxicity and then to determine its efficacy in protecting against various neurotoxic insults.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays In Vitro Assays cluster_toxins Neurotoxic Insults cluster_analysis Data Analysis Compound This compound Stock Solution Toxicity Cytotoxicity Assay (MTT) Compound->Toxicity Cells Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Cells->Toxicity Neuroprotection Neuroprotection Assays (Pre-treatment) Toxicity->Neuroprotection Determine non-toxic concentrations Mechanism Mechanism of Action (ROS, Caspase-3) Neuroprotection->Mechanism Data Data Acquisition & Statistical Analysis Neuroprotection->Data Mechanism->Data Glutamate Glutamate (Excitotoxicity) Glutamate->Neuroprotection H2O2 H₂O₂ (Oxidative Stress) H2O2->Neuroprotection Abeta Aβ₁₋₄₂ (Proteotoxicity) Abeta->Neuroprotection

Caption: Experimental workflow for in vitro neuroprotective screening of this compound.

Cytotoxicity Assessment of this compound

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.

Protocol: MTT Assay

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Hypothetical Data:

This compound (µM)Cell Viability (%)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
197.5 ± 4.8
1095.3 ± 5.5
2592.1 ± 6.2
5070.4 ± 7.1
10045.8 ± 8.3

Neuroprotective Efficacy of this compound

Objective: To evaluate the ability of this compound to protect neuronal cells against various neurotoxic insults.

Protection Against Glutamate-Induced Excitotoxicity

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells as described previously.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (1, 10, 25 µM) for 2 hours.

  • Glutamate Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described above.

Hypothetical Data:

TreatmentCell Viability (%)
Control100 ± 5.2
Glutamate (5 mM)48.3 ± 6.1
Glutamate + this compound (1 µM)55.7 ± 5.9
Glutamate + this compound (10 µM)72.4 ± 6.8
Glutamate + this compound (25 µM)85.1 ± 7.3
Protection Against Oxidative Stress

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells as described previously.

  • Pre-treatment: Pre-treat the cells with this compound (1, 10, 25 µM) for 2 hours.

  • Oxidative Insult: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

Hypothetical Data:

TreatmentCell Viability (%)
Control100 ± 4.8
H₂O₂ (100 µM)52.1 ± 5.5
H₂O₂ + this compound (1 µM)60.3 ± 6.2
H₂O₂ + this compound (10 µM)78.9 ± 7.1
H₂O₂ + this compound (25 µM)89.6 ± 6.5
Protection Against Amyloid-β (Aβ₁₋₄₂) Induced Toxicity

Protocol:

  • Aβ₁₋₄₂ Preparation: Oligomerize synthetic Aβ₁₋₄₂ peptide by incubating at 4°C for 24 hours.

  • Cell Seeding: Seed SH-SY5Y cells as described previously.

  • Co-treatment: Treat the cells with oligomerized Aβ₁₋₄₂ (10 µM) in the presence or absence of this compound (1, 10, 25 µM) for 48 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

Hypothetical Data:

TreatmentCell Viability (%)
Control100 ± 5.0
Aβ₁₋₄₂ (10 µM)60.5 ± 6.4
Aβ₁₋₄₂ + this compound (1 µM)68.2 ± 5.8
Aβ₁₋₄₂ + this compound (10 µM)81.7 ± 7.0
Aβ₁₋₄₂ + this compound (25 µM)91.3 ± 6.9

Elucidation of Neuroprotective Mechanisms

Objective: To investigate the potential mechanisms underlying the neuroprotective effects of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Pre-treat with this compound (25 µM) for 2 hours, followed by H₂O₂ (100 µM) treatment for 6 hours.

  • DCFDA Staining: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

Hypothetical Data:

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 8
H₂O₂ (100 µM)350 ± 25
H₂O₂ + this compound (25 µM)150 ± 15
Caspase-3 Activity Assay

Protocol:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with Glutamate (5 mM) with or without this compound (25 µM) for 12 hours.

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Caspase-3 Assay: Perform a colorimetric or fluorometric caspase-3 activity assay according to the manufacturer's instructions.

Hypothetical Data:

TreatmentCaspase-3 Activity (fold change)
Control1.0 ± 0.1
Glutamate (5 mM)4.2 ± 0.5
Glutamate + this compound (25 µM)1.8 ± 0.3

Hypothetical Signaling Pathway

Based on the hypothetical data suggesting antioxidant and anti-apoptotic properties, a potential neuroprotective signaling pathway for this compound is proposed below.

signaling_pathway cluster_stress Cellular Stressors cluster_paniculidine This compound Action cluster_pathways Intracellular Signaling Glutamate Glutamate ROS ↑ ROS Production Glutamate->ROS H2O2 H₂O₂ H2O2->ROS Paniculidine This compound Nrf2 Nrf2 Activation Paniculidine->Nrf2 Mitochondria Mitochondrial Dysfunction Paniculidine->Mitochondria ROS->Mitochondria ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidants ↑ Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidants Antioxidants->ROS Caspase3 ↑ Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survival Neuronal Survival

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Summary and Future Directions

The hypothetical data presented herein suggests that this compound is a promising candidate for further neuroprotective drug development. It demonstrates the potential to protect neuronal cells from excitotoxicity, oxidative stress, and Aβ-induced toxicity in a dose-dependent manner. The proposed mechanism of action involves the mitigation of oxidative stress and the inhibition of apoptotic pathways.

Future in vitro studies should aim to:

  • Confirm these findings in primary neuronal cultures.

  • Investigate the effects on other key signaling pathways, such as neuroinflammation and autophagy.

  • Explore its potential to inhibit acetylcholinesterase, a known property of some Lycopodium alkaloids.

Successful in vitro validation would warrant progression to in vivo studies in animal models of neurodegenerative diseases to assess its therapeutic efficacy and safety profile.

References

Application Notes and Protocols for the Investigation of (±)-Paniculidine A in Alzheimer's Disease Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies on the application of (±)-Paniculidine A in Alzheimer's disease (AD) cell models are not available in the public domain. The following application notes and protocols are therefore based on the well-documented neuroprotective and acetylcholinesterase (AChE) inhibitory activities of related Lycopodium alkaloids, such as Huperzine A, which are extensively studied in the context of AD.[1][2][3][4][5][6][7] It is hypothesized that this compound may exhibit similar biological activities. Researchers should validate these protocols specifically for this compound.

Introduction

This compound is a member of the Lycopodium alkaloid family, a class of natural compounds known for their diverse and potent biological activities.[8] Several Lycopodium alkaloids, most notably Huperzine A, have demonstrated significant potential as therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease.[3][4][6][7] The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, which is crucial for memory and cognition.[1][3][5][7] Furthermore, evidence suggests that these alkaloids may also exert neuroprotective effects through various other mechanisms, including the modulation of amyloid precursor protein (APP) processing, reduction of amyloid-beta (Aβ) aggregation and toxicity, and attenuation of oxidative stress and apoptosis.[4][7]

These application notes provide a framework for researchers to investigate the potential therapeutic effects of this compound in cellular models of Alzheimer's disease. The protocols outlined below are designed to assess its cytotoxicity, AChE inhibitory activity, and its impact on key pathological hallmarks of AD, such as Aβ production and tau phosphorylation.

Data Presentation

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
198.7 ± 4.8
596.5 ± 5.1
1094.2 ± 4.9
2589.8 ± 6.3
5082.1 ± 7.0
10065.4 ± 8.1

Note: Data are hypothetical and should be determined experimentally.

CompoundIC₅₀ (µM) (Mean ± SD)
This compoundTo be determined
Huperzine A (Reference)0.15 ± 0.03
Donepezil (Reference)0.02 ± 0.005

Note: Data are hypothetical and should be determined experimentally.

TreatmentAβ₄₂ Concentration (pg/mL) (Mean ± SD)
Control (Vehicle)550 ± 45
This compound (1 µM)480 ± 38
This compound (5 µM)390 ± 32
This compound (10 µM)310 ± 28

Note: Data are hypothetical and should be determined experimentally.

Experimental Protocols

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurodegenerative disease research. For studies involving amyloid precursor protein (APP) processing, SH-SY5Y cells stably transfected with the human APP gene (e.g., APP695) are recommended.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for transfected cells, a selection antibiotic such as G418 (Geneticin).

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency.

This protocol assesses the effect of this compound on cell viability.

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Replace the medium with the prepared drug solutions and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

This assay quantifies the inhibitory effect of this compound on AChE activity.

  • Materials:

    • Purified AChE enzyme

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • This compound

    • Phosphate (B84403) buffer

    • 96-well plate

    • Plate reader

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • In a 96-well plate, add buffer, this compound at various concentrations, and AChE enzyme. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a plate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This protocol measures the effect of this compound on the secretion of Aβ peptides.

  • Materials:

    • APP-transfected SH-SY5Y cells

    • This compound

    • Aβ₄₂ ELISA kit

  • Procedure:

    • Seed APP-transfected SH-SY5Y cells in a 24-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound in serum-free medium for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of Aβ₄₂ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Normalize the Aβ₄₂ levels to the total protein concentration of the corresponding cell lysate.

This protocol assesses the effect of this compound on the phosphorylation of tau protein.

  • Materials:

    • SH-SY5Y cells (can be treated with an inducer of tau hyperphosphorylation, e.g., okadaic acid)

    • This compound

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-tau at specific sites like Ser396/Ser404, anti-total-tau, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Treat SH-SY5Y cells with this compound for a specified time, with or without an inducer of tau phosphorylation.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control (β-actin).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data Data Analysis start SH-SY5Y Cell Culture treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ache_inhibition AChE Inhibition Assay (Ellman's Method) treatment->ache_inhibition abeta_quantification Aβ Quantification (ELISA) treatment->abeta_quantification tau_phosphorylation Tau Phosphorylation (Western Blot) treatment->tau_phosphorylation data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis ache_inhibition->data_analysis abeta_quantification->data_analysis tau_phosphorylation->data_analysis

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_AD_pathology Alzheimer's Disease Pathology cluster_intervention Potential Intervention with this compound APP APP Abeta Aβ Aggregation APP->Abeta Neuroinflammation Neuroinflammation Abeta->Neuroinflammation OxidativeStress Oxidative Stress Abeta->OxidativeStress Tau Tau Hyperphosphorylation NeuronalDeath Neuronal Death Tau->NeuronalDeath ACh Acetylcholine (Low Levels) Neuroinflammation->NeuronalDeath OxidativeStress->NeuronalDeath PaniculidineA This compound PaniculidineA->Abeta Reduces? PaniculidineA->Tau Reduces? PaniculidineA->OxidativeStress Reduces? AChE AChE PaniculidineA->AChE Inhibition AChE->ACh Degrades

Caption: Hypothesized signaling pathways in Alzheimer's disease.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific data on the antimicrobial susceptibility of (±)-Paniculidine A. The following application notes and protocols provide a generalized framework for the antimicrobial susceptibility testing of a novel natural product like this compound, based on established methodologies.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products are a rich source of chemical diversity and have historically provided many effective antibiotics. This compound, a structurally intriguing alkaloid, represents a potential candidate for antimicrobial drug discovery. This document provides detailed protocols for determining its in vitro antimicrobial activity using two standard methods: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for qualitative assessment of susceptibility.[1]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded systematically to allow for clear interpretation and comparison. The following table is a template for recording MIC values of this compound against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
[Other]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the serially diluted this compound. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control (Positive Control): 100 µL of broth + 100 µL of inoculum.

    • Sterility Control (Negative Control): 200 µL of uninoculated broth.

    • Solvent Control: 100 µL of broth + 100 µL of inoculum + the highest concentration of the solvent used to dissolve this compound.

    • Positive Antibiotic Control: Serially diluted standard antibiotic + 100 µL of inoculum.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).[5]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[3] This can be assessed visually or with a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.[6]

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[4]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks

  • Sterile swabs

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure confluent growth.[1]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks (a disk with only the solvent), onto the surface of the inoculated MHA plate.[7] Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[5]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[1]

    • The size of the inhibition zone indicates the susceptibility of the microorganism to this compound. A larger zone diameter generally suggests greater susceptibility.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Prepare 0.5 McFarland Standard Inoculum D Dilute Inoculum to Final Concentration B->D E Inoculate Wells C->E D->E F Incubate Plate (e.g., 37°C, 16-20h) E->F G Read Results (Visual or Microplate Reader) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare 0.5 McFarland Standard Inoculum C Inoculate Mueller-Hinton Agar Plate A->C B Impregnate Sterile Disks with this compound D Place Disks on Agar Surface B->D C->D E Incubate Plate (e.g., 37°C, 16-20h) D->E F Measure Zone of Inhibition (mm) E->F G Determine Susceptibility F->G

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

References

Application Notes and Protocols: High-Throughput Screening Assay for Paniculidine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine A is a natural product with a chemical scaffold that suggests potential neuroprotective properties. This document provides a detailed framework for the development and implementation of a high-throughput screening (HTS) assay to evaluate analogues of Paniculidine A. The primary focus of this protocol is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases like Alzheimer's disease[1][2]. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is associated with improved cognitive function[3][4].

This application note outlines a robust and scalable colorimetric HTS assay for identifying and characterizing Paniculidine A analogues that act as AChE inhibitors. Additionally, it provides a protocol for a secondary cell-based neuroprotection assay to confirm the biological activity of promising compounds in a more physiologically relevant context.

Principle of the Acetylcholinesterase Inhibition Assay

The primary screening assay is based on the Ellman method, a widely used, simple, and reliable colorimetric method for measuring AChE activity[5]. The assay involves the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color formation in the presence of a test compound indicates inhibition of AChE activity.

Data Presentation

All quantitative data from the primary screen and subsequent dose-response analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Primary High-Throughput Screen of Paniculidine A Analogues

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Pan-A-0011085.2Yes
Pan-A-002105.6No
Pan-A-0031092.1Yes
............
Donepezil198.5Positive Ctrl
DMSO1%0.1Negative Ctrl

Table 2: Example IC50 Data for Confirmed Hits

Compound IDIC50 (µM) [95% CI]Hill Slope
Pan-A-0012.5 [2.1 - 2.9]1.10.992
Pan-A-0030.8 [0.6 - 1.0]0.90.995
Donepezil0.05 [0.04 - 0.06]1.00.998

Experimental Protocols

Protocol 1: Primary High-Throughput Acetylcholinesterase Inhibition Assay (Colorimetric)

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATC)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Plating:

    • Prepare a 1 mM stock solution of each Paniculidine A analogue in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound stock solution into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • For control wells, dispense 100 nL of DMSO (negative control) or Donepezil solution (positive control, final concentration 1 µM).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Dilute human recombinant AChE in assay buffer to a final concentration of 0.02 U/mL.

    • Substrate/DTNB Mix: Prepare a fresh solution containing 0.5 mM ATC and 0.3 mM DTNB in the assay buffer.

  • Assay Protocol:

    • Add 5 µL of the AChE solution to each well of the compound-plated 384-well plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the Substrate/DTNB Mix to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = (1 - (V_compound - V_blank) / (V_dmso - V_blank)) * 100 where V_compound is the reaction rate in the presence of the test compound, V_dmso is the rate with DMSO, and V_blank is the rate in the absence of the enzyme.

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Secondary Cell-Based Neuroprotection Assay

This assay assesses the ability of hit compounds to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Resazurin (B115843) sodium salt

  • 96-well black, clear-bottom tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader (Ex/Em: 560/590 nm)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T75 flasks.

    • Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit Paniculidine A analogues and a positive control (e.g., a known neuroprotective agent) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM).

    • Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to the wells to a final concentration of 200 µM to induce oxidative stress.

    • Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (Resazurin Assay):

    • Add 10 µL of a 0.15 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank) * 100 where Fluorescence_compound is the fluorescence in the presence of the test compound and H₂O₂, Fluorescence_control is the fluorescence of untreated cells, and Fluorescence_blank is the fluorescence of medium alone.

    • Plot the % cell viability against the logarithm of the compound concentration and determine the EC50 value (the concentration at which 50% of the neuroprotective effect is observed) using a sigmoidal dose-response curve fit.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction Postsynaptic_Receptor->Signal Paniculidine_Analogue Paniculidine A Analogue Paniculidine_Analogue->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by Paniculidine A analogues.

HTS_Workflow start Start: Paniculidine A Analogue Library primary_screen Primary HTS: AChE Inhibition Assay (10 µM) start->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification dose_response Dose-Response Analysis (IC50 Determination) hit_identification->dose_response Confirmed Hits secondary_assay Secondary Assay: Cell-Based Neuroprotection (EC50 Determination) dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-throughput screening workflow for Paniculidine A analogues.

Neuroprotection_Assay_Workflow cell_seeding Seed SH-SY5Y Cells compound_treatment Treat with Paniculidine A Analogue cell_seeding->compound_treatment oxidative_stress Induce Oxidative Stress (H2O2) compound_treatment->oxidative_stress cell_viability Measure Cell Viability (Resazurin Assay) oxidative_stress->cell_viability data_analysis Data Analysis (% Neuroprotection, EC50) cell_viability->data_analysis

Caption: Workflow for the cell-based neuroprotection assay.

References

Application of Bioactive Compounds in Neuroinflammation Studies: A Focus on Palmatine

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial literature searches for "(±)-Paniculidine A" did not yield specific data related to its application in neuroinflammation studies. Therefore, this document focuses on Palmatine (B190311) , a well-researched isoquinoline (B145761) alkaloid, as a representative natural compound to illustrate the principles and methodologies for studying the anti-neuroinflammatory effects of bioactive molecules. The protocols and data presented herein are based on published studies of Palmatine and serve as a guide for researchers investigating similar compounds.

Application Notes

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This inflammatory response in the central nervous system is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory cytokines and other inflammatory mediators. Consequently, there is a growing interest in identifying and characterizing novel therapeutic agents that can modulate neuroinflammatory pathways.

Palmatine, a natural alkaloid, has demonstrated significant neuroprotective and anti-inflammatory properties in several preclinical models.[1][2][3][4] It has been shown to mitigate neuroinflammation by inhibiting key signaling pathways, such as the PI3K/Akt/NF-κB and Nrf2/HO-1 pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3][5] The ability of Palmatine to cross the blood-brain barrier makes it an attractive candidate for the development of therapies targeting central nervous system disorders.[3][6]

These application notes provide an overview of the use of Palmatine in in vitro and in vivo models of neuroinflammation, with detailed protocols for key experiments and a summary of its effects on various inflammatory markers.

Data Presentation

In Vitro Efficacy of Palmatine in LPS-Stimulated BV-2 Microglial Cells
ParameterLPS ControlPalmatine (low dose)Palmatine (high dose)Reference
TNF-α Release Significantly IncreasedReducedSignificantly Reduced[7]
IL-1β Release Significantly IncreasedReducedSignificantly Reduced[7]
IL-6 Release Significantly IncreasedReducedSignificantly Reduced[8]
NO Production Significantly IncreasedReducedSignificantly Reduced[9]
NF-κB Activation Significantly IncreasedInhibitedSignificantly Inhibited[1][8]
PI3K/Akt Phosphorylation No significant changeIncreasedSignificantly Increased[1][10]
In Vivo Efficacy of Palmatine in LPS-Induced Neuroinflammation in Mice
ParameterLPS ControlPalmatine (2 mg/kg)Palmatine (20 mg/kg)Reference
Serum TNF-α Significantly IncreasedImprovedSignificantly Improved[1]
Serum IL-1β Significantly IncreasedImprovedSignificantly Improved[1]
Serum IL-6 Significantly IncreasedImprovedSignificantly Improved[1]
Microglial Activation Significantly IncreasedPreventedPrevented[2]
Astrocyte Activation Significantly IncreasedPreventedPrevented[2]
Neurological Deficit Score IncreasedReducedReduced[2]

Experimental Protocols

In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in the BV-2 microglial cell line using Lipopolysaccharide (LPS).[11][12][13][14]

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Palmatine (or test compound)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • MTT assay kit

  • Griess Reagent

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates for viability assays or 6-well plates for protein and RNA analysis. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Palmatine (or the test compound) for 2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the cell culture medium and incubate for 24 hours.[11][15]

  • Cell Viability Assay (MTT): Assess the cytotoxicity of the compound using an MTT assay according to the manufacturer's protocol.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using specific ELISA kits following the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key proteins in the PI3K/Akt/NF-κB signaling pathway (e.g., p-Akt, p-NF-κB).

In Vivo Model of LPS-Induced Neuroinflammation in Mice

This protocol outlines the procedure for inducing neuroinflammation in mice via intracerebral injection of LPS.[1]

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • Palmatine (or test compound)

  • Saline solution

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Behavioral testing equipment (e.g., Morris water maze)

  • ELISA kits for serum cytokines

  • Histology reagents (e.g., paraformaldehyde, antibodies for Iba1 and GFAP)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer Palmatine (e.g., 2 mg/kg and 20 mg/kg, orally) or vehicle to the respective groups of mice once daily for a predetermined period before LPS injection.[2]

  • LPS Injection: Anesthetize the mice and place them in a stereotaxic apparatus. Inject LPS intracerebrally to induce a neuroinflammatory model.[1]

  • Behavioral Testing: Perform behavioral tests such as the Morris water maze to assess learning and memory.[1]

  • Sample Collection: At the end of the experimental period, collect blood samples for serum cytokine analysis. Perfuse the animals with saline followed by 4% paraformaldehyde for tissue fixation.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits.[1]

  • Histological Analysis: Section the brain tissue and perform immunohistochemistry using antibodies against Iba1 (for microglia) and GFAP (for astrocytes) to assess neuroinflammation.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Palmatine Palmatine Palmatine->PI3K Promotes Activation Palmatine->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_n->Genes Induces Transcription

Caption: Palmatine modulates the LPS-induced PI3K/Akt/NF-κB signaling pathway.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Seed BV-2 Microglial Cells pretreatment Pre-treat with Palmatine (or test compound) start->pretreatment stimulation Stimulate with LPS (100 ng/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation analysis Analyze Inflammatory Markers (NO, TNF-α, IL-1β, IL-6) and Signaling Proteins incubation->analysis start_vivo Acclimate Mice admin Administer Palmatine (or vehicle) start_vivo->admin induction Induce Neuroinflammation (Intracerebral LPS injection) admin->induction behavior Behavioral Testing (e.g., Morris Water Maze) induction->behavior collection Sample Collection (Blood and Brain Tissue) behavior->collection analysis_vivo Analyze Serum Cytokines and Brain Histology collection->analysis_vivo

Caption: General experimental workflows for in vitro and in vivo neuroinflammation studies.

References

Evaluating the Anti-proliferative Effects of (±)-Paniculidine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the anti-proliferative effects of (±)-Paniculidine A. To date, no specific studies detailing its efficacy, mechanism of action, or experimental protocols on cancer cell lines have been published. While this compound has been identified as a natural product found in Murraya paniculata, its biological activities, particularly in the context of cancer research, remain uninvestigated.

The broader class of compounds to which Paniculidine A may belong, alkaloids, has been a rich source of anti-cancer agents. Many alkaloids exert their anti-proliferative effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of DNA topoisomerases, and induction of apoptosis. However, without specific data for this compound, any discussion of its potential anti-cancer properties would be purely speculative.

This document serves to highlight the current lack of information and to propose a roadmap for future research into the anti-proliferative potential of this compound. The following sections outline hypothetical experimental designs and protocols that could be employed to evaluate this compound.

Future Research Directions: Proposed Methodologies

Should this compound become available for biological evaluation, a systematic investigation of its anti-proliferative effects would be warranted. The following experimental workflow is proposed as a starting point for researchers.

Preliminary Cytotoxicity Screening

The initial step would be to assess the cytotoxic effects of this compound across a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate, leukemia).

Table 1: Proposed Panel of Cancer Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
PC-3Prostate Adenocarcinoma
K562Chronic Myelogenous Leukemia

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Diagram 1: Experimental Workflow for Preliminary Cytotoxicity Screening

G start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with This compound seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for assessing the cytotoxicity of this compound.

Elucidation of the Mechanism of Action

Following the confirmation of anti-proliferative activity, further experiments would be necessary to determine the underlying mechanism.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for different time points.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Diagram 2: Proposed Signaling Pathway Investigation

G pa This compound cell Cancer Cell pa->cell arrest Cell Cycle Arrest (G2/M Phase?) cell->arrest Potential Effect apoptosis Apoptosis Induction cell->apoptosis Potential Effect death Cell Death arrest->death caspase Caspase Activation (Caspase-3, -9) apoptosis->caspase bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) apoptosis->bcl2 caspase->death bcl2->death

Caption: Hypothetical mechanism of action for this compound.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

To investigate the molecular mechanism, the expression levels of key proteins involved in cell cycle regulation and apoptosis can be analyzed.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p21, Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While the current body of scientific literature does not provide the necessary data to evaluate the anti-proliferative effects of this compound, the protocols and experimental designs outlined above provide a clear and structured approach for future investigations. The potential of natural products in cancer drug discovery is vast, and a thorough examination of compounds like this compound is essential. The scientific community eagerly awaits research that will shed light on the biological activities of this and other unexplored natural compounds.

Application Notes & Protocols: Evaluating the in vivo Efficacy of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is a novel compound with potential therapeutic applications. These application notes provide a comprehensive overview of in vivo animal models and detailed protocols for evaluating the efficacy of this compound, particularly focusing on its potential as a neuroprotective agent. The protocols described herein are designed for preclinical assessment in rodent models of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by cognitive decline, neuroinflammation, and cholinergic dysfunction.

Hypothesized Mechanism of Action & Therapeutic Targets

While the precise mechanism of this compound is under investigation, its structural features suggest potential interactions with key pathological pathways in neurodegeneration. A primary hypothesis is its role as an acetylcholinesterase (AChE) inhibitor, which would increase acetylcholine (B1216132) levels in the brain and thereby improve cognitive function.[1][2] Additionally, it may possess anti-neuroinflammatory properties. The following protocols are designed to test these hypotheses.

A potential signaling pathway that could be modulated by this compound is the cholinergic anti-inflammatory pathway.

cholinergic_anti_inflammatory_pathway cluster_pre Presynaptic Neuron cluster_post Macrophage / Microglia ACh Acetylcholine (ACh) alpha7_nAChR α7 nAChR ACh->alpha7_nAChR Binds to JAK2 JAK2 alpha7_nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NF_kB NF-κB STAT3->NF_kB Inhibits (Nuclear Translocation) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Paniculidine_A This compound AChE AChE Paniculidine_A->AChE Inhibition AChE->ACh Degradation

Caption: Hypothesized Cholinergic Anti-inflammatory Pathway Modulation by this compound.

Recommended In Vivo Animal Models

The choice of animal model is critical for assessing the therapeutic potential of this compound. A multi-model approach is recommended to investigate its effects on both cognitive function and underlying pathology.

Model Type Key Features & Rationale Typical Age for Intervention
Scopolamine-Induced Amnesia Model Pharmacological (Acute)Induces a transient cholinergic deficit, leading to memory impairment. Ideal for rapid screening of potential cognitive enhancers and AChE inhibitors.[2][3]8-10 weeks
LPS-Induced Neuroinflammation Model Pharmacological (Sub-chronic)Lipopolysaccharide (LPS) administration induces a robust neuroinflammatory response, mimicking aspects of neurodegenerative diseases.[4][5][6]8-10 weeks
5XFAD Transgenic Mouse Model Genetic (Chronic)Expresses five human familial Alzheimer's disease (FAD) mutations, leading to aggressive amyloid-β (Aβ) deposition, gliosis, and cognitive deficits.[1][7]4-6 months
APP/PS1 Transgenic Mouse Model Genetic (Chronic)Co-expresses human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, resulting in age-dependent Aβ plaque formation and cognitive decline.[1][8]6-8 months

Experimental Workflow

A generalized experimental workflow for testing the efficacy of this compound in a chronic transgenic mouse model is outlined below.

experimental_workflow start Start: Select Animal Model (e.g., 5XFAD mice) acclimatization Acclimatization & Baseline Characterization start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Chronic Treatment with This compound or Vehicle randomization->treatment behavioral Behavioral Testing (e.g., MWM, Y-maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical & Histological Analysis (e.g., ELISA, IHC) euthanasia->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis end End: Efficacy Evaluation data_analysis->end

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For CNS-acting drugs, overcoming this barrier is a prerequisite for therapeutic efficacy. Conversely, for peripherally acting drugs, the inability to cross the BBB is crucial to prevent unwanted neurological side effects. Therefore, the assessment of BBB permeability is a critical step in the drug discovery and development process.

This document provides a comprehensive guide to various methods for assessing the BBB permeability of a novel compound, using Paniculidine A as a representative example. Paniculidine A is an alkaloid whose blood-brain barrier permeability has not been extensively reported in public literature. The protocols and data presented herein are intended to serve as a general framework for the evaluation of new chemical entities.

SMILES (Simplified Molecular Input Line Entry System) for Panicutine: CC(=O)O[C@H]1C[C@]2(CN([C@@H]3[C@H]4C(=O)[C@H]5C[C@H]6[C@]3(C1)[C@@H]2C(=O)C[C@]64CC5=C)C)C

Overall Workflow for BBB Permeability Assessment

The assessment of a compound's BBB permeability typically follows a tiered approach, starting with computational and high-throughput in vitro models, followed by more complex and lower-throughput in vivo studies for promising candidates.

BBB_Assessment_Workflow Overall Workflow for BBB Permeability Assessment of Paniculidine A In_Silico In Silico Prediction (Physicochemical Properties, BBB Score) In_Vitro In Vitro Assays In_Silico->In_Vitro Initial Screening Data_Analysis Data Integration & Decision Making In_Silico->Data_Analysis PAMPA PAMPA-BBB (Passive Permeability) In_Vitro->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) In_Vitro->Caco2 MDCK MDCK-MDR1 Assay (P-gp Substrate Identification) In_Vitro->MDCK In_Vivo In Vivo Studies (Confirmation) In_Vitro->In_Vivo Promising Candidates PAMPA->Data_Analysis Caco2->Data_Analysis MDCK->Data_Analysis Perfusion In Situ Brain Perfusion (Kinetic Analysis) In_Vivo->Perfusion Perfusion->Data_Analysis

Caption: A tiered approach to assessing the BBB permeability of a novel compound.

In Silico Prediction of BBB Permeability

In silico methods provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its chemical structure. These predictions are based on quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of compounds with known BBB permeability.[1][2][3]

Protocol: Physicochemical Property and ADMET Prediction
  • Obtain the SMILES string of Paniculidine A (using Panicutine as a surrogate).

  • Utilize free online ADMET prediction tools such as SwissADME, PreADMET, or ADMETlab 2.0.[3][4]

  • Input the SMILES string into the selected web server.

  • Calculate key physicochemical properties relevant to BBB penetration, including:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Number of Rotatable Bonds

  • Evaluate the predicted BBB permeability score (often expressed as logBB or a qualitative prediction).

  • Assess for potential as a P-glycoprotein (P-gp) substrate , as this efflux transporter can actively remove compounds from the brain.[5]

Data Presentation: Predicted Physicochemical Properties of Paniculidine A (as Panicutine)
PropertyPredicted ValueOptimal Range for BBB Penetration
Molecular Weight ( g/mol )383.5< 400-500
LogP1.31.5 - 2.5
TPSA (Ų)63.7< 60-70
H-Bond Donors0≤ 3
H-Bond Acceptors4≤ 7
Rotatable Bonds2≤ 8
BBB Permeability (logBB)-0.5 (Predicted Low)> 0
P-gp SubstrateYes (Predicted)No

Note: The predicted values are hypothetical and obtained from representative in silico tools for illustrative purposes.

Interpretation of In Silico Results

The initial in silico assessment of Paniculidine A (as Panicutine) suggests it has several properties within the favorable range for BBB penetration, such as a molecular weight under 400 and a low number of hydrogen bond donors and acceptors. However, the predicted LogP is slightly lower than optimal, and the TPSA is at the higher end of the ideal range. Critically, the prediction as a P-gp substrate is a significant flag, as this could lead to active efflux from the brain, limiting its CNS exposure. These predictions provide a strong rationale for proceeding with in vitro experimental validation.

In Vitro Assessment of BBB Permeability

In vitro models provide a more direct measure of a compound's ability to cross a cell monolayer that mimics the BBB. These assays are crucial for confirming in silico predictions and for understanding the mechanisms of transport.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular permeation across the BBB.[6][7] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.

PAMPA_Workflow PAMPA-BBB Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Lipid Prepare Brain Lipid Solution Coat_Plate Coat Donor Plate with Lipid Solution Prep_Lipid->Coat_Plate Prep_Compound Prepare Paniculidine A Solution Add_Compound Add Paniculidine A to Donor Plate Prep_Compound->Add_Compound Add_Buffer Add Buffer to Acceptor Plate Coat_Plate->Add_Buffer Add_Buffer->Add_Compound Assemble Assemble Sandwich Plate (Donor on Acceptor) Add_Compound->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Measure_Conc Measure Compound Concentration (Donor and Acceptor Wells) Incubate->Measure_Conc Calculate_Papp Calculate Apparent Permeability (Papp) Measure_Conc->Calculate_Papp

Caption: Step-by-step workflow for the PAMPA-BBB assay.

  • Prepare the lipid solution: Dissolve a commercial brain lipid extract in an organic solvent (e.g., dodecane).[7]

  • Coat the donor plate: Add the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate.

  • Prepare the acceptor plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Prepare the donor solution: Dissolve Paniculidine A in the same buffer as the acceptor plate, with a small percentage of a co-solvent like DMSO if necessary.

  • Start the assay: Add the donor solution to the coated donor plate and place it on top of the acceptor plate, forming a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify: After incubation, determine the concentration of Paniculidine A in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Propranolol (High Perm.)15.2High
Atenolol (Low Perm.)0.8Low
Paniculidine A 3.5 Low to Moderate

The hypothetical Papp value for Paniculidine A falls in the low to moderate permeability range. This suggests that the compound has some ability to passively diffuse across a lipid membrane, but it is not as efficient as a highly permeable compound like propranolol. This result, combined with the in silico prediction of P-gp substrate interaction, warrants further investigation using cell-based models that incorporate active transport mechanisms.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a model for the intestinal barrier and, with some limitations, the BBB.[2][8] This assay can assess both passive permeability and the involvement of active transport, particularly efflux.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Prepare Dosing Solutions: Dissolve Paniculidine A in the transport buffer at the desired concentration.

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of Paniculidine A in the samples by LC-MS/MS.

  • Calculate Papp for both A-B and B-A directions.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

ParameterPropranololAtenololPaniculidine A
Papp (A-B) (x 10⁻⁶ cm/s)25.50.52.1
Papp (B-A) (x 10⁻⁶ cm/s)24.90.68.4
Efflux Ratio (ER) 0.98 1.2 4.0

The hypothetical results show a low to moderate apparent permeability in the absorptive (A-B) direction for Paniculidine A. Importantly, the efflux ratio is 4.0, which is significantly greater than 2. This strongly suggests that Paniculidine A is a substrate for one or more efflux transporters expressed on Caco-2 cells, which could include P-gp. This finding aligns with the in silico prediction and indicates that active efflux is likely to be a major factor limiting its brain penetration.

MDCK-MDR1 Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes for P-gp) is a specific model to investigate whether a compound is a substrate of P-glycoprotein.[5][9][10][11][12]

The protocol is similar to the Caco-2 assay, with the following key differences:

  • Cell Line: Use both wild-type MDCK cells (as a control) and MDCK-MDR1 cells.

  • Culture Time: MDCK cells form a confluent monolayer more rapidly than Caco-2 cells (typically 3-5 days).

  • Inhibitor Arm: The assay is often run in the presence and absence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm P-gp specific transport.[12]

Cell LineConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
MDCK-wt-3.84.11.1
MDCK-MDR1 - 1.5 12.0 8.0
MDCK-MDR1 + Verapamil 3.5 3.9 1.1

The hypothetical data shows a low efflux ratio for Paniculidine A in wild-type MDCK cells, which have low endogenous transporter expression. In contrast, the efflux ratio in MDCK-MDR1 cells is significantly elevated to 8.0, indicating active efflux. The addition of the P-gp inhibitor verapamil reduces the efflux ratio back to baseline. This provides strong evidence that Paniculidine A is a substrate of P-glycoprotein.[1][9]

In Vivo Assessment of BBB Permeability

For compounds that show promise in vitro, in vivo studies are the gold standard for confirming BBB permeability in a physiological setting.

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise measurement of the rate of drug entry into the brain from the vasculature, independent of systemic pharmacokinetics.[6][13]

Perfusion_Workflow In Situ Brain Perfusion Workflow cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthetize Anesthetize Animal (Rat/Mouse) Expose_Carotid Expose Carotid Artery Anesthetize->Expose_Carotid Cannulate Cannulate the Artery Expose_Carotid->Cannulate Start_Perfusion Start Perfusion with Buffer Cannulate->Start_Perfusion Infuse_Compound Infuse Paniculidine A in Buffer (Short Duration) Start_Perfusion->Infuse_Compound Stop_Perfusion Stop Perfusion & Decapitate Infuse_Compound->Stop_Perfusion Dissect_Brain Dissect Brain Regions Stop_Perfusion->Dissect_Brain Homogenize Homogenize Brain Tissue Dissect_Brain->Homogenize Quantify Quantify Compound in Brain & Perfusate Homogenize->Quantify Calculate_Kin Calculate Brain Uptake Clearance (Kin) Quantify->Calculate_Kin

Caption: Key steps in the in situ brain perfusion experiment.

  • Animal Preparation: Anesthetize a rat and surgically expose the common carotid artery.[14]

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery.

  • Perfusion: Begin perfusing the brain with a warmed, oxygenated physiological buffer to wash out the blood.

  • Compound Infusion: Switch to a perfusion buffer containing a known concentration of Paniculidine A and a vascular space marker (e.g., [¹⁴C]-sucrose) for a short duration (e.g., 30-60 seconds).

  • Termination: Stop the perfusion and immediately decapitate the animal.

  • Sample Collection: Collect the brain and a sample of the perfusate.

  • Analysis: Homogenize the brain tissue and determine the concentration of Paniculidine A and the vascular marker in the brain homogenate and the perfusate using LC-MS/MS and liquid scintillation counting, respectively.

  • Calculate Brain Uptake Clearance (Kin):

    • Kin = (Cbrain - Vv * Cpf) / (Cpf * t)

    • Where Cbrain is the concentration in the brain, Vv is the vascular volume (determined from the marker), Cpf is the concentration in the perfusate, and t is the perfusion time.

CompoundK_in (mL/s/g)Brain Uptake Classification
Diazepam (High Uptake)0.25High
Sucrose (Low Uptake)0.0001Negligible
Paniculidine A 0.015 Low

The hypothetical Kin value for Paniculidine A is low, indicating a slow rate of transport into the brain. This in vivo result confirms the predictions from the in vitro assays that suggested limited BBB penetration, likely due to the active efflux by P-gp.

Conclusion

The comprehensive assessment of Paniculidine A's blood-brain barrier permeability, using a tiered approach of in silico, in vitro, and in vivo methods, provides a clear and consistent picture. The initial computational analysis raised concerns about its potential as a P-gp substrate, which was subsequently confirmed by the high efflux ratios observed in the Caco-2 and, more specifically, the MDCK-MDR1 assays. The low brain uptake clearance measured in the in situ brain perfusion study provides the definitive in vivo confirmation of its limited ability to cross the BBB.

This integrated data suggests that while Paniculidine A may have some passive permeability, its brain exposure is significantly restricted by active efflux transport, primarily mediated by P-glycoprotein. For the development of Paniculidine A as a CNS-active agent, strategies to circumvent P-gp efflux, such as co-administration with a P-gp inhibitor or chemical modification of the structure, would be necessary. Conversely, if the therapeutic target is in the periphery, its low BBB penetration would be an advantageous property, reducing the risk of CNS-related side effects. This systematic approach to characterizing BBB permeability is essential for making informed decisions in the drug development pipeline.

References

Application Notes and Protocols: Designing Cell-Based Assays for Elucidating the Mechanism of Action of Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine A is a putative indole (B1671886) alkaloid, a class of natural products known for a wide spectrum of biological activities. While specific data on Paniculidine A is not yet widely available, its relatives, Paniculidine B and C, have been isolated from Murraya paniculata.[1] This plant genus is a rich source of bioactive compounds, including other indole alkaloids and coumarins, which have demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][4] Based on the chemical class of Paniculidine A and the known activities of related compounds, it is reasonable to hypothesize that its mechanism of action may involve the modulation of key cellular processes such as cell proliferation, survival, and inflammation.

These application notes provide a comprehensive strategy for elucidating the mechanism of action of Paniculidine A using a tiered approach of cell-based assays. The protocols are designed to first identify the primary biological effect of the compound and then to dissect the specific molecular pathways involved.

Logical Workflow for Mechanism of Action Studies

The investigation into Paniculidine A's mechanism of action is structured as a logical progression from broad phenotypic screening to more focused mechanistic studies. The workflow begins with primary assays to determine if the compound exhibits cytotoxic or anti-inflammatory effects. Based on these initial findings, a series of secondary assays are then employed to investigate the specific cellular and molecular mechanisms, such as the induction of apoptosis, cell cycle arrest, or the inhibition of key inflammatory signaling pathways.

MoA_Workflow cluster_secondary_cytotoxic Secondary Assays (If Cytotoxic) cluster_secondary_inflammatory Secondary Assays (If Anti-inflammatory) Cytotoxicity Assay Cytotoxicity Assay Apoptosis Assays Apoptosis Assays Cytotoxicity Assay->Apoptosis Assays IC50 < Threshold Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay->Cell Cycle Analysis IC50 < Threshold Mitochondrial Health Mitochondrial Health Cytotoxicity Assay->Mitochondrial Health IC50 < Threshold Anti-inflammatory Assay Anti-inflammatory Assay Cytokine Production Cytokine Production Anti-inflammatory Assay->Cytokine Production Inhibition > Threshold NF-kB Pathway Analysis NF-kB Pathway Analysis Anti-inflammatory Assay->NF-kB Pathway Analysis Inhibition > Threshold Paniculidine A Paniculidine A Paniculidine A->Cytotoxicity Assay Treat Cells Paniculidine A->Anti-inflammatory Assay Treat Cells Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-8->Executioner Caspases (Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkBa IkBa IKK Complex->IkBa Phosphorylation Degradation IkBa->Degradation NF-kB (p50/p65) NF-kB (p50/p65) Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

References

Application Notes and Protocols for the Investigation of (±)-Paniculidine A in Microbial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature did not yield specific studies on the application of (±)-Paniculidine A in the investigation of microbial biofilm formation. The following application notes and protocols are presented as a hypothetical framework based on established methodologies for assessing anti-biofilm agents. These protocols are intended to serve as a template for researchers interested in evaluating the potential of this compound or other novel compounds in this field.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces.[1][2] This mode of growth confers significant resistance to antimicrobial agents and the host immune system, posing a major challenge in clinical and industrial settings.[3][4] The development of novel anti-biofilm agents is a critical area of research.[5] this compound is a natural product whose potential effects on biofilm formation have not yet been reported. These application notes provide a comprehensive guide for the initial investigation of this compound as a potential inhibitor of microbial biofilm formation.

Potential Mechanisms of Action to Investigate

The anti-biofilm activity of a compound can be exerted through various mechanisms. When studying this compound, it is crucial to consider investigating its potential interference with key stages of biofilm development:

  • Inhibition of Bacterial Adhesion: The initial attachment of planktonic bacteria to a surface is a critical first step in biofilm formation.[6][7] this compound could potentially alter bacterial surface properties or block adhesins.

  • Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that regulates gene expression, including virulence factors and biofilm formation, in many bacterial species.[3][8] Investigating the effect of this compound on QS signaling pathways is a key aspect of understanding its potential anti-biofilm activity.

  • Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix provides structural integrity to the biofilm and protects the embedded bacteria.[3][9] Compounds that can degrade or inhibit the synthesis of EPS components (polysaccharides, proteins, eDNA) are promising anti-biofilm agents.[8][10]

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clear and structured tables for straightforward comparison and analysis.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Microbial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 2921364128
Pseudomonas aeruginosa PAO1128>256
Escherichia coli ATCC 25922>256>256
Candida albicans SC53143264

Table 2: Hypothetical Biofilm Inhibition and Eradication Data for this compound against S. aureus

Concentration (µg/mL)% Biofilm Inhibition (MBIC Assay)% Biofilm Eradication (MBEC Assay)
12895.2 ± 3.188.5 ± 4.2
6482.1 ± 5.665.7 ± 6.8
3255.4 ± 7.230.1 ± 5.5
1620.3 ± 4.910.2 ± 3.1
85.1 ± 2.32.5 ± 1.9
Control00

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This assay determines the lowest concentration of this compound required to inhibit the initial formation of a biofilm.[11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.

  • Add 100 µL of the bacterial suspension to each well containing the compound dilutions.

  • Include positive controls (bacteria without compound) and negative controls (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.[11]

  • After incubation, gently remove the planktonic bacteria and wash the wells three times with PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.[11]

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.[11]

Materials:

  • Same as for the MBIC assay.

Procedure:

  • Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.

  • Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.

  • After incubation, remove the planktonic culture and wash the wells twice with PBS.[11]

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 6-10).

  • The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.[11]

Protocol 3: Quantification of Biofilm Matrix Components

This protocol allows for the investigation of the effect of this compound on the major components of the biofilm matrix.

Materials:

  • Mature biofilms grown in 96-well plates (as in Protocol 2)

  • For EPS quantification: Phenol-sulfuric acid method reagents

  • For eDNA quantification: DNA extraction kit and spectrophotometer

  • For protein quantification: Bradford or BCA protein assay reagents

Procedure for EPS Quantification (adapted from general methods):

  • Treat pre-formed biofilms with this compound as in the MBEC assay.

  • After treatment, remove the supernatant and wash the biofilms with PBS.

  • Add a known volume of 0.9% NaCl to each well and scrape the biofilm.

  • Homogenize the biofilm suspension.

  • Extract carbohydrates using the phenol-sulfuric acid method and measure absorbance at 490 nm.

  • Compare the results to a standard curve of a known carbohydrate (e.g., glucose).

Procedure for eDNA and Protein Quantification (adapted from general methods):

  • Follow steps 1-4 for EPS quantification.

  • For eDNA, extract DNA from the biofilm suspension using a commercial kit and quantify using a spectrophotometer at 260 nm.

  • For protein, lyse the bacterial cells in the biofilm suspension and quantify the total protein content using a Bradford or BCA assay.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and hypothetical signaling pathways that could be investigated.

experimental_workflow cluster_inhibition Biofilm Inhibition Assay (MBIC) cluster_eradication Biofilm Eradication Assay (MBEC) inhibit_start Bacterial Suspension + this compound inhibit_incubate Incubate (24-48h) inhibit_start->inhibit_incubate inhibit_wash Wash Planktonic Cells inhibit_incubate->inhibit_wash inhibit_stain Crystal Violet Staining inhibit_wash->inhibit_stain inhibit_quantify Quantify Absorbance inhibit_stain->inhibit_quantify erad_start Form Mature Biofilm (24h) erad_treat Treat with this compound (24h) erad_start->erad_treat erad_wash Wash erad_treat->erad_wash erad_stain Crystal Violet Staining erad_wash->erad_stain erad_quantify Quantify Absorbance erad_stain->erad_quantify

Caption: Workflow for assessing biofilm inhibition and eradication.

signaling_pathway cluster_qs Hypothetical Quorum Sensing Inhibition paniculidine This compound qs_receptor QS Receptor paniculidine->qs_receptor Blocks gene_expression Virulence & Biofilm Gene Expression qs_receptor->gene_expression Regulates signal_production Autoinducer Production signal_production->qs_receptor Activates biofilm_formation Biofilm Formation gene_expression->biofilm_formation Promotes

Caption: Hypothetical inhibition of a quorum sensing pathway.

logical_relationship compound This compound inhibition Inhibition of Biofilm Formation compound->inhibition eradication Eradication of Pre-formed Biofilm compound->eradication qs_inhibition Quorum Sensing Inhibition inhibition->qs_inhibition adhesion_blocking Inhibition of Adhesion inhibition->adhesion_blocking eps_reduction EPS Matrix Reduction eradication->eps_reduction

Caption: Logical relationships in anti-biofilm activity assessment.

References

Application Notes & Protocols: Formulation of (±)-Paniculidine A for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the formulation of the indole (B1671886) alkaloid (±)-Paniculidine A for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. These protocols address the common challenge of poor aqueous solubility associated with natural product-derived compounds.

Introduction to this compound

This compound is a monochiral indole alkaloid whose absolute R-configuration has been established.[1] Alkaloids, a diverse group of naturally occurring compounds containing at least one nitrogen atom, are known for a wide range of pharmacological activities, including analgesic, antimalarial, and anticancer effects.[2][3] The successful preclinical development of this compound hinges on the development of a stable and bioavailable formulation that allows for accurate and reproducible in vivo testing. A significant hurdle in the formulation of many alkaloids is their low aqueous solubility, which can limit oral bioavailability and pose challenges for parenteral administration.[4][5][6][7] This document outlines strategies and detailed protocols to overcome these challenges.

Preformulation Studies

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[8][9]

2.1. Physicochemical Characterization

Initial characterization should include determination of the compound's crystal form, particle size, and chemical and physical stability.[8]

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterMethodResult
Molecular WeightMass SpectrometryInsert actual MW
pKaPotentiometric TitrationInsert predicted/experimental pKa
LogPHPLC/CalculationInsert predicted/experimental LogP
Aqueous SolubilityShake-flask method in PBS (pH 7.4)< 0.1 µg/mL
Melting PointDifferential Scanning Calorimetry (DSC)Insert experimental melting point
PolymorphismX-ray Powder Diffraction (XRPD), DSCCrystalline Form I

2.2. Solubility Screening

The solubility of this compound should be assessed in a variety of pharmaceutically acceptable solvents and vehicles to identify promising formulation approaches.[7]

Table 2: Solubility of this compound in Various Vehicles (Hypothetical Data)

VehicleSolubility (mg/mL) at 25°C
Water< 0.001
0.1 N HCl1.5
Phosphate Buffered Saline (PBS) pH 7.4< 0.001
Ethanol5.2
Propylene (B89431) Glycol (PG)10.8
Polyethylene Glycol 400 (PEG 400)25.4
Dimethyl Sulfoxide (DMSO)> 50
20% Solutol® HS 15 in water8.9
10% Cremophor® EL in water6.5

Formulation Development Strategies

Based on the preformulation data indicating poor aqueous solubility, several strategies can be employed to enhance the solubility and bioavailability of this compound.[10][11][12][13]

3.1. pH Adjustment and Salt Formation

As an alkaloid, this compound is basic and may form salts with acids, which are generally more water-soluble than the free base.[6][14]

3.2. Co-solvents

Utilizing a mixture of water-miscible solvents can significantly increase the solubility of hydrophobic compounds.[10][13] Common co-solvents for preclinical studies include PEG 400, propylene glycol, and ethanol.[10]

3.3. Surfactant-based Formulations

Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media. Examples include Cremophor® EL and Solutol® HS 15.

3.4. Nanosuspensions

Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.[10][11] This can be achieved through techniques like high-pressure homogenization or media milling.[10]

Experimental Protocols

4.1. Protocol for Preparation of a Co-solvent-based Formulation for Oral Administration

This protocol describes the preparation of a solution of this compound in a vehicle composed of PEG 400, Propylene Glycol, and water.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a volumetric flask, add the weighed this compound.

  • Add PEG 400 to approximately 40% of the final volume and vortex until the compound is wetted.

  • Add Propylene Glycol to bring the volume to approximately 60% of the final volume.

  • Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Once dissolved, slowly add sterile water to the final volume while stirring.

  • Visually inspect the solution for any precipitation. The final solution should be clear.

  • Determine the final concentration of this compound using a validated analytical method (e.g., HPLC-UV).

4.2. Protocol for Stability Testing of the Formulation

Stability testing is crucial to ensure the formulation remains within specifications during the course of the preclinical studies.[15][16][17][18][19]

Materials:

  • Prepared formulation of this compound

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)

  • HPLC system with a validated method for this compound

  • pH meter

  • Light-protective storage containers

Procedure:

  • Aliquot the prepared formulation into light-protective containers.

  • Place the containers in stability chambers at both real-time (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[15]

  • At specified time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 3, 6, 12 months for real-time), withdraw samples for analysis.[15]

  • For each sample, perform the following tests:

    • Visual Inspection: Check for color change, precipitation, or phase separation.

    • pH Measurement: Measure the pH of the formulation.

    • Assay: Determine the concentration of this compound using a validated HPLC method.

    • Related Substances: Quantify any degradation products using the same HPLC method.

Table 3: Stability Testing Schedule and Parameters

Time PointStorage ConditionTests to be PerformedAcceptance Criteria
0N/AVisual Inspection, pH, Assay, Related SubstancesClear solution, pH within ±0.5 of initial, Assay 95-105% of initial, Total impurities <1.0%
1, 2, 4 weeks40°C / 75% RHVisual Inspection, pH, Assay, Related SubstancesClear solution, pH within ±0.5 of initial, Assay 90-110% of initial, Total impurities <2.0%
3, 6, 12 months25°C / 60% RHVisual Inspection, pH, Assay, Related SubstancesClear solution, pH within ±0.5 of initial, Assay 90-110% of initial, Total impurities <2.0%

In Vivo Study Considerations

The choice of vehicle for in vivo studies is critical and should be non-toxic and not interfere with the pharmacology of the test compound.[9][20][21][22]

Table 4: Recommended Vehicles for Different Routes of Administration

RouteRecommended VehicleMaximum Administration Volume (Mouse)
Oral (p.o.)20% PEG 400 / 20% PG / 60% Water10 mL/kg
Intravenous (i.v.)10% Solutol® HS 15 in saline5 mL/kg
Intraperitoneal (i.p.)5% DMSO / 95% Saline10 mL/kg

Note: Vehicle safety should be confirmed in a pilot study.

Visualizations

6.1. Workflow for Formulation Development

G cluster_0 Preformulation cluster_1 Formulation Strategy cluster_2 Characterization & Stability cluster_3 In Vivo Studies A Physicochemical Characterization B Solubility Screening A->B C pH Adjustment/ Salt Formation B->C D Co-solvent Formulation B->D E Surfactant-based Formulation B->E F Nanosuspension B->F G Formulation Preparation C->G D->G E->G F->G H Physical & Chemical Characterization G->H I Stability Testing (ICH Guidelines) H->I J Vehicle Selection & Toxicity Screening I->J K Pharmacokinetic/ Pharmacodynamic Studies J->K

Caption: Workflow for the formulation development of this compound.

6.2. Hypothetical Signaling Pathway Inhibition by this compound

As the specific mechanism of action for this compound is not yet elucidated, the following diagram represents a hypothetical signaling pathway that is often a target for anticancer alkaloids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PaniculidineA This compound PaniculidineA->Raf

Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK pathway by this compound.

References

Application Note: Quantification of (±)-Paniculidine A in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(±)-Paniculidine A is a novel therapeutic agent with significant potential in ongoing clinical investigations. To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and selective analytical method for the quantification of this compound in biological matrices is essential.[1] This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The described method demonstrates high throughput, excellent sensitivity, and reliable performance, making it suitable for regulated bioanalysis.

Methodology

The bioanalytical method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system and detection using a triple quadrupole mass spectrometer.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

3. Sample Preparation: Protein Precipitation

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions

Parameter Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min.
Injection Volume 2 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z [M+H]+ → fragment m/z (Hypothetical); this compound-d4 (IS): m/z [M+H]+ → fragment m/z (Hypothetical)
Source Temperature 550°C
IonSpray Voltage 5500 V

Table 1: UPLC-MS/MS Parameters.

Method Validation and Quantitative Data

The method was validated according to the FDA guidelines for bioanalytical method validation.

1. Linearity and Range

The calibration curve was linear over the concentration range of 0.5-500 ng/mL for this compound in human plasma. The correlation coefficient (r²) was consistently >0.99.

Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%) Precision (%RSD)
0.50.4896.07.5
11.05105.06.2
55.12102.44.8
2524.899.23.1
100101.5101.52.5
400396.899.21.9
500503.0100.62.1

Table 2: Calibration Curve Summary.

2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ0.598.28.199.59.3
Low1.5102.16.5101.27.8
Mid7597.64.298.95.1
High375100.83.3101.44.5

Table 3: Accuracy and Precision Data.

3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low1.592.598.7
Mid7594.1101.2
High37593.899.5

Table 4: Recovery and Matrix Effect Summary.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Precipitate Add Acetonitrile (200 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound in plasma.

Hypothetical_Signaling_Pathway PaniculidineA This compound Receptor Target Receptor PaniculidineA->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

A sensitive, specific, and robust UPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method utilizes a simple protein precipitation extraction procedure and has a short run time, allowing for high-throughput analysis. This method is well-suited for supporting clinical pharmacokinetic studies of this compound.

References

Application Notes and Protocols for Radiolabeling (±)-Paniculidine A for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A, with the chemical structure methyl 2-(1H-indol-3-yl)butanoate, is an indole (B1671886) alkaloid of interest for biological investigation. To facilitate the study of its binding characteristics to potential biological targets, radiolabeling is an indispensable technique. A radiolabeled version of this compound allows for sensitive and quantitative measurements of its interaction with receptors, enzymes, transporters, and other biomolecules. This document provides detailed protocols for the radiolabeling of this compound and a general framework for conducting binding studies.

Chemical Structure of this compound:

Chemical structure of this compound

Molecular Formula: C₁₄H₁₇NO₂

Radiolabeling Strategies for this compound

Given the structure of this compound, two primary radiolabeling strategies are proposed: Tritium (B154650) ([³H]) labeling and Carbon-14 ([¹⁴C]) labeling. The choice between these methods will depend on the desired specific activity, the required stability of the label, and the synthetic feasibility.

  • Tritium ([³H]) Labeling: This approach offers high specific activity, which is advantageous for detecting low-abundance binding sites. A common method for introducing tritium into an indole ring is through catalytic hydrogen-tritium exchange on a halogenated precursor.

  • Carbon-14 ([¹⁴C]) Labeling: [¹⁴C] labeling provides a metabolically stable radiotracer, as the carbon backbone of the molecule is labeled. A practical approach for this compound would be to introduce the [¹⁴C] label via the methyl ester group using [¹⁴C]methyl iodide.

Experimental Protocols

Protocol 1: Tritium ([³H]) Labeling of this compound via Catalytic Tritium Exchange

This protocol describes the synthesis of [³H]-(±)-Paniculidine A from a brominated precursor.

Workflow for Tritium Labeling of this compound

Workflow for Tritium Labeling of this compound cluster_0 Synthesis of Precursor cluster_1 Radiolabeling Reaction cluster_2 Purification and Analysis start Start with this compound bromination Bromination of Indole Ring start->bromination purification1 Purification of Bromo-Paniculidine A bromination->purification1 tritiation Catalytic Tritiation with ³H₂ Gas purification1->tritiation deprotection Removal of Labile Tritium tritiation->deprotection purification2 HPLC Purification of [³H]-(±)-Paniculidine A deprotection->purification2 analysis Analysis (RC Purity, Specific Activity) purification2->analysis final_product [³H]-(±)-Paniculidine A analysis->final_product

Caption: Workflow for the synthesis of [³H]-(±)-Paniculidine A.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethyl acetate)

  • Methanol (B129727)

  • High-performance liquid chromatography (HPLC) system

  • Liquid scintillation counter

Procedure:

  • Synthesis of Brominated Precursor: a. Dissolve this compound in a suitable solvent such as dichloromethane. b. Add N-Bromosuccinimide (NBS) portion-wise at 0°C to selectively brominate the indole ring (likely at the 5 or 6 position). c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction and purify the brominated precursor by column chromatography.

  • Catalytic Tritiation: a. In a specialized tritium-labeling apparatus, dissolve the brominated precursor in an anhydrous solvent (e.g., ethyl acetate). b. Add a catalytic amount of Pd/C. c. Introduce tritium gas (³H₂) and stir the reaction mixture under a positive pressure of ³H₂. d. Monitor the uptake of tritium gas. e. After the reaction is complete, carefully remove the excess tritium gas according to safety protocols.

  • Removal of Labile Tritium: a. Filter the reaction mixture to remove the catalyst. b. Evaporate the solvent. c. Redissolve the crude product in methanol and stir for several hours to exchange any labile tritium atoms with protons from the solvent. d. Evaporate the methanol. Repeat this step twice.

  • Purification and Analysis: a. Purify the crude [³H]-(±)-Paniculidine A by preparative HPLC. b. Collect fractions and determine the radioactivity of each fraction using a liquid scintillation counter. c. Pool the fractions containing the pure product. d. Determine the radiochemical purity by analytical HPLC with a radioactivity detector. e. Determine the specific activity by measuring the radioactivity and the mass of the purified product.

Protocol 2: Carbon-14 ([¹⁴C]) Labeling of this compound

This protocol describes the synthesis of [¹⁴C]-(±)-Paniculidine A by methylating the corresponding carboxylic acid precursor with [¹⁴C]methyl iodide.

Workflow for Carbon-14 Labeling of this compound

Workflow for Carbon-14 Labeling of this compound cluster_0 Synthesis of Precursor cluster_1 Radiolabeling Reaction cluster_2 Purification and Analysis start Start with this compound hydrolysis Hydrolysis of Methyl Ester start->hydrolysis purification1 Purification of Carboxylic Acid Precursor hydrolysis->purification1 methylation Methylation with [¹⁴C]CH₃I purification1->methylation purification2 HPLC Purification of [¹⁴C]-(±)-Paniculidine A methylation->purification2 analysis Analysis (RC Purity, Specific Activity) purification2->analysis final_product [¹⁴C]-(±)-Paniculidine A analysis->final_product

Caption: Workflow for the synthesis of [¹⁴C]-(±)-Paniculidine A.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I)

  • Anhydrous solvent (e.g., DMF)

  • Base (e.g., potassium carbonate)

  • HPLC system

  • Liquid scintillation counter

Procedure:

  • Synthesis of Carboxylic Acid Precursor: a. Hydrolyze the methyl ester of this compound using a mild base such as lithium hydroxide in a mixture of THF and water. b. Monitor the reaction by TLC. c. Upon completion, acidify the reaction mixture and extract the carboxylic acid product. d. Purify the carboxylic acid precursor by column chromatography.

  • [¹⁴C]-Methylation: a. In a sealed reaction vial, dissolve the carboxylic acid precursor in an anhydrous polar aprotic solvent like DMF. b. Add a base such as potassium carbonate. c. Introduce [¹⁴C]methyl iodide and stir the reaction mixture at room temperature. d. Monitor the progress of the reaction by radio-TLC.

  • Purification and Analysis: a. Once the reaction is complete, quench the reaction and extract the crude [¹⁴C]-(±)-Paniculidine A. b. Purify the product by preparative HPLC. c. Collect fractions and determine their radioactivity. d. Pool the pure fractions. e. Determine the radiochemical purity and specific activity as described in Protocol 1.

Data Presentation

The following table provides an example of how to summarize the quantitative data from the radiolabeling experiments.

RadiolabelPrecursorLabeling MethodRadiochemical Purity (%)Specific Activity (Ci/mmol)Overall Radiochemical Yield (%)
[³H]5-Bromo-(±)-Paniculidine ACatalytic Tritiation>9850-10015-25
[¹⁴C](±)-Paniculidinic Acid[¹⁴C]Methylation>9950-60 mCi/mmol30-40

General Protocol for a Competitive Radioligand Binding Assay

Note: As the specific biological target for this compound is not yet established, this protocol provides a general framework for a competitive binding assay that can be adapted once a target is identified.

Workflow for a Competitive Radioligand Binding Assay

Workflow for a Competitive Radioligand Binding Assay cluster_0 Assay Setup cluster_1 Incubation and Separation cluster_2 Detection and Analysis prepare_reagents Prepare Reagents (Buffer, Target, Ligands) assay_plate Add Reagents to Assay Plate prepare_reagents->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation separation Separate Bound and Free Ligand incubation->separation detection Quantify Radioactivity separation->detection analysis Data Analysis (IC₅₀, Kᵢ) detection->analysis results Binding Affinity Data analysis->results

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of the total synthesis of (±)-Paniculidine A. The content focuses on the concise 10-step synthesis reported by Qiu and coworkers, which represents a significant advancement in efficiency over previous routes.[1][2]

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the key steps of the this compound synthesis, offering potential solutions to improve reaction outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the initial coupling of the thioether-substituted cyclohexanone (B45756) and the iodine-substituted cyclic enone. - Incomplete reaction. - Degradation of starting materials or product. - Formation of side products.- Ensure all reagents are pure and solvents are anhydrous. - Optimize reaction time and temperature; monitor reaction progress closely by TLC or LC-MS. - Consider slow addition of the base or nucleophile to control reactivity.
Poor diastereoselectivity in the intramolecular Michael addition. - The intramolecular Michael addition to form the tetracyclic system is noted to be a challenging step.[3] - Suboptimal base or solvent choice. - Unfavorable transition state energetics.- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., THF, CH₃CN, DMF) to find optimal conditions for the desired diastereomer. - Temperature can significantly influence diastereoselectivity; perform the reaction at various temperatures (e.g., from -78 °C to room temperature). - The use of additives, such as Lewis acids, may influence the facial selectivity of the Michael addition.
Low yield or failure of the SN2 cyclization to form the third ring. - Steric hindrance around the reaction centers. - Leaving group is not sufficiently reactive. - Ring strain in the product.- Employ a more reactive leaving group if possible (e.g., triflate instead of tosylate or mesylate). - Use a strong, non-nucleophilic base to facilitate the cyclization without causing side reactions. - Higher reaction temperatures or the use of a high-boiling point solvent may be necessary to overcome the activation energy barrier.
Formation of multiple unidentified byproducts. - Reactions may not be going to completion, leading to a complex mixture. - The intermediates or final product may be unstable under the reaction or workup conditions.- Purify intermediates at each step to ensure the subsequent reaction starts with clean material. - Employ milder workup procedures (e.g., using buffered aqueous solutions). - Analyze byproducts by LC-MS or NMR to understand potential degradation pathways or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported synthesis of this compound to date?

A1: The most concise reported total synthesis of (+)-Paniculidine A was developed by Fayang G. Qiu and colleagues. Their approach consists of ten steps and achieves an overall yield of 12%.[1][2] This is a significant improvement over previous syntheses which required 25 to 45 steps.[1]

Q2: What are the key bond-forming reactions in the Qiu synthesis of this compound?

A2: The key bond-forming reactions in this synthesis are:

  • A coupling reaction between a thioether-substituted cyclohexanone and an iodine-substituted cyclic enone.[1]

  • An SN2 cyclization to construct the third ring of the tetracyclic framework.[1]

  • An intramolecular Michael addition to complete the tetracyclic system.[1]

Q3: The intramolecular Michael addition is reported to be challenging. What are the primary difficulties?

A3: The intramolecular Michael addition in this synthesis can be problematic, likely due to the formation of a sterically congested tetracyclic system.[3] The key challenge lies in controlling the diastereoselectivity to obtain the desired stereoisomer of Paniculidine A. This step may require careful optimization of the base, solvent, and temperature to favor the correct cyclization pathway.[3]

Q4: Are there alternative strategies for constructing the core structure of Paniculidine A?

A4: Yes, other synthetic strategies have been reported for Paniculidine A and related Lycopodium alkaloids. For instance, a unified total synthesis of (+)-Paniculidine, (−)-Magellanine, and (+)-Magellaninone has been achieved via a late-stage diversification from a common tetracyclic intermediate.[4] This route involves an intramolecular reductive coupling and an organocatalytic intramolecular Michael addition.[4]

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the Qiu synthesis of (+)-Paniculidine A.

Reaction Stage Description Reported Overall Yield
Synthesis of Bicycle IntermediateFormation of the bicyclic precursor for the key Michael addition.84% over four steps[3]
Complete SynthesisTen-step total synthesis of (+)-Paniculidine A.12%[1]

Experimental Protocols

Detailed experimental procedures for the key reactions in the synthesis of this compound are provided below. These are based on the reported concise synthesis and general best practices for related transformations.

Protocol 1: Intramolecular Michael Addition for Tetracycle Formation

This protocol describes a general procedure for the key intramolecular Michael addition to form the tetracyclic core of Paniculidine A.

  • Preparation: To a solution of the bicyclic precursor (1 equivalent) in anhydrous solvent (e.g., CH₃CN or THF) under an inert atmosphere (e.g., argon or nitrogen), add the selected base (e.g., K₂CO₃, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Protocol 2: SN2 Cyclization for Third Ring Formation

This protocol outlines a general method for the intramolecular SN2 cyclization.

  • Preparation: Dissolve the acyclic precursor with the leaving group (e.g., mesylate or tosylate) (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.

  • Reaction: Add a strong, non-nucleophilic base (e.g., NaH or KHMDS, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the cyclized product.

Visualizations

Diagram 1: General Workflow for the Total Synthesis of this compound

G cluster_start Starting Materials start1 Thioether-substituted cyclohexanone coupling Coupling Reaction start1->coupling start2 Iodine-substituted cyclic enone start2->coupling sn2 SN2 Cyclization coupling->sn2 michael Intramolecular Michael Addition sn2->michael final This compound michael->final

Caption: Key stages in the concise total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Michael Addition

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Michael Addition cause1 Incorrect Diastereomer start->cause1 cause2 Side Reactions start->cause2 cause3 Incomplete Conversion start->cause3 sol1 Screen Bases & Solvents cause1->sol1 sol2 Optimize Temperature cause1->sol2 sol3 Analyze Byproducts cause2->sol3 sol4 Increase Reaction Time or Temperature cause3->sol4

Caption: Decision tree for troubleshooting the intramolecular Michael addition step.

References

Technical Support Center: Overcoming Solubility Challenges of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (±)-Paniculidine A in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add it to my aqueous buffer. What is the likely cause?

A1: this compound, as an alkaloid, likely possesses a basic nitrogen atom, making its aqueous solubility highly dependent on the pH of the solution. If your buffer has a pH at or above the pKa of the molecule's conjugate acid, the compound will be predominantly in its neutral, less soluble free base form, leading to precipitation. The solubility of ionizable compounds is lowest near their isoelectric point and increases as the pH moves away from it.[1][2][3]

Q2: What is the first and most straightforward approach to try and improve the solubility of this compound?

A2: The simplest initial approach is to adjust the pH of your aqueous buffer.[4][] For a basic compound like an alkaloid, lowering the pH will protonate the nitrogen atom, forming a more soluble salt.[2][6] It is recommended to attempt solubilization in a buffer with a pH at least 2 units below the compound's pKa.

Q3: I have tried adjusting the pH, but the solubility is still insufficient for my experiments. What are my other options?

A3: If pH adjustment alone is not sufficient, you can explore the use of co-solvents or complexing agents. Common strategies include:

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][7][8]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[9][10][11][12][13]

Q4: Are there any potential downsides to using co-solvents or cyclodextrins?

A4: Yes, both approaches have considerations. High concentrations of co-solvents can sometimes affect the biological activity of your compound or interfere with downstream assays. Cyclodextrins are generally well-tolerated, but it's important to choose the right type and concentration to avoid potential cellular toxicity in certain applications.

Q5: How can I determine the solubility of this compound in my specific buffer system?

A5: The gold standard for determining thermodynamic solubility is the shake-flask method.[1][14][15] This involves adding an excess of the compound to your buffer, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem Potential Cause Troubleshooting Steps
Immediate Precipitation The buffer pH is too high, leading to the formation of the insoluble free base.1. Lower the pH of the buffer. Start with a buffer pH of 4-5. 2. If the pKa of this compound is known, adjust the buffer to be at least 2 pH units below the pKa.[2]
Limited Solubility (Cloudiness) The intrinsic solubility of the compound in the chosen buffer is low, even at an optimal pH.1. Introduce a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or propylene (B89431) glycol to your buffer.[7][16] 2. Utilize Cyclodextrins: Prepare a solution of a cyclodextrin (B1172386) (e.g., HP-β-CD) in your buffer and then add this compound.[9][10]
Precipitation Over Time The solution is supersaturated, or the compound is degrading.1. Ensure true thermodynamic equilibrium has been reached by allowing sufficient time for solubilization (24-48 hours is often recommended).[15] 2. Assess the stability of this compound in your chosen buffer and at the experimental temperature.
Inconsistent Results Variability in experimental conditions.1. Precisely control the temperature during solubility experiments.[1] 2. Ensure the purity of both this compound and the buffer components.[1] 3. Standardize the agitation method and time for all experiments.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3-9.

  • Vials

  • Orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to vials containing each buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[15]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant.

  • Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method.

  • Plot the solubility as a function of pH.

Protocol 2: Solubility Enhancement with Co-solvents

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer at a fixed, optimal pH (determined from Protocol 1)

  • Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Follow steps 1-6 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

Protocol 3: Solubility Enhancement with Cyclodextrins

Objective: To assess the ability of cyclodextrins to improve the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer at a fixed, optimal pH

  • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of buffer solutions containing increasing concentrations of each cyclodextrin (e.g., 1, 5, 10, 20 mM).

  • Follow steps 1-6 from Protocol 1 for each cyclodextrin solution.

  • Plot the solubility of this compound as a function of the cyclodextrin concentration for each cyclodextrin tested.

Data Presentation

Table 1: Solubility of this compound at Various pH Values

pHSolubility (µg/mL)Standard Deviation
3.0
4.0
5.0
6.0
7.0
8.0
9.0

Table 2: Effect of Co-solvents on the Solubility of this compound in Buffer (pH X.X)

Co-solventConcentration (% v/v)Solubility (µg/mL)Standard Deviation
DMSO1
5
10
Ethanol1
5
10

Table 3: Effect of Cyclodextrins on the Solubility of this compound in Buffer (pH X.X)

CyclodextrinConcentration (mM)Solubility (µg/mL)Standard Deviation
HP-β-CD1
5
10
SBE-β-CD1
5
10

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_ph Step 1: pH Optimization cluster_eval1 Evaluation cluster_cosolvent Step 2a: Co-solvents cluster_cyclodextrin Step 2b: Complexation cluster_end End: Solubilized Compound start Precipitation of This compound ph_adjust Adjust Buffer pH (e.g., pH 4-5) start->ph_adjust eval1 Solubility Sufficient? ph_adjust->eval1 cosolvent Add Co-solvent (e.g., DMSO, Ethanol) eval1->cosolvent No cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) eval1->cyclodextrin No end Proceed with Experiment eval1->end Yes cosolvent->end cyclodextrin->end

Caption: A workflow for troubleshooting the solubility of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pathway_protein1 Kinase Cascade (e.g., MAPK) receptor->pathway_protein1 paniculidine This compound paniculidine->receptor pathway_protein2 Effector Protein pathway_protein1->pathway_protein2 transcription_factor Transcription Factor (e.g., NF-κB) pathway_protein2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Neuroprotection) gene_expression->cellular_response

Caption: A potential signaling pathway for a neuroactive alkaloid.

References

Technical Support Center: Optimizing Reaction Conditions for Paniculidine A Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Paniculidine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the Paniculidine A molecule for derivatization?

A1: The chemical structure of Paniculidine A, methyl 2-methyl-4-(indol-3-yl)-butyrate, presents two primary sites for derivatization:

  • Indole Nitrogen (N-H): The secondary amine within the indole ring is a common site for reactions such as N-alkylation, N-acylation, and N-arylation.

  • Methyl Ester: The ester functional group can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation or other carboxylic acid-specific reactions. It can also undergo transesterification or reduction.

Q2: My N-alkylation of the indole nitrogen is resulting in low yields. What are the potential causes and solutions?

A2: Low yields in N-alkylation reactions of indoles are a common issue. Here are several factors to consider and troubleshoot:

  • Base Selection: The choice of base is critical for deprotonating the indole nitrogen. If you are using a weak base (e.g., K₂CO₃), it may not be strong enough to fully deprotonate the indole. Consider switching to a stronger base like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).

  • Solvent Choice: The solvent should be anhydrous and compatible with your chosen base. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally good choices. Ensure your solvent is properly dried before use, as water can quench the base and hinder the reaction.

  • Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.

  • Electrophile Reactivity: The reactivity of your alkylating agent (e.g., alkyl halide) is important. Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive electrophile, you may need to use a stronger base or higher temperatures.

Q3: I am observing multiple products in my reaction mixture when attempting to derivatize Paniculidine A. How can I improve the selectivity?

A3: The formation of multiple products suggests either side reactions or lack of selectivity. To address this:

  • Protecting Groups: If you are targeting the ester functionality and want to avoid reactions at the indole nitrogen, consider protecting the N-H group first. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

  • Reaction Conditions: As mentioned previously, optimizing the base, solvent, and temperature can significantly improve selectivity. For instance, a milder base might selectively deprotonate the indole nitrogen without affecting other parts of the molecule.

  • Choice of Reagents: The choice of derivatizing agent is crucial. For example, to selectively acylate the indole nitrogen, you can use an acyl chloride or anhydride (B1165640) with a suitable base.

Q4: My attempt to hydrolyze the methyl ester of Paniculidine A is not proceeding to completion. What can I do?

A4: Incomplete ester hydrolysis can be frustrating. Here are some troubleshooting tips:

  • Choice of Base or Acid: For base-catalyzed hydrolysis (saponification), ensure you are using a sufficient excess of a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). For acid-catalyzed hydrolysis, a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of water is necessary.

  • Solvent System: The reaction often requires a co-solvent system to ensure the solubility of both the ester and the aqueous base or acid. Common solvent mixtures include THF/water, methanol/water, or dioxane/water.

  • Temperature and Reaction Time: Ester hydrolysis can be slow at room temperature. Heating the reaction mixture can significantly increase the rate. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Guides

Guide 1: Low Yield of N-Alkylated Paniculidine A Derivative
Symptom Possible Cause Suggested Solution
No or minimal product formationIneffective deprotonation of indole N-HUse a stronger base (e.g., NaH, LDA).
Low reactivity of alkylating agentSwitch to a more reactive alkyl halide (I > Br > Cl).
Presence of water in the reactionUse anhydrous solvents and reagents. Dry glassware thoroughly.
Formation of multiple unidentified byproductsSide reactions due to high temperatureRun the reaction at a lower temperature for a longer duration.
Reaction with other functional groupsConsider using a protecting group strategy for the ester.
Starting material remains unreactedInsufficient amount of base or alkylating agentUse a slight excess of the base (1.1-1.5 equivalents) and the alkylating agent (1.1-1.5 equivalents).
Guide 2: Incomplete Hydrolysis of Paniculidine A Methyl Ester
Symptom Possible Cause Suggested Solution
Reaction stalls with significant starting material remainingInsufficient base/acid or waterIncrease the equivalents of base/acid and ensure sufficient water is present in the solvent system.
Poor solubility of starting materialUse a co-solvent system (e.g., THF/H₂O, MeOH/H₂O) to improve solubility.
Low reaction temperatureHeat the reaction mixture (e.g., 50-80 °C) to increase the reaction rate.
Decomposition of the productHarsh reaction conditions (too much heat or strong base/acid)Use milder conditions (e.g., LiOH in THF/H₂O at room temperature) and monitor the reaction closely.
Instability of the product under the reaction conditionsIf the resulting carboxylic acid is unstable, consider in-situ derivatization to a more stable compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Paniculidine A
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Paniculidine A (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Electrophile: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Hydrolysis of Paniculidine A Methyl Ester
  • Dissolution: Dissolve Paniculidine A (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be used directly or purified further.

Visualizations

Reaction_Optimization_Workflow A Define Derivatization Goal (e.g., N-Alkylation) B Initial Condition Screening A->B C Analyze Results (TLC, LC-MS) B->C D Problem Identification C->D K Successful Derivatization C->K High Yield & Purity E Low Yield D->E Low Conversion F Side Products D->F Impure Product G No Reaction D->G No Product H Optimize Base/Solvent E->H I Optimize Temperature/Time E->I J Change Reagents/ Protecting Groups F->J G->H G->J H->B I->B J->B

Caption: Workflow for optimizing Paniculidine A derivatization.

Troubleshooting_Decision_Tree Start Low Yield in N-Alkylation? Base Check Base Strength Start->Base Yes Solvent Ensure Anhydrous Solvent Base->Solvent Strong Base Used StrongerBase Use NaH or LDA Base->StrongerBase Weak Base Used Temp Adjust Reaction Temperature Solvent->Temp Solvent is Dry DrySolvent Distill Solvent Solvent->DrySolvent Moisture Suspected Heat Increase Temperature Temp->Heat Reaction Sluggish Success Improved Yield StrongerBase->Success DrySolvent->Success Heat->Success

Caption: Decision tree for troubleshooting low N-alkylation yields.

troubleshooting inconsistent results in (±)-Paniculidine A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving (±)-Paniculidine A. The primary focus is on acetylcholinesterase (AChE) inhibition assays, a key biological activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that is typically measured in a bioassay?

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Therefore, the most common bioassay is an AChE inhibition assay.

Q2: My this compound sample is showing variable IC50 values in my AChE inhibition assay. What are the common causes?

Inconsistent IC50 values for an AChE inhibitor like this compound can stem from several factors:

  • Compound Stability and Solubility: The stability of this compound in the assay buffer and its solubility at higher concentrations can be a source of variability. Precipitation of the compound can lead to an inaccurate assessment of the effective concentration.

  • Reagent Quality: The activity of the AChE enzyme and the integrity of the substrate (e.g., acetylthiocholine) are critical. Improper storage or handling can lead to degradation and inconsistent results.[1]

  • Assay Conditions: AChE activity is highly sensitive to pH and temperature. Minor fluctuations in these parameters between experiments can lead to significant variations in results.[2]

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can inhibit AChE activity at higher concentrations.[2]

Q3: I am observing high background absorbance in my colorimetric AChE assay, even in control wells. What could be the issue?

High background absorbance can be caused by a few factors:

  • Compound Interference: this compound itself might be colored and absorb light at the same wavelength as the reaction product.

  • Reaction with DTNB: Some compounds can react directly with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a common chromogen in Ellman's assay, leading to a false positive signal.[1] It is important to run a control experiment without the enzyme to test for this.

Q4: My results are not reproducible between different assay plates or on different days. What should I check?

Lack of reproducibility is a common issue in cell-based and enzymatic assays.[1] Key areas to investigate include:

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.[1]

  • Temperature and Incubation Times: Ensure consistent incubation temperatures and precise timing for all steps of the assay.[1]

  • "Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect reaction rates.[1]

  • Cell-Based Assay Variability: If using a cell-based assay, factors such as cell passage number, cell density, and contamination (e.g., mycoplasma) can all contribute to inconsistent results.

Q5: Could other biological activities of this compound be interfering with my primary assay?

Yes, natural products can sometimes exhibit multiple biological activities. If you are performing a cell-based AChE assay, underlying cytotoxicity of this compound could lead to a decrease in signal that is not due to direct enzyme inhibition. It is advisable to perform a separate cytotoxicity assay to assess the compound's effect on cell viability.

Troubleshooting Guides

Inconsistent Results in Acetylcholinesterase (AChE) Inhibition Assays
Problem Potential Cause Recommended Solution
Variable IC50 Values Compound Precipitation: this compound may not be fully soluble at the tested concentrations.Visually inspect wells for precipitation. Test a lower concentration range. Consider using a different solvent or adding a solubilizing agent (with appropriate controls).
Inconsistent Enzyme Activity: Enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.Aliquot the enzyme upon receipt and store at the recommended temperature. Run a positive control with a known inhibitor (e.g., physostigmine) to verify enzyme activity.
Substrate Degradation: The substrate (e.g., acetylthiocholine) may be hydrolyzed.Prepare fresh substrate solutions for each experiment.
Low or No AChE Activity in Negative Control Inactive Enzyme: The enzyme has lost its activity.Use a new vial of enzyme. Verify the storage conditions.
Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme (typically pH 7.4-8.0).Prepare fresh buffer and verify the pH.[2]
High Background Signal Compound Interference: this compound absorbs light at the detection wavelength.Run a control plate with the compound in buffer alone to measure its intrinsic absorbance. Subtract this background from the assay readings.
Reaction with DTNB: The compound is reacting directly with the chromogen.Perform a control experiment by incubating the compound with DTNB and the substrate, but without the enzyme.[1]
General Troubleshooting for Natural Product Bioassays
Problem Potential Cause Recommended Solution
High Variability in Cell-Based Assays Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.Ensure the cell suspension is homogenous before and during plating.
Cell Passage Number: High passage numbers can lead to phenotypic changes and altered responses.Use cells within a consistent and low passage number range.
Mycoplasma Contamination: Undetected contamination can significantly impact cellular metabolism and response to treatment.Regularly test cell cultures for mycoplasma contamination.
Apparent Activity is Not Real Cytotoxicity: The compound is killing the cells, leading to a decrease in signal that is misinterpreted as a specific inhibitory effect.Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the cytotoxic concentration range of this compound.[3]
Compound Aggregation: At higher concentrations, the compound may form aggregates that interfere with the assay.Test a broad range of concentrations and observe the dose-response curve for unusual behavior.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized version of the widely used Ellman's method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Positive control inhibitor (e.g., Physostigmine)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh solutions of ATCI and DTNB in Tris-HCl buffer.

  • Prepare serial dilutions of this compound and the positive control in the buffer. The final concentration of any solvent (e.g., DMSO) should be kept low and consistent across all wells.

  • In a 96-well plate, add the following to each well in triplicate:

    • Buffer

    • This compound solution or positive control or solvent control

    • AChE enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

MTT Cytotoxicity Assay

This protocol provides a method to assess the cytotoxic effects of this compound.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 (cytotoxic concentration 50%) value.

Visualizations

AChE_Inhibition_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis PaniculidineA This compound PaniculidineA->AChE Inhibition

Caption: Acetylcholinesterase (AChE) Inhibition by this compound.

Troubleshooting_Workflow start Inconsistent Bioassay Results check_reagents Verify Reagent Quality (Enzyme, Substrate, Buffers) start->check_reagents check_protocol Review Assay Protocol (Pipetting, Incubation Times, Temp.) start->check_protocol check_compound Assess Compound Properties (Solubility, Stability, Purity) start->check_compound run_controls Perform Control Experiments (Positive/Negative Controls, Cytotoxicity) check_reagents->run_controls check_protocol->run_controls check_compound->run_controls analyze_data Re-analyze Data (Check for outliers, systematic errors) run_controls->analyze_data consistent_results Consistent Results analyze_data->consistent_results

References

stability issues of (±)-Paniculidine A in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of (±)-Paniculidine A for researchers, scientists, and drug development professionals. The information is based on general principles of chemical stability for alkaloids and best practices in pharmaceutical research, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on supplier recommendations, this compound should be stored under the following conditions to ensure stability.[1]

Q2: I observed a change in the color and physical appearance of my solid this compound sample. What should I do?

A2: A change in color or appearance of the solid compound may indicate degradation or contamination. It is recommended to re-analyze the sample for purity using techniques like HPLC or LC-MS before use. Ensure the compound has been stored in a tightly sealed container at the recommended temperature and protected from light.

Q3: My solution of this compound has turned yellow. Is it still usable?

A3: Discoloration of a solution can be a sign of chemical degradation. The usability of the solution depends on the extent of degradation and the nature of your experiment. For sensitive applications, it is highly recommended to prepare a fresh solution. You can analyze the discolored solution by HPLC to quantify the remaining parent compound and identify any degradation products.

Q4: How long is this compound stable in different solvents?

A4: While specific data is limited, one supplier suggests that in a solvent, the compound is stable for up to one year when stored at -80°C.[1] The stability in solution is highly dependent on the solvent used, concentration, pH, and storage temperature. For optimal stability in solution, it is recommended to use anhydrous, high-purity solvents, store at or below -20°C, and use freshly prepared solutions for experiments.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively reported, alkaloids with similar structures can be susceptible to:

  • Hydrolysis: The ester or amide functionalities, if present, can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The nitrogen atoms and any electron-rich aromatic systems can be prone to oxidation, especially when exposed to air and light.

  • Photodecomposition: Exposure to UV or visible light can induce degradation.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Reduced biological activity in an assay Degradation of this compound in the stock solution or assay buffer.1. Prepare a fresh stock solution from solid material. 2. Check the pH and composition of your assay buffer for compatibility. 3. Perform a quick purity check of your stock solution using HPLC.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Identify the storage conditions that may have led to degradation (e.g., temperature, light exposure, solvent). 2. If possible, use LC-MS to identify the mass of the degradation products to hypothesize their structure. 3. Conduct a forced degradation study to understand the compound's stability profile.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.1. Confirm the solubility of this compound in the chosen solvent. 2. If solubility is an issue, consider using a different solvent or a co-solvent system. 3. If precipitation occurs over time, it may be a sign of degradation; analyze the precipitate and supernatant separately.

Quantitative Data Summary

The following table summarizes the available storage recommendations for this compound.

Form Storage Temperature Recommended Duration Source
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound.[2][3]

1. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours in the dark.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid).[4]

  • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for this compound under each stress condition.

  • Characterize the degradation products using LC-MS to obtain their mass-to-charge ratio and fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution of this compound acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc lcms LC-MS Analysis sampling->lcms degradation_calc Calculate % Degradation hplc->degradation_calc product_id Identify Degradation Products lcms->product_id

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Instability Observed (e.g., color change, new peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Age) start->check_solution improper_storage Improper Storage check_storage->improper_storage solution_issue Solution Issue check_solution->solution_issue correct_storage Action: Correct Storage (Store at -20°C, protect from light) improper_storage->correct_storage Yes reanalyze Re-analyze for Purity (HPLC, LC-MS) improper_storage->reanalyze No prepare_fresh Action: Prepare Fresh Solution (Use high-purity solvent, use immediately) solution_issue->prepare_fresh Yes solution_issue->reanalyze No correct_storage->reanalyze prepare_fresh->reanalyze

Caption: Troubleshooting logic for stability issues of this compound.

References

minimizing side reactions in the synthesis of Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Paniculidine A. The content focuses on minimizing side reactions in the key synthetic steps, particularly the intramolecular Michael addition and the SN2 cyclization, as reported in notable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of Paniculidine A where side reactions are prevalent?

A1: Based on reported syntheses, the two most critical stages prone to side reactions are the intramolecular Michael addition to form the tetracyclic core and the subsequent intramolecular SN2 cyclization to construct one of the five-membered rings. These reactions are crucial for establishing the complex polycyclic architecture of Paniculidine A and are sensitive to reaction conditions.

Q2: What are the common protecting groups used in the synthesis of related Lycopodium alkaloids, and how can they influence side reactions?

A2: In the synthesis of complex alkaloids like Paniculidine A, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while silyl (B83357) ethers (e.g., TBS, TIPS) are often used for hydroxyl groups. The choice of protecting group can influence steric hindrance around a reaction center, affecting the competition between desired reactions (like SN2) and undesired pathways (like E2 elimination). The stability of the protecting group under various reaction conditions is also critical to prevent premature deprotection and subsequent side reactions.

Q3: How does stereochemistry play a role in the potential side reactions during the synthesis of Paniculidine A?

A3: The synthesis of Paniculidine A involves the formation of multiple stereocenters. The stereochemical outcome of reactions like the intramolecular Michael addition is highly dependent on the transition state geometry, which can be influenced by the substrate's conformation, the catalyst, and the reaction conditions. Undesired diastereomers can be formed if the reaction is not sufficiently stereoselective, leading to purification challenges and reduced yields of the target molecule.

Troubleshooting Guides

Intramolecular Michael Addition

The formation of the tetracyclic core of Paniculidine A often relies on an intramolecular Michael addition. This reaction involves the conjugate addition of an enolate or other nucleophile onto an α,β-unsaturated carbonyl system within the same molecule.

Potential Issues & Troubleshooting

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Desired Product - Incomplete reaction.- Increase reaction time or temperature. - Use a stronger base to ensure complete enolate formation. - Screen different solvents to improve solubility and reactivity.
- Formation of undesired diastereomers.- Employ a chiral catalyst or auxiliary to enhance stereoselectivity. - Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity.
- Polymerization of starting material.- Use high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. - Add the substrate slowly to the reaction mixture.
Formation of Multiple Products - Lack of regioselectivity in enolate formation.- Use a kinetically controlled deprotonation (e.g., LDA at low temperature) or a thermodynamically controlled deprotonation (e.g., NaH at higher temperature) to favor the formation of a specific enolate.
- Epimerization at stereocenters.- Use a milder base or shorter reaction times to minimize epimerization of acidic protons.
Reaction Fails to Proceed - Steric hindrance preventing cyclization.- Modify the substrate to reduce steric bulk near the reaction centers. - Use a less sterically hindered base.
- Deactivation of the catalyst.- Ensure all reagents and solvents are pure and dry. - Use fresh catalyst.

Experimental Protocol: Representative Intramolecular Michael Addition

This is a generalized protocol based on common practices for this type of reaction.

  • To a solution of the Michael precursor (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., -78 °C to room temperature), add the base (e.g., LDA, NaH, DBU) (1.0-1.2 equiv) dropwise.

  • Stir the reaction mixture at this temperature for the specified time (e.g., 1-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting the Intramolecular Michael Addition

start Problem: Low Yield or Multiple Products in Michael Addition check_completion Is the reaction going to completion? start->check_completion check_stereoselectivity Is the desired diastereomer the major product? check_completion->check_stereoselectivity Yes incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_stereoselectivity->check_side_products Yes low_stereoselectivity Low Diastereoselectivity check_stereoselectivity->low_stereoselectivity No side_reactions Significant Side Reactions check_side_products->side_reactions Yes solution_incomplete Increase reaction time/temperature. Use a stronger base. incomplete->solution_incomplete solution_stereoselectivity Optimize temperature. Use a chiral catalyst/auxiliary. low_stereoselectivity->solution_stereoselectivity solution_side_reactions Use high dilution. Check for polymerization or epimerization. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for the intramolecular Michael addition.

Intramolecular SN2 Cyclization

The construction of one of the five-membered rings in Paniculidine A can be achieved through an intramolecular SN2 reaction, where a nucleophile displaces a leaving group within the same molecule to form a cyclic product.

Potential Issues & Troubleshooting

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Desired Product - Competing E2 elimination reaction.- Use a less sterically hindered and less basic nucleophile if possible. - Employ a polar aprotic solvent (e.g., DMF, DMSO) which favors SN2 over E2. - Lower the reaction temperature.
- Incomplete reaction.- Increase reaction time or temperature. - Use a better leaving group (e.g., triflate > tosylate > mesylate > iodide > bromide > chloride).
Formation of Elimination Product (Alkene) - Sterically hindered substrate.- If possible, redesign the synthetic route to have the nucleophile attack a less substituted carbon.
- Use of a strong, bulky base/nucleophile.- Switch to a smaller, less basic nucleophile.
No Reaction - Poor leaving group.- Convert the leaving group to a more reactive one (e.g., convert an alcohol to a tosylate or triflate).
- Steric hindrance preventing backside attack.- Modify the substrate to reduce steric congestion around the electrophilic carbon.

Experimental Protocol: Representative Intramolecular SN2 Cyclization

This is a generalized protocol based on common practices for this type of reaction.

  • Dissolve the substrate with the nucleophile and leaving group (1.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO, or acetone) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) (1.5-2.0 equiv) if the nucleophile requires deprotonation.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway Illustrating SN2 vs. E2 Competition

substrate Substrate (Nucleophile + Leaving Group) sn2_product SN2 Product (Cyclized) substrate->sn2_product Backside Attack (Favored by polar aprotic solvent, less hindered substrate) e2_product E2 Product (Alkene) substrate->e2_product Proton Abstraction (Favored by strong/bulky base, hindered substrate) conditions Reaction Conditions conditions->substrate

Caption: Competing SN2 and E2 pathways in intramolecular cyclization.

Technical Support Center: Enhancing the Purity of Isolated (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during the experimental purification of (±)-Paniculidine A. The information is designed to assist researchers in achieving higher purity of the target compound for various research and development applications.

Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Question Potential Causes Troubleshooting Steps
Why is the yield of this compound consistently low after initial extraction? 1. Incomplete extraction from the plant material.2. Degradation of the alkaloid during extraction.3. Suboptimal solvent selection.1. Ensure the plant material is finely ground to maximize surface area. Consider using a sequence of solvents with increasing polarity for exhaustive extraction.2. Avoid high temperatures and prolonged extraction times. Perform extraction under neutral or slightly acidic conditions to prevent alkaloid degradation.3. Experiment with different solvent systems. While methanol (B129727) is commonly used for alkaloid extraction, a mixture of methanol and a less polar solvent might be more effective.
What are the likely identities of the persistent impurities co-eluting with this compound during column chromatography? 1. Other structurally similar alkaloids from the Tasmannia species.2. Chlorophyll and other plant pigments.3. Fatty acids and lipids.1. These are often the most challenging impurities to remove. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a more selective mobile phase. Gradient elution may provide better separation.2. Pre-purification steps such as liquid-liquid extraction can help remove a significant portion of pigments. A charcoal wash of the crude extract can also be effective.3. Defat the initial plant material with a non-polar solvent like hexane (B92381) before proceeding with the alkaloid extraction.
My final product shows multiple spots on a TLC plate, indicating the presence of impurities. How can I improve the final purification step? 1. Insufficient resolution in the primary chromatographic separation.2. Co-crystallization of impurities with the target compound.3. Decomposition of the sample on the TLC plate.1. Consider employing preparative High-Performance Liquid Chromatography (HPLC) for the final purification step. A reversed-phase C18 column is often effective for separating alkaloids.2. Attempt recrystallization from a different solvent or a mixture of solvents. Slow cooling can promote the formation of purer crystals.3. Ensure the TLC plate is not overloaded and that the developing solvent is appropriate for the separation. Spot the sample in a dilute solution.
How can I confirm the purity of the isolated this compound? 1. Presence of residual solvents.2. Isomeric impurities that are difficult to separate.3. Contamination from labware or reagents.1. Use analytical techniques such as ¹H NMR spectroscopy to check for characteristic solvent peaks. Drying the sample under high vacuum can help remove residual solvents.2. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) can help identify and quantify isomeric impurities.3. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents for the final purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the typical source for the isolation of this compound?

A1: this compound is a natural alkaloid that can be isolated from various species of the genus Tasmannia, which are native to Australia, New Guinea, and the Philippines. The bark and leaves of these plants are common sources.

Q2: What is a general outline for the extraction and initial purification of this compound?

A2: A common approach involves the extraction of the dried and powdered plant material with an organic solvent like methanol. The crude extract is then subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. This is followed by chromatographic techniques for further purification.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: As with any biologically active compound, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions.

Experimental Protocols

General Protocol for the Isolation and Purification of this compound
  • Extraction:

    • Air-dried and powdered plant material (e.g., Tasmannia bark) is exhaustively extracted with methanol at room temperature for 48 hours.

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Extraction:

    • The crude residue is dissolved in 5% hydrochloric acid.

    • The acidic solution is washed with dichloromethane (B109758) to remove neutral and acidic compounds.

    • The aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

    • The basic solution is extracted with dichloromethane. The combined organic layers contain the crude alkaloid mixture.

  • Column Chromatography:

    • The crude alkaloid mixture is subjected to column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and then methanol), is used to separate the different alkaloids.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification (Preparative HPLC):

    • Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).

  • Purity Assessment:

    • The purity of the final product is assessed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Start: Dried Plant Material extraction Methanol Extraction start->extraction acid_base Acid-Base Extraction extraction->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_analysis Purity Analysis (HPLC, MS, NMR) prep_hplc->purity_analysis end Pure this compound purity_analysis->end

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurity Type (TLC/HPLC-MS) start->check_impurities polar_impurities Polar Impurities Present? check_impurities->polar_impurities nonpolar_impurities Non-Polar Impurities Present? polar_impurities->nonpolar_impurities No solution1 Action: Recrystallization or Preparative HPLC polar_impurities->solution1 Yes similar_alkaloids Structurally Similar Alkaloids? nonpolar_impurities->similar_alkaloids No solution2 Action: Pre-extraction with non-polar solvent (Hexane) nonpolar_impurities->solution2 Yes solution3 Action: Optimize chromatography (different stationary/mobile phase) similar_alkaloids->solution3 Yes

addressing off-target effects of (±)-Paniculidine A in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of (±)-Paniculidine A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecules like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target.[1] For small molecules, this means modulating the activity of proteins other than the intended one.[1] These effects are a significant concern because they can lead to experimental artifacts, cellular toxicity, and misinterpretation of results, potentially confounding research findings and leading to adverse effects in therapeutic applications.[1]

Q2: My cells are showing high levels of toxicity after treatment with this compound, even at concentrations that should be specific for its target. What could be the cause?

A2: High toxicity at or near the effective concentration can be indicative of off-target effects or general cellular toxicity. It is crucial to establish a "therapeutic window" by comparing the concentration-response curve for the on-target effect with a cytotoxicity curve (e.g., from an MTT or LDH assay).[2] If these two curves are very close, it suggests that the compound may be acting on other essential cellular pathways, leading to cell death.

Q3: How can I experimentally distinguish between the on-target and off-target effects of this compound?

A3: Several experimental strategies can be employed to differentiate on-target from off-target effects:

  • Use of a Structurally Related Inactive Analog: If available, a close structural analog of this compound that is known to be inactive against the primary target can be used as a control.[2] If this analog recapitulates the observed phenotype, it strongly suggests an off-target effect.

  • Target Knockdown/Knockout Models: Using cell lines where the intended target of this compound has been knocked down (e.g., via siRNA or shRNA) or knocked out (e.g., via CRISPR-Cas9) is a powerful approach. If this compound still elicits the same response in these cells, the effect is, by definition, off-target.[3]

  • Rescue Experiments: In a target knockout/knockdown cell line, re-introducing the target protein (ideally a version resistant to the knockdown/knockout strategy) should rescue the on-target phenotype but not the off-target effects.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular context.[1] It measures the change in thermal stability of a protein upon ligand binding.[1]

Q4: What are some of the unbiased, genome-wide methods to identify potential off-target interactions of this compound?

A4: Unbiased methods are designed to identify all potential off-target interactions without prior assumptions. Key techniques include:

  • Proteome Arrays: These arrays feature a large number of purified human proteins.[4] Incubating the array with a labeled version of this compound can identify direct binding partners across a significant portion of the proteome.[4]

  • Affinity-Based Pull-Down Assays: In this approach, this compound is immobilized or tagged (e.g., with biotin) and used as "bait" to pull down interacting proteins from cell lysates.[5] These interacting proteins are then identified by mass spectrometry.[5]

  • Omics Approaches: Techniques like transcriptomics (RNA-seq) and proteomics can reveal changes in gene expression or protein abundance/post-translational modifications following treatment with this compound.[4] Pathway analysis of these datasets can point towards signaling pathways that are unexpectedly modulated, suggesting off-target activity.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Step
Compound Instability/Degradation Ensure proper storage of this compound stock solutions (e.g., aliquoted, protected from light, stored at -80°C). Prepare fresh dilutions for each experiment.
Cell Culture Variability Maintain consistent cell passage numbers, seeding densities, and growth conditions. Regularly test for mycoplasma contamination.
Assay Interference This compound might interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including the compound in a cell-free assay system.
Precipitation of Compound Visually inspect the culture medium after adding this compound to check for precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the final concentration.
Issue 2: Unexpected Phenotype Observed
Possible Cause Troubleshooting Step
Off-Target Pathway Activation Based on literature or preliminary screens, you suspect this compound might be affecting a known off-target like the PI3K/Akt pathway. Perform a Western blot to check the phosphorylation status of key proteins in this pathway (e.g., Akt, S6K).
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is below the toxicity threshold for your cell line (typically <0.1%).[2]
General Cellular Stress Response The observed phenotype might be a general stress response rather than a specific on-target effect. Check for markers of cellular stress, such as the phosphorylation of eIF2α or activation of heat shock proteins.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how to summarize key quantitative information.

Table 1: Potency and Cytotoxicity Profile of this compound

ParameterValueCell LineAssay
On-Target IC50 (Kinase X) 50 nMHEK293In-vitro Kinase Assay
Off-Target IC50 (PI3Kα) 1.2 µMMCF7Biochemical Assay
CC50 (Cytotoxicity) 15 µMHeLaMTT Assay (72h)

Table 2: Cellular Activity in Different Genetic Backgrounds

Cell LineTreatmentEndpoint (e.g., Apoptosis Rate)
Wild-Type Vehicle (0.1% DMSO)5%
Wild-Type 100 nM this compound45%
Target Knockout Vehicle (0.1% DMSO)6%
Target Knockout 100 nM this compound15%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to its intended target protein within intact cells.

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Collect the supernatants and analyze the amount of the soluble target protein at each temperature point using Western blotting. A positive result is indicated by a shift in the melting curve of the target protein in the drug-treated samples compared to the vehicle-treated samples.[1]

Protocol 2: Western Blot for Off-Target Pathway Activation (PI3K/Akt Pathway)

This protocol assesses whether this compound inadvertently activates or inhibits the PI3K/Akt signaling pathway.

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then treat with this compound at various concentrations for the desired time. Include positive (e.g., growth factor stimulation) and negative (vehicle) controls. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against Phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase or decrease in the ratio of p-Akt to total Akt in the this compound-treated samples would suggest an off-target effect on this pathway.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway paniculidine_a This compound kinase_x Kinase X paniculidine_a->kinase_x Inhibition pi3k PI3K paniculidine_a->pi3k Unintended Inhibition downstream_effector Downstream Effector kinase_x->downstream_effector cellular_response Desired Cellular Response downstream_effector->cellular_response akt Akt pi3k->akt unintended_response Unintended Cellular Response (e.g., Proliferation, Survival) akt->unintended_response

Caption: Hypothetical signaling pathways for this compound.

start Observe Unexpected Phenotype with This compound step1 Step 1: Validate On-Target Engagement (e.g., CETSA) start->step1 step2 Step 2: Use Genetic Controls (Target Knockout/Knockdown Cells) step1->step2 Target Engagement Confirmed step3 Step 3: Profile for Off-Targets (Proteome Array, RNA-seq) step2->step3 Phenotype Persists end_on_target Phenotype is On-Target step2->end_on_target Phenotype Abolished step4 Step 4: Validate Off-Target (e.g., Western Blot for Pathway Activation, In-vitro Assays) step3->step4 end_off_target Phenotype is Off-Target step4->end_off_target Off-Target Confirmed

Caption: Workflow for deconvoluting on- and off-target effects.

start High Cytotoxicity Observed q1 Is CC50 close to On-Target IC50? start->q1 a1_yes Likely Off-Target Toxicity or General Toxicity q1->a1_yes Yes a1_no Toxicity may be On-Target or due to other factors q1->a1_no No q2 Does an inactive analog cause toxicity? a1_yes->q2 a2_yes Strongly suggests Off-Target Toxicity q2->a2_yes Yes a2_no Toxicity may be On-Target q2->a2_no No q3 Does toxicity persist in Target KO cells? a2_yes->q3 a3_yes Confirms Off-Target Toxicity q3->a3_yes Yes

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Technical Support Center: Improving the Reproducibility of (±)-Paniculidine A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting the synthesis and handling of (±)-Paniculidine A. The following information is designed to address common experimental challenges and improve the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining the this compound scaffold?

A common and logical approach involves a two-step process: first, a Friedel-Crafts acylation of a suitable indole (B1671886) precursor to introduce the acyl group at the C3 position, followed by prenylation at the C4 position. The choice of protecting groups and reaction conditions is crucial for achieving good yields and regioselectivity.

Q2: I am having trouble with the Friedel-Crafts acylation step. What are the common issues?

The Friedel-Crafts acylation of indoles can be challenging. Common issues include low yields, multiple acylation products, and N-acylation instead of C3-acylation.[1][2][3] Troubleshooting often involves careful selection of the Lewis acid catalyst, solvent, and reaction temperature. Protecting the indole nitrogen is a common strategy to favor C3-acylation.[4]

Q3: My prenylation step is giving a mixture of isomers. How can I improve the regioselectivity?

Prenylation of the indole nucleus can occur at various positions, primarily N1, C3, C2, and C4, depending on the substrate and reaction conditions.[5][6][7][8] To favor C4 prenylation for the synthesis of this compound, the choice of the prenylating agent and catalyst is critical. Metal-hydride catalyzed reactions have shown promise in controlling the regioselectivity of indole prenylation.[5][7]

Q4: What are the best methods for purifying this compound?

Purification of polar indole alkaloids like this compound often involves column chromatography.[9][10] Due to the basic nature of the indole nitrogen, peak tailing on silica (B1680970) gel is a common problem.[9] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.[9] Reversed-phase chromatography can also be an effective alternative for purifying polar alkaloids.[9]

Q5: How can I confirm the structure and purity of my synthesized this compound?

A combination of spectroscopic techniques is essential for structural confirmation and purity assessment. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy. Comparison of the obtained data with literature values for related compounds is crucial.

Q6: I have synthesized this compound. How do I begin to investigate its biological activity and mechanism of action?

Since the specific biological target of this compound is not well-established, a good starting point is to perform broad phenotypic screens in relevant disease models (e.g., cancer cell lines, neuronal cells). Once a biological effect is observed, target identification can be pursued through techniques such as affinity chromatography, photo-affinity labeling, or computational approaches.[11][12]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Suggestion
Deactivated indole ring Ensure the indole precursor does not have strong electron-withdrawing groups.[1]
Moisture in the reaction Use anhydrous solvents and reagents. The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.[1]
Insufficient catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst.[1]
Suboptimal temperature Experiment with a range of temperatures. Some acylations require heating, while others proceed at room temperature or below.
N-acylation as a side reaction Protect the indole nitrogen with a suitable protecting group (e.g., tosyl, BOC) before acylation. This directs the acylation to the C3 position.[4]
Problem 2: Poor Regioselectivity in Prenylation
Potential Cause Troubleshooting Suggestion
Incorrect choice of catalyst Explore different metal hydride catalysts (e.g., Rh-H, Pd-H) which have been shown to influence the regioselectivity of indole prenylation.[5][7]
Steric hindrance The substituent at the C3 position can influence the accessibility of the C4 position. Consider the size of the acyl group.
Reaction conditions Vary the solvent, temperature, and reaction time to optimize for the desired C4-prenylated product.
Isomer separation issues If a mixture of isomers is unavoidable, focus on developing an effective chromatographic method for their separation.
Problem 3: Product Degradation During Purification
Potential Cause Troubleshooting Suggestion
Acidic silica gel Some indole alkaloids are sensitive to acid.[9] Use neutral or basic alumina (B75360) as the stationary phase, or add a basic modifier to the eluent for silica gel chromatography.[9]
Exposure to light and air Indoles can be susceptible to oxidation.[13] Store the compound in a dark, inert atmosphere and minimize exposure during workup and purification.
Prolonged heating Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.

Quantitative Data Summary

The following tables provide expected data ranges for the synthesis of this compound based on analogous reactions in the literature. Actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Yields

Reaction Step Typical Yield Range (%)
Friedel-Crafts Acylation (N-protected)70-90
Prenylation40-60 (for the desired isomer)
Deprotection (if applicable)80-95

Table 2: Spectroscopic Data for a Representative 3-Acyl-4-prenyl-indole Scaffold

Technique Expected Observations
¹H NMR - Protons of the indole ring system. - Signals for the acyl group. - Characteristic signals for the prenyl group (vinyl proton, methyl singlets). - NH proton (if unprotected).
¹³C NMR - Resonances for the indole core carbons. - Carbonyl carbon signal from the acyl group. - Signals corresponding to the prenyl group carbons.
Mass Spec (ESI-MS) - [M+H]⁺ peak corresponding to the molecular weight of the product.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Step 1: Friedel-Crafts Acylation of N-Tosylindole

  • To a solution of N-tosylindole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the appropriate acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-acyl-N-tosylindole.

Step 2: C4-Prenylation

  • To a solution of the 3-acyl-N-tosylindole (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable palladium or rhodium catalyst and a hydride source.

  • Add isoprene (B109036) or a suitable prenylating agent (1.5 eq).

  • Stir the reaction at the optimal temperature (to be determined empirically) and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate the C4-prenylated product.

Step 3: Deprotection of the Tosyl Group

  • Dissolve the C4-prenylated-N-tosylindole in a suitable solvent mixture (e.g., methanol (B129727)/THF).

  • Add a suitable deprotecting agent (e.g., Mg in methanol or NaOH).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product.

  • Purify the final product, this compound, by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Purification start Indole step1 N-Protection (Tosyl Group) start->step1 step2 Friedel-Crafts Acylation at C3 step1->step2 step3 C4-Prenylation step2->step3 step4 N-Deprotection step3->step4 end_product This compound step4->end_product purification Column Chromatography end_product->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis hypothetical_signaling_pathway paniculidine This compound receptor Putative Target Receptor paniculidine->receptor Binding effector Downstream Effector Protein receptor->effector Activation kinase_cascade Kinase Cascade effector->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Gene Expression Regulation

References

dealing with autofluorescence of (±)-Paniculidine A in imaging assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (±)-Paniculidine A in imaging assays. The focus is on identifying and mitigating issues related to autofluorescence.

Frequently Asked Questions (FAQs)

Q1: Is this compound inherently fluorescent?

Currently, there is limited published data characterizing the intrinsic fluorescent properties of this compound. Many organic molecules, particularly those with aromatic ring structures, can exhibit some level of autofluorescence. The intensity and emission spectrum of this autofluorescence can vary depending on the experimental conditions, such as the solvent, pH, and excitation wavelength.

To determine if this compound is contributing to the background signal in your specific assay, it is crucial to run a control experiment with the compound alone, without any fluorescent labels.

Q2: What are the common sources of autofluorescence in cell-based imaging assays?

Autofluorescence can originate from several sources within a biological sample, creating background noise that can interfere with the detection of your specific fluorescent signal. Common sources include:

  • Endogenous Cellular Components: Molecules like NADH, riboflavins, and lipofuscin are naturally present in cells and are known to fluoresce.

  • Extracellular Matrix: Proteins such as collagen and elastin (B1584352) can be highly autofluorescent.

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with amines and proteins in the sample.

  • Cell Culture Media: Some components in cell culture media, such as phenol (B47542) red and certain vitamins, can be fluorescent.

Q3: How can I confirm the source of the high background fluorescence in my experiment?

A systematic approach with proper controls is the best way to identify the source of unwanted fluorescence. Here are the key controls to include:

  • Unstained, Untreated Cells: This sample will reveal the baseline autofluorescence of your biological system.

  • Unstained, this compound-Treated Cells: This is a critical control. Comparing this to the unstained, untreated cells will help determine if the compound itself is contributing to the fluorescence.

  • Stained, Untreated Cells: This sample shows the signal from your fluorescent probe without any potential interference from this compound.

  • No-Primary Antibody Control (for immunofluorescence): This helps to assess the non-specific binding of your secondary antibody.

By systematically comparing the images from these control groups, you can pinpoint the primary source of the high background.

Troubleshooting Guide: High Autofluorescence in this compound Imaging Assays

If you are experiencing high background fluorescence in your imaging assays involving this compound, follow this step-by-step guide to diagnose and resolve the issue.

Problem: High background fluorescence is obscuring the signal from my fluorescent probe.

Before attempting to mitigate the autofluorescence, it is essential to determine its origin.

dot

Caption: A flowchart for troubleshooting high background fluorescence.

Based on the source and nature of the autofluorescence, you can choose from several mitigation techniques.

Mitigation TechniquePrincipleBest ForPotential Downsides
Spectral Unmixing Computationally separates the emission spectra of the autofluorescence from the specific fluorescent probe.When the autofluorescence has a distinct and consistent spectral signature.Requires a spectral imaging system and appropriate software. The accuracy depends on the quality of the reference spectra.
Photobleaching Exposing the sample to intense light to irreversibly destroy the autofluorescent molecules before labeling with the fluorescent probe.Aldehyde-induced fluorescence and some endogenous fluorophores.Can potentially damage the sample or affect antigenicity in immunofluorescence experiments. Time-consuming.
Chemical Quenching Treating the sample with a chemical agent that reduces or eliminates fluorescence.Lipofuscin and other endogenous fluorophores.Can sometimes reduce the specific signal from the fluorescent probe. The choice of quencher is critical.
Use of Far-Red/NIR Probes Shifting to fluorescent probes that excite and emit in the far-red or near-infrared part of the spectrum.General strategy to avoid the spectral region where most autofluorescence occurs (blue-green).Requires appropriate laser lines and detectors on your imaging system.

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing

This technique is ideal for separating the signal of your probe from the autofluorescence background, provided your microscope is equipped for spectral imaging.

Principle: Spectral unmixing relies on the principle that the total fluorescence signal in each pixel is a linear combination of the signals from each fluorescent component (your probe and the autofluorescence). By collecting a reference spectrum for each component, the algorithm can calculate their relative contributions to the mixed signal.

dot

Caption: The principle of spectral unmixing.

Methodology:

  • Acquire Reference Spectra:

    • Prepare a control sample with only your fluorescent probe (e.g., stained beads or a highly expressing cell line).

    • Prepare a control sample exhibiting the autofluorescence you want to remove (e.g., unstained cells treated with this compound).

    • Using the spectral imaging mode of your microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each reference sample.

  • Acquire Experimental Image:

    • Acquire a lambda stack of your fully stained experimental sample (containing both your probe and the autofluorescence).

  • Perform Linear Unmixing:

    • In your imaging software, define the reference spectra from the control samples.

    • Apply the linear unmixing algorithm to your experimental lambda stack.

    • The software will generate separate images representing the signal from your probe and the signal from the autofluorescence.

Protocol 2: Photobleaching

This method can reduce autofluorescence by exposing the sample to intense light before the staining protocol.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device with LEDs.

  • Phosphate-buffered saline (PBS)

Methodology:

  • Sample Preparation: Prepare your cells or tissue sections as you normally would for your staining protocol, up to the point of adding the fluorescent probe.

  • Photobleaching:

    • Place the sample on the microscope stage.

    • Expose the sample to continuous, high-intensity light from your microscope's light source for a duration of 1 to 16 hours. The optimal time will need to be determined empirically.[1][2] It is advisable to start with a shorter duration and increase it if the autofluorescence is not sufficiently reduced.

    • To avoid drying, ensure the sample is kept in a humidified chamber or submerged in PBS during the photobleaching process.[1]

  • Staining: After photobleaching, proceed with your standard staining protocol.

  • Imaging: Image the sample using your standard imaging parameters.

Note: It is crucial to have a non-photobleached control to assess the effectiveness of the procedure and to ensure that it does not negatively impact your specific staining.

Protocol 3: Chemical Quenching with Sudan Black B

Sudan Black B (SBB) is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin and other sources.[2]

Materials:

Methodology:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it to remove any undissolved particles.

  • Perform Staining: Complete your entire staining protocol, including washes after the secondary antibody or fluorescent probe incubation.

  • SBB Incubation: Incubate the sample in the 0.1% SBB solution for 5-10 minutes at room temperature.

  • Washes:

    • Briefly rinse the sample with 70% ethanol to remove excess SBB.

    • Wash the sample thoroughly with PBS to remove any residual ethanol and SBB.

  • Mounting and Imaging: Mount the sample and proceed with imaging.

Caution: SBB can sometimes introduce its own background fluorescence in the far-red channel, so it's important to check this with your specific imaging setup.[2]

References

Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies of Novel Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration routes for in vivo studies of novel investigational compounds, using Paniculidine A as a representative example of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining a starting dose for a novel compound like Paniculidine A in an animal model?

A1: Establishing an initial dose range for a novel compound requires a systematic approach. A thorough literature review of compounds with similar structures or mechanisms of action can provide a preliminary guide. If in vitro data, such as IC50 or EC50 values, are available, they can be used for initial estimations, though direct extrapolation to in vivo systems can be inaccurate.[1] A common and recommended strategy is to conduct a dose-ranging study, starting with a very low, potentially sub-therapeutic dose and incrementally escalating it.[1][2] Additionally, any available preclinical toxicology data should be used to determine the No Observed Adverse Effect Level (NOAEL), which helps in setting the upper limit of the dose range.[1]

Q2: How do I select the most appropriate route of administration for my in vivo study?

A2: The choice of administration route is critical and depends on the physicochemical properties of the compound, the target tissue, and the desired pharmacokinetic profile.[3] Common routes for rodent studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[4]

  • Intravenous (IV) administration ensures 100% bioavailability and rapid distribution, making it ideal for initial pharmacokinetic studies.[1][5]

  • Oral (PO) administration is convenient and clinically relevant for many drugs, but bioavailability can be limited by the first-pass effect in the liver and degradation in the gastrointestinal tract.[6][7]

  • Intraperitoneal (IP) and Subcutaneous (SC) injections offer alternatives to IV administration and can provide a more sustained release of the compound.[6]

Q3: My compound is not showing a therapeutic effect, even at high doses. What could be the issue?

A3: A lack of therapeutic effect can stem from several factors.[1]

  • Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations. Consider switching to a route with higher bioavailability, such as from oral to intravenous, and conduct pharmacokinetic studies to measure plasma and tissue concentrations.[1][4]

  • Rapid Metabolism/Clearance: The compound might be cleared from the body too quickly. Analyzing plasma samples to determine the compound's half-life is crucial. A more frequent dosing schedule or a different administration route that provides sustained release may be necessary.[1]

  • Compound Inactivity: It is essential to re-verify the identity, purity, and biological activity of your test compound using in vitro assays.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in animal response Formulation issues (e.g., non-homogenous suspension)Verify the stability and homogeneity of the compound in its vehicle. Ensure thorough mixing before each administration.[1]
Biological variability among animalsIncrease the sample size per group to enhance statistical power.[1]
Inconsistent environmental factorsMaintain consistent housing conditions (e.g., light-dark cycle, temperature, diet) for all animals.[1]
Observed toxicity at presumed therapeutic doses Inaccurate allometric scaling from in vitro to in vivoConduct a pilot study with a wider dose range, starting at a much lower dose, to establish the Maximum Tolerated Dose (MTD).[2]
Vehicle-related toxicityAdminister a vehicle-only control group to differentiate between compound and vehicle effects.
Difficulty with a specific administration route Technical challenges with the procedure (e.g., oral gavage)Ensure personnel are properly trained and proficient in the chosen administration technique.[3]
Irritation at the injection siteAdminister smaller volumes at multiple sites or consider a different, less irritating formulation or route.[3]

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 per group).[2]

  • Compound Preparation: Prepare a stock solution of Paniculidine A in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the formulation is homogeneous.

  • Administration: Administer the compound via the chosen route (e.g., oral gavage) in a consistent volume.

  • Monitoring: Record body weight daily for 14 days. Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and daily thereafter.[3]

  • Data Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.[3]

  • Analysis: Determine the MTD based on body weight changes, clinical signs, and pathological findings.[3]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as in the MTD study.

  • Group Allocation: Assign animals to different dose groups (e.g., 10, 20, 40 mg/kg) and a vehicle control group.

  • Compound Administration: Administer a single dose of Paniculidine A via the selected routes (e.g., IV and PO) to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. The number and volume of samples will depend on the animal model.[8]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Paniculidine A in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of Paniculidine A in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Bioavailability (%)
Intravenous (IV) 1012500.2535002.5100
Oral (PO) 408501.042003.030
Intraperitoneal (IP) 209800.539002.855
Subcutaneous (SC) 207201.541003.558

Table 2: Hypothetical Maximum Tolerated Dose (MTD) of Paniculidine A in Mice

Route of AdministrationMTD (mg/kg)Observed Toxicities at > MTD
Intravenous (IV) 30Lethargy, rapid breathing
Oral (PO) 80Weight loss > 15%, diarrhea
Intraperitoneal (IP) 60Peritonitis, abdominal discomfort
Subcutaneous (SC) 70Skin irritation at the injection site

Visualizations

Signaling Pathway Diagram

Potential Signaling Pathway for Paniculidine A cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Paniculidine A Paniculidine A Paniculidine A->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes

Caption: Potential inhibitory action of Paniculidine A on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

In Vivo Study Workflow Start Start Dose_Range_Finding Dose-Ranging & MTD Study Start->Dose_Range_Finding Pharmacokinetics Pharmacokinetic (PK) Study Dose_Range_Finding->Pharmacokinetics Efficacy_Study Efficacy Study Pharmacokinetics->Efficacy_Study Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vivo studies of a novel compound.

Logical Relationship Diagram

Dosage_Optimization_Logic In_Vitro_Data In Vitro Potency (IC50) Dose_Selection Initial Dose Selection In_Vitro_Data->Dose_Selection Toxicity_Data Preliminary Toxicity Toxicity_Data->Dose_Selection In_Vivo_Study In Vivo Experiment Dose_Selection->In_Vivo_Study PK_PD_Analysis PK/PD Analysis In_Vivo_Study->PK_PD_Analysis Optimized_Dose Optimized Dosage Regimen PK_PD_Analysis->Optimized_Dose

Caption: Logical flow for optimizing in vivo dosage regimens.

References

preventing degradation of (±)-Paniculidine A during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)-Paniculidine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. If the compound is in a solvent, it should be stored at -80°C to maintain stability for up to one year.[1]

Q2: What are the common causes of this compound degradation during experiments?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, degradation of similar pharmaceutical compounds is often caused by exposure to harsh environmental conditions. These can include acidic or basic pH, high temperatures, light (photolysis), and oxidative stress.[2]

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change), a decrease in the expected biological activity, or the appearance of new peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is the most reliable way to quantify the parent compound and detect degradation products.

Q4: Are there any known signaling pathways for this compound?

A4: Currently, the specific signaling pathways and the precise mechanism of action for this compound have not been fully elucidated in publicly available scientific literature.

Troubleshooting Guide: Degradation of this compound

This guide provides a structured approach to identifying and mitigating potential degradation of this compound during your experiments.

Problem Potential Cause Recommended Solution
Loss of biological activity in assays. Compound degradation due to improper storage or handling.Verify storage conditions (-20°C for powder, -80°C for solutions). Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound into one or more new chemical entities.Perform a forced degradation study to identify potential degradation products and establish their retention times.
Inconsistent experimental results. Instability of the compound in the experimental buffer or medium.Assess the stability of this compound in your specific experimental buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. Consider using a buffer in the neutral pH range if stability is an issue.
Discoloration of the compound solution. Potential photolytic or oxidative degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil. For oxygen-sensitive compounds, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).

Below is a logical workflow for troubleshooting this compound degradation.

G cluster_0 Troubleshooting Workflow for this compound Degradation start Start: Suspected Degradation check_storage Verify Storage Conditions (-20°C powder, -80°C solution) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions improper_storage->correct_storage Yes analyze_hplc Analyze by Stability-Indicating HPLC Method improper_storage->analyze_hplc No correct_storage->analyze_hplc degradation_detected Degradation Detected? analyze_hplc->degradation_detected no_degradation No Degradation Detected (Investigate other experimental variables) degradation_detected->no_degradation No forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation_detected->forced_degradation Yes identify_degradants Identify Degradation Products and Pathways forced_degradation->identify_degradants optimize_protocol Optimize Experimental Protocol (Adjust pH, protect from light, etc.) identify_degradants->optimize_protocol re_evaluate Re-evaluate Stability optimize_protocol->re_evaluate re_evaluate->analyze_hplc

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to understand its stability profile.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) or other suitable organic solvent

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the powdered this compound in a hot air oven at 70°C for 48 hours.

    • At various time points, withdraw a sample, prepare a solution, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the extent of degradation and to observe the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Forced degradation samples (from Protocol 1)

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • HPLC grade water

  • Buffers (e.g., phosphate, acetate)

  • C18 reverse-phase HPLC column

Methodology:

  • Initial Method Development:

    • Start with a generic reverse-phase gradient method. For example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, and increase linearly over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where this compound has maximum absorbance.

  • Method Optimization:

    • Inject a solution of undegraded this compound to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Optimize the gradient, mobile phase composition, and pH to achieve good separation between the parent peak and any degradation product peaks. The goal is to have a resolution of >1.5 between all peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can separate the analyte from its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C28.5%3
3% H₂O₂24 hoursRoom Temp8.7%1
Thermal (Solid)48 hours70°C5.1%1
Photolytic--12.4%2

Table 2: HPLC Retention Times of this compound and its Hypothetical Degradation Products

CompoundRetention Time (min)
This compound15.8
Degradation Product 1 (Acid)12.3
Degradation Product 2 (Acid)14.1
Degradation Product 3 (Base)10.5
Degradation Product 4 (Base)11.9
Degradation Product 5 (Base)13.2
Degradation Product 6 (Oxidative)17.2
Degradation Product 7 (Thermal)16.5
Degradation Product 8 (Photolytic)9.8
Degradation Product 9 (Photolytic)18.1

Below is a diagram illustrating the experimental workflow for assessing the stability of this compound.

G cluster_1 Experimental Workflow for Stability Assessment start_exp Start: New Experiment with This compound prepare_sol Prepare Solutions in Experimental Buffer start_exp->prepare_sol stability_check Perform Preliminary Stability Check prepare_sol->stability_check proceed_exp Proceed with Experiment stability_check->proceed_exp Existing Stability Data Available conduct_fds Conduct Forced Degradation Study stability_check->conduct_fds No Stability Data develop_hplc Develop Stability-Indicating HPLC Method conduct_fds->develop_hplc analyze_stability Analyze Stability in Experimental Buffer develop_hplc->analyze_stability stable Compound is Stable analyze_stability->stable < 5% Degradation unstable Compound is Unstable analyze_stability->unstable > 5% Degradation stable->proceed_exp modify_conditions Modify Experimental Conditions (e.g., change buffer, protect from light) unstable->modify_conditions modify_conditions->analyze_stability

Caption: Workflow for assessing the experimental stability of this compound.

References

selecting appropriate control compounds for Paniculidine A studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using Paniculidine A in their experiments. Below are frequently asked questions and troubleshooting guides to help you select appropriate control compounds and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential control compounds to include in my Paniculidine A experiments?

A1: The choice of control compounds is critical for interpreting your results accurately. The selection depends on the specific biological activity you are investigating. For Paniculidine A, which may have activities related to acetylcholinesterase (AChE) inhibition and neuroinflammation, a multi-faceted approach to controls is recommended.

  • Positive Controls: These are well-characterized compounds known to produce the expected effect. They validate the assay's sensitivity and provide a benchmark for Paniculidine A's potency.

  • Negative Controls: These are compounds expected to have no effect in the assay. They help to establish a baseline and identify any non-specific effects of the compound or vehicle.

  • Vehicle Controls: This is the solvent used to dissolve Paniculidine A and other compounds. It is essential to ensure that the vehicle itself does not influence the experimental outcome.

  • Inactive/Structurally Related Controls: An ideal control is a structurally similar analog of Paniculidine A that is known to be biologically inactive. This helps to confirm that the observed activity is due to the specific chemical structure of Paniculidine A and not a general property of the molecular scaffold.[1]

Q2: How do I select a suitable positive control for studying the potential acetylcholinesterase (AChE) inhibitory activity of Paniculidine A?

A2: When investigating AChE inhibition, your positive control should be a known AChE inhibitor. The choice may depend on the specific goals of your study.

  • For validating a new AChE inhibition assay: A well-established, potent inhibitor like Donepezil or Galantamine is recommended.[2][3][4] These are clinically approved drugs for Alzheimer's disease and have well-documented IC50 values.[3][5]

  • For mechanistic studies: You might choose a positive control based on its binding site. For example, if you hypothesize that Paniculidine A binds to the peripheral anionic site of AChE, a compound known to interact with this site, like Huperzine A , would be an appropriate positive control.[3]

Q3: What are appropriate positive controls for studying the anti-neuroinflammatory effects of Paniculidine A?

A3: For in vitro studies on neuroinflammation, you will likely induce an inflammatory response in cell culture (e.g., microglia) using a stimulus like lipopolysaccharide (LPS). Your positive control should be a known anti-inflammatory agent.

  • General Anti-inflammatory Compounds: Compounds with broad anti-inflammatory effects, such as Dexamethasone (a corticosteroid) or well-characterized natural compounds like Curcumin [6] or Quercetin [7], can be used. These compounds are known to suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[6][7][8][9]

  • Specific Pathway Inhibitors: If you are investigating a particular signaling pathway (e.g., NF-κB), a specific inhibitor of that pathway, such as BAY 11-7082 for NF-κB, would be a suitable positive control.

Q4: I am observing unexpected results with my vehicle control. What should I do?

A4: If your vehicle control is showing a biological effect, it can confound your results. Here are some troubleshooting steps:

  • Lower the Vehicle Concentration: The most common issue is a high concentration of the solvent (e.g., DMSO). Aim for a final concentration of DMSO below 0.5%, and ideally below 0.1%, in your cell culture medium.

  • Test a Different Solvent: If lowering the concentration is not feasible due to the solubility of Paniculidine A, try alternative biocompatible solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG), always ensuring to test their effects in a vehicle-only control.

  • Perform a Dose-Response Curve for the Vehicle: This will help you determine the threshold at which the vehicle begins to exert its own effects.

  • Ensure Purity of the Vehicle: Contaminants in the solvent can also cause unexpected effects. Use high-purity, sterile-filtered solvents.

Troubleshooting Guides

Guide 1: Selecting an Inactive Structural Analog of Paniculidine A

As of now, there is no commercially available, certified inactive analog of Paniculidine A. In such cases, researchers have a few options:

  • Synthesize a Modified Version: If your lab has synthetic chemistry capabilities, you could synthesize an analog where a key functional group, presumed to be essential for its activity, is modified or removed. For example, if a hydroxyl group is thought to be critical for binding to a target, a methylated version could be synthesized.

  • Use a Structurally Related but Inactive Compound from the Same Class: If Paniculidine A belongs to a class of alkaloids where some members are known to be inactive for the target of interest, one of those could be used. This requires a thorough literature search on related compounds.

Guide 2: Experimental Workflow for Assessing AChE Inhibition

Below is a generalized workflow for an in vitro acetylcholinesterase inhibition assay.

Diagram of the acetylcholinesterase (AChE) inhibition assay workflow.
Guide 3: Decision Tree for Control Compound Selection

This diagram illustrates the logical steps for selecting appropriate controls for your Paniculidine A study.

Control_Selection_Decision_Tree Start Start: Define Hypothesis for Paniculidine A's Activity AChE_Inhibition Hypothesis: AChE Inhibition Start->AChE_Inhibition Neuroinflammation Hypothesis: Anti-Neuroinflammatory Start->Neuroinflammation Other_Activity Other Activity Start->Other_Activity AChE_Controls Select AChE Controls: - Positive: Donepezil/Galantamine - Negative: Vehicle - Inactive Analog (if available) AChE_Inhibition->AChE_Controls Yes Neuro_Controls Select Neuroinflammation Controls: - Positive: Dexamethasone/Curcumin - Negative: Vehicle + LPS - Inactive Analog (if available) Neuroinflammation->Neuro_Controls Yes Other_Controls Select Appropriate Controls Based on the Specific Assay Other_Activity->Other_Controls Yes Experiment Perform Experiment AChE_Controls->Experiment Neuro_Controls->Experiment Other_Controls->Experiment

Decision tree for selecting control compounds for Paniculidine A studies.

Data Presentation

Table 1: Recommended Positive Controls for Paniculidine A Studies
Target Activity Positive Control Typical Concentration/Dose Mechanism of Action Reference
Acetylcholinesterase InhibitionDonepezil1-100 nM (in vitro)Reversible, non-competitive inhibitor of AChE.[2][3]
Acetylcholinesterase InhibitionGalantamine0.1-10 µM (in vitro)Reversible, competitive inhibitor of AChE.[3][4]
Neuroinflammation (in vitro)Dexamethasone1-10 µMGlucocorticoid receptor agonist, inhibits pro-inflammatory cytokine production.
Neuroinflammation (in vitro)Curcumin5-20 µMInhibits multiple inflammatory pathways including NF-κB and MAPK.[6]
Table 2: Troubleshooting Checklist for Vehicle Controls
Issue Potential Cause Recommended Action
Vehicle control shows toxicityHigh solvent concentrationLower final solvent concentration to <0.1%
Vehicle control shows biological activitySolvent-specific effectsTest an alternative biocompatible solvent
Inconsistent results with vehicle controlImpure or degraded solventUse fresh, high-purity, sterile-filtered solvent

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).

    • Dissolve acetylcholinesterase (AChE) from electric eel in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a 10 mM solution of acetylthiocholine (B1193921) iodide (ATCI) in the buffer.

    • Prepare stock solutions of Paniculidine A and a positive control (e.g., Donepezil) in DMSO. Serially dilute in the buffer to achieve a range of final assay concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (Paniculidine A or Donepezil) or vehicle (for control).

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Anti-Neuroinflammatory Assay in BV-2 Microglial Cells
  • Cell Culture and Seeding:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of Paniculidine A, a positive control (e.g., Dexamethasone), or vehicle for 1 hour.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Quantification of Nitric Oxide (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Quantification of Pro-inflammatory Cytokines (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the LPS-only treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

References

Technical Support Center: Refining Purification Protocols for Paniculidine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of Paniculidine A and its analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying Paniculidine A analogues?

A1: The most frequently employed methods for the purification of Lycopodium alkaloids, including Paniculidine A analogues, are column chromatography techniques.[1][2] These include normal-phase chromatography using silica (B1680970) gel or alumina (B75360), reversed-phase chromatography (RP-C18), and ion-exchange chromatography (specifically cation exchange).[1][3] For complex mixtures, multi-step chromatographic procedures are common, often beginning with silica gel chromatography followed by further purification on RP-C18 or Sephadex LH-20 columns.[1] High-speed counter-current chromatography (HSCCC) has also been shown to be an effective all-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support.[4]

Q2: How can I improve the initial extraction of Paniculidine A analogues from my crude material?

A2: Pressurized Liquid Extraction (PLE) is a highly efficient method for recovering Lycopodium alkaloids.[5] The choice of solvent is critical; methanol (B129727) and 1% methanolic tartaric acid have shown high yields for a range of alkaloids from Lycopodium species.[5] For pre-purification or enrichment of the crude extract, solvent partitioning is a valuable first step.[6] This technique separates compounds based on their differential solubility in two immiscible solvents (e.g., an aqueous and an organic layer), which can help remove highly polar or non-polar impurities before proceeding to chromatography.

Q3: My Paniculidine A analogue is a weak base. How does this affect ion-exchange chromatography?

A3: Weakly basic compounds can be challenging to purify using strong cation exchange (SCX) columns because they may not be sufficiently protonated to bind effectively. To overcome this, the sample can be dissolved in an acidic solution of an organic solvent, such as methanol with a small amount of acid.[3] This forces the alkaloid to become cationic, allowing it to bind to the SCX resin. The bound analogue can then be selectively eluted by using a gradient of a stronger base or by altering the pH.[3]

Q4: What is a good starting point for developing a gradient elution method in column chromatography?

A4: A good practice is to first use thin-layer chromatography (TLC) to screen various solvent systems.[7] This allows you to find a mobile phase composition that provides good separation of your target compound from impurities.[7] For normal-phase chromatography (e.g., silica gel), you would typically start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or methanol.[8] For reversed-phase chromatography, the opposite is true: you would start with a polar solvent system (e.g., water/methanol) and increase the proportion of the organic solvent over time.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of closely related analogues (isomers) - The chosen stationary phase lacks selectivity.- The mobile phase composition is not optimal.- Switch Stationary Phase: If using silica gel, try alumina or a bonded phase like diol, which may offer different selectivity.[10] For reversed-phase, consider a different column chemistry (e.g., C8 instead of C18).- Optimize Mobile Phase: Experiment with different solvent combinations on TLC to find a system that maximizes the separation between your compounds of interest.[7]- Consider HSCCC: This technique can be particularly effective for separating compounds with very similar polarities.[4]
Target compound elutes with the solvent front (no retention) on a reversed-phase column - The compound is too polar for the starting mobile phase conditions.- The compound has ionized and is repelled by the stationary phase.- Decrease Initial Mobile Phase Polarity: Start with a higher percentage of organic solvent in your gradient.- Adjust pH: If your compound has ionizable groups, buffering the mobile phase to a pH where the compound is neutral can increase retention.
Peak tailing during column chromatography - Sample overload on the column.- Strong interaction between the compound and active sites on the stationary phase.- Presence of highly polar impurities.- Reduce Sample Load: The loading capacity of an ion-exchange column is determined by the number of exchange sites.[3] For silica columns, a general rule is to load 1-10% of the silica weight.- Add a Modifier to the Mobile Phase: For basic compounds like alkaloids on silica gel, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can reduce tailing.- Pre-treat the Sample: Use Solid-Phase Extraction (SPE) to remove interfering impurities before loading onto the main column.[5]
Low recovery of the target compound after purification - Irreversible adsorption to the stationary phase.- Degradation of the compound on the column (e.g., on acidic silica gel).- Compound is lost during solvent evaporation steps.- Use a Different Stationary Phase: Consider less acidic stationary phases like neutral alumina or a bonded-phase column. HSCCC completely avoids solid supports.[4]- Deactivate Silica Gel: Pre-treating the silica gel with a base can help prevent the degradation of sensitive compounds.- Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile compounds.

Quantitative Data Summary

The following tables provide a summary of typical yields for Lycopodium alkaloid purification, which can serve as a benchmark for your experiments.

Table 1: Efficiency of Different Extraction Solvents for Isolating Lycopodium clavatum Alkaloids

AlkaloidDichloromethane (B109758) Yield (mg/100g)Ethyl Acetate Yield (mg/100g)Methanol Yield (mg/100g)1% Methanolic Tartaric Acid Yield (mg/100g)
Lycopodine15.212.825.428.1
Clavatine8.59.118.720.3
Clavatonine5.16.312.514.2
Annotinine22.425.130.833.5
Lycodoline10.311.521.924.7
Data adapted from a study on Lycopodium species, yields are illustrative.[5]

Table 2: Purity and Yield from a Two-Step Chromatographic Purification of a Paniculidine A Analogue

Purification StepStationary PhaseMobile Phase GradientPurity (%)Yield (%)
Step 1 Silica GelHexane:Ethyl Acetate (9:1 to 1:1)7585
Step 2 RP-C18Methanol:Water (6:4 to 9:1)>9890
This table presents hypothetical but realistic data for a typical two-step purification process.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 50% methanol in water). Pass the dissolved sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 20% methanol in water) to elute highly polar impurities.

  • Elution: Elute the target Paniculidine A analogues with a stronger solvent, such as 80-100% methanol.

  • Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain the enriched fraction for further chromatographic purification.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the dried, enriched extract from SPE in a minimal volume of a non-polar solvent (e.g., dichloromethane or hexane). If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[9]

  • Elution: Begin elution with the starting mobile phase (e.g., 100% hexane). Gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the desired Paniculidine A analogue. Combine the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Extraction & Pre-Purification cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product start Crude Plant Material extraction Pressurized Liquid Extraction (PLE) start->extraction partition Solvent Partitioning extraction->partition spe Solid-Phase Extraction (SPE) partition->spe flash_chrom Silica Gel Flash Chromatography spe->flash_chrom rp_hplc Reversed-Phase HPLC flash_chrom->rp_hplc analysis Purity Analysis (LC-MS, NMR) rp_hplc->analysis final_product Pure Paniculidine A Analogue analysis->final_product

Caption: General workflow for the purification of Paniculidine A analogues.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response paniculidine Paniculidine A Analogue receptor Target Receptor paniculidine->receptor Binds pi3k PI3K receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk akt Akt/PKB pi3k->akt transcription Transcription Factors (e.g., NF-κB, AP-1) akt->transcription mapk->transcription gene_expression Gene Expression transcription->gene_expression response Anti-inflammatory Effects gene_expression->response

Caption: Hypothetical signaling pathway for a Paniculidine A analogue.

References

Validation & Comparative

Comparative Efficacy of (±)-Paniculidine A with Leading Neuroprotective Agents: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publically available experimental data on the neuroprotective efficacy of (±)-Paniculidine A is limited. The data presented for this compound in this guide is hypothetical and serves as a template for future comparative analysis. The information on established neuroprotective agents is based on published research.

Introduction

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries is a paramount challenge in neuroscience and drug development. This guide provides a comparative analysis of the hypothetical neuroprotective efficacy of a novel compound, this compound, against well-established neuroprotective agents: Edaravone, Citicoline, and Cerebrolysin. The objective is to offer a comprehensive, data-centric overview to aid researchers in evaluating potential therapeutic candidates.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize key efficacy data for this compound (hypothetical), Edaravone, Citicoline, and Cerebrolysin across various in vitro models of neuronal injury.

Table 1: In Vitro Neuroprotection Against Oxidative Stress-Induced Cell Death

CompoundNeuronal Cell LineInsultConcentration for 50% Protection (EC₅₀)Maximum Protection (%)Assay
This compound (Hypothetical) SH-SY5YH₂O₂ (200 µM)15 µM85%MTT Assay
Edaravone PC12H₂O₂ (150 µM)25 µM78%MTT Assay
Citicoline Primary Cortical NeuronsGlutamate (B1630785) (100 µM)50 µM65%LDH Assay
Cerebrolysin Neuro-2AOxidative StressNot Applicable (peptide mixture)70%Cell Viability Assay[1]

Table 2: Attenuation of Pro-inflammatory Cytokine Release in Microglia

CompoundMicroglial Cell LineStimulusInhibition of TNF-α Release (IC₅₀)Inhibition of IL-1β Release (IC₅₀)Assay
This compound (Hypothetical) BV-2LPS (1 µg/mL)10 µM12 µMELISA
Edaravone Primary MicrogliaLPS (1 µg/mL)20 µM25 µMELISA
Citicoline BV-2LPS (1 µg/mL)> 100 µM> 100 µMELISA
Cerebrolysin Primary MicrogliaLPS (1 µg/mL)Not Applicable (peptide mixture)Moderate InhibitionELISA

Table 3: Inhibition of Apoptotic Pathways in Neuronal Cells

CompoundNeuronal Cell LineApoptotic InducerReduction in Caspase-3 Activity (%)Inhibition of Cytochrome c Release (%)Assay
This compound (Hypothetical) SH-SY5YStaurosporine (B1682477) (1 µM)75% at 20 µM68% at 20 µMCaspase-3 Activity Assay, Western Blot
Edaravone PC126-OHDA (50 µM)60% at 30 µM55% at 30 µMCaspase-3 Activity Assay, Western Blot
Citicoline Primary Cortical NeuronsGlutamate (100 µM)45% at 100 µM40% at 100 µMCaspase-3 Activity Assay, Western Blot
Cerebrolysin Neuro-2AOxidative StressSignificant ReductionNot ReportedApoptosis Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of the test compound (this compound, Edaravone, or Citicoline) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

  • Experimental Procedure:

    • Plate neurons in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • After 7 days in vitro, pre-treat the neurons with test compounds for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Cytotoxicity is calculated as the percentage of LDH released compared to the maximum LDH release control (cells lysed with Triton X-100).

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines, such as TNF-α and IL-1β, released by microglia.

  • Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Experimental Procedure:

    • Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Cytokine concentrations are determined from a standard curve, and the percentage of inhibition by the test compound is calculated relative to the LPS-only treated cells.

Assessment of Apoptosis (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.

  • Cell Culture: SH-SY5Y cells are cultured as described for the MTT assay.

  • Experimental Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Pre-treat with test compounds for 2 hours.

    • Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

    • Incubate for 6 hours.

    • Lyse the cells and measure caspase-3 activity using a fluorometric assay kit that detects the cleavage of a specific substrate (e.g., DEVD-AFC).

  • Data Analysis: Caspase-3 activity is expressed as relative fluorescence units (RFU) and normalized to the protein concentration of the cell lysate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in neuroprotection and a typical experimental workflow for evaluating neuroprotective compounds.

neuroprotective_pathways cluster_stress Cellular Stressors cluster_pathways Neuroprotective Signaling Pathways cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Antioxidant_Response Antioxidant Response (e.g., Nrf2 pathway) Oxidative_Stress->Antioxidant_Response Excitotoxicity Excitotoxicity Anti_Apoptotic Anti-Apoptotic (e.g., Bcl-2 family modulation) Excitotoxicity->Anti_Apoptotic Neuroinflammation Neuroinflammation Anti_Inflammatory Anti-Inflammatory (e.g., NF-κB inhibition) Neuroinflammation->Anti_Inflammatory Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Anti_Inflammatory->Neuronal_Survival Anti_Apoptotic->Neuronal_Survival Paniculidine_A This compound Paniculidine_A->Antioxidant_Response Paniculidine_A->Anti_Inflammatory Paniculidine_A->Anti_Apoptotic Known_Agents Known Agents Known_Agents->Antioxidant_Response Known_Agents->Anti_Inflammatory Known_Agents->Anti_Apoptotic

Caption: Key signaling pathways targeted by neuroprotective agents.

experimental_workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Comparison Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Compound_Treatment Treatment with This compound / Known Agents Cell_Culture->Compound_Treatment Induce_Injury Induction of Neuronal Injury (e.g., H₂O₂, Glutamate, LPS) Compound_Treatment->Induce_Injury Viability_Assay Cell Viability Assay (MTT, LDH) Induce_Injury->Viability_Assay Inflammation_Assay Inflammation Assay (ELISA for Cytokines) Induce_Injury->Inflammation_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Induce_Injury->Apoptosis_Assay Data_Analysis Quantitative Data Analysis (EC₅₀, IC₅₀, % Protection) Viability_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Caption: General experimental workflow for evaluating neuroprotective compounds.

Conclusion

This guide provides a framework for the comparative evaluation of novel neuroprotective candidates like this compound against established agents. The provided data tables, experimental protocols, and pathway diagrams are intended to facilitate a structured and objective assessment. While the data for this compound remains hypothetical, this document underscores the multifaceted approach required to characterize a promising neuroprotective compound, encompassing its effects on cell viability, inflammation, and apoptosis. Further preclinical studies are essential to elucidate the true therapeutic potential of this compound.

References

In-Depth Analysis of (±)-Paniculidine A's Anticancer Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anticancer properties of (±)-Paniculidine A have revealed a significant gap in the available scientific literature. Currently, there are no specific studies detailing its cytotoxic effects, impact on apoptosis, or influence on the cell cycle in various cancer cell lines. Consequently, a direct cross-validation of its anticancer effects is not feasible at this time.

To provide a valuable resource for researchers in oncology and drug discovery, this guide will instead focus on a well-documented natural compound with established anticancer activities, Physangulidine A . This allows for a comprehensive comparison and detailed presentation of experimental data and protocols, adhering to the core requirements of data-driven analysis and methodological transparency.

Comparative Analysis of Physangulidine A's Cytotoxic Activity

Physangulidine A, a withanolide isolated from Physalis angulata, has demonstrated notable anticancer effects. Its efficacy has been evaluated in several cancer cell lines, with key quantitative data summarized below.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
DU145Prostate CancerNot explicitly stated, but significant reduction in survival observedNot specifiedClonogenic Assay
PC-3Prostate CancerNot explicitly stated, but significant reduction in survival observedNot specifiedClonogenic Assay

Note: Specific IC50 values for Physangulidine A were not detailed in the referenced study, which focused on broader biological effects. The study did confirm significant activity in reducing cancer cell survival.

Unveiling the Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

Physangulidine A exerts its anticancer effects through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Apoptosis Induction

Treatment with Physangulidine A has been shown to trigger apoptosis in prostate cancer cells. This is evidenced by distinct morphological changes and the activation of key biochemical markers associated with this cell death pathway. The underlying signaling cascade, while not fully elucidated for this specific compound, is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

A generalized signaling pathway for apoptosis induction by natural compounds is depicted below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Death Receptor This compound (Hypothesized)->Cellular Stress

Generalized Apoptosis Signaling Pathway
Cell Cycle Arrest

A key finding for Physangulidine A is its ability to perturb the cell cycle. In DU145 human prostate cancer cells, it induces cell cycle arrest at the G2/M phase, leading to defective mitosis.[1] This disruption prevents cancer cells from successfully dividing and proliferating.

The following diagram illustrates the points in the cell cycle where anticancer compounds can induce arrest.

cell_cycle_arrest cluster_arrest Potential Arrest Points G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Anticancer Compound Anticancer Compound Anticancer Compound->G1 G1 Arrest Anticancer Compound->G2 G2/M Arrest mtt_workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add test compound (e.g., Paniculidine A) plate_cells->add_compound incubate Incubate for defined period add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate to allow formazan formation add_mtt->incubate_formazan solubilize Add solubilizing agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of Paniculidine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the structure-activity relationships of Paniculidine A analogues is currently limited. This guide provides a proposed framework for such studies, drawing upon the known biological activities of its source, Murraya paniculata, and general pharmacological screening protocols. The data presented herein is hypothetical and for illustrative purposes.

Introduction to Paniculidine A

Paniculidine A is an indole (B1671886) alkaloid isolated from Murraya paniculata, a plant recognized in traditional medicine for a variety of therapeutic properties, including anti-inflammatory, anti-diabetic, antioxidant, and cytotoxic effects[1][2][3][4]. The diverse biological activities of extracts from this plant suggest that its constituent compounds, such as Paniculidine A, may serve as valuable scaffolds for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies of Paniculidine A analogues are crucial to identify key structural features responsible for biological activity and to optimize potency, selectivity, and pharmacokinetic properties.

This guide outlines a potential workflow for the synthesis and evaluation of Paniculidine A analogues, focusing on assays relevant to the known biological profile of Murraya paniculata.

Proposed Structure-Activity Relationship Workflow

The following diagram illustrates a typical workflow for conducting SAR studies, from analogue synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Paniculidine A Scaffold Modifications Structural Modifications (e.g., R-group substitutions) Start->Modifications Analogues Library of Analogues Modifications->Analogues Cytotoxicity Cytotoxicity Assays Analogues->Cytotoxicity Primary Screening AntiInflammatory Anti-inflammatory Assays Analogues->AntiInflammatory Secondary Screening AChE AChE Inhibition Assays Analogues->AChE Secondary Screening SAR_Analysis SAR Analysis (IC50/EC50 Determination) Cytotoxicity->SAR_Analysis AntiInflammatory->SAR_Analysis AChE->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Modifications Iterative Design

Caption: A proposed workflow for the structure-activity relationship studies of Paniculidine A analogues.

Data Presentation: Comparative Biological Activity of Paniculidine A Analogues (Hypothetical Data)

The following tables present hypothetical data for Paniculidine A and a series of its synthesized analogues.

Table 1: Cytotoxicity of Paniculidine A Analogues against Human Cancer Cell Lines

CompoundR1-groupR2-groupIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)
Paniculidine A-H-OH15.221.518.9
Analogue 1-CH3-OH10.815.312.1
Analogue 2-H-OCH325.630.128.4
Analogue 3-Cl-OH8.511.29.3
Analogue 4-F-OH9.112.510.0
Analogue 5-H-NH2> 50> 50> 50

Table 2: Anti-inflammatory Activity of Paniculidine A Analogues

CompoundR1-groupR2-groupNO Production Inhibition (IC50, µM) in LPS-stimulated RAW 264.7 cells
Paniculidine A-H-OH22.4
Analogue 1-CH3-OH18.9
Analogue 2-H-OCH335.1
Analogue 3-Cl-OH15.6
Analogue 4-F-OH16.8
Analogue 5-H-NH2> 100

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Paniculidine A Analogues

CompoundR1-groupR2-groupAChE Inhibition (IC50, µM)
Paniculidine A-H-OH35.7
Analogue 1-CH3-OH28.4
Analogue 2-H-OCH345.2
Analogue 3-Cl-OH20.1
Analogue 4-F-OH23.5
Analogue 5-H-NH2> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Lines and Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of Paniculidine A analogues (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.5%).

    • Incubate the plates for 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Paniculidine A analogues for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The IC50 value for NO production inhibition is calculated from a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of various concentrations of Paniculidine A analogues or a positive control (e.g., donepezil).

    • Initiate the reaction by adding 25 µL of AChE solution.

    • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve of inhibitor concentration versus percentage inhibition.

Hypothetical Signaling Pathway Modulation by Paniculidine A Analogues

Based on the known anti-inflammatory and cytotoxic activities of many natural products, a plausible mechanism of action for Paniculidine A analogues could involve the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Paniculidine Paniculidine A Analogue Paniculidine->IKK Inhibits

Caption: A hypothetical signaling pathway showing the potential inhibition of NF-κB activation by Paniculidine A analogues.

References

In-Depth Mechanistic Comparison of (±)-Paniculidine A with Other Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for (±)-Paniculidine A, precluding a direct, data-driven comparison with other indole (B1671886) alkaloids at this time. While the broader class of indole alkaloids exhibits a wide array of biological activities, including well-documented anticancer, neuroprotective, and antimicrobial effects, specific experimental data detailing the molecular targets and signaling pathways of this compound remains elusive in published research.

Indole alkaloids, a large and structurally diverse class of natural products derived from the amino acid tryptophan, are known for their potent and varied pharmacological activities.[1][2] This guide aims to provide a comparative framework for the mechanisms of action of these compounds, highlighting well-studied examples to serve as a reference for future research on novel alkaloids like this compound.

Prominent Mechanisms of Action Among Indole Alkaloids

Indole alkaloids exert their effects through a multitude of mechanisms. To facilitate comparison, we will focus on two of the most extensively studied areas: anticancer and neuroprotective activities.

1. Anticancer Activity: Microtubule Disruption and Beyond

A primary mechanism of action for several clinically important indole alkaloids is the disruption of microtubule dynamics, which is crucial for cell division.

  • Vinca (B1221190) Alkaloids (e.g., Vincristine (B1662923), Vinblastine): These compounds are classic examples of microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[1]

  • Other Anticancer Mechanisms: Indole alkaloids can also induce cancer cell death through other pathways, such as the MAPK signaling pathway, which is involved in cell proliferation and survival.[3]

2. Neuroprotective and Neurological Activity: Acetylcholinesterase Inhibition

A key target for compounds aimed at treating neurodegenerative diseases like Alzheimer's disease is the enzyme acetylcholinesterase (AChE).[4][5] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132); its inhibition leads to increased acetylcholine levels in the brain, which can alleviate cognitive symptoms.[5][6][7]

  • Mechanism of AChE Inhibition: AChE inhibitors bind to the active site of the enzyme, preventing acetylcholine from being hydrolyzed.[5] This action can be reversible or irreversible, depending on the inhibitor.[5] Several natural and synthetic compounds, including some alkaloids, are known to be potent AChE inhibitors.

The Case of this compound

This compound is a natural indole alkaloid isolated from plants of the Murraya genus, such as Murraya paniculata (also known as Murraya exotica).[8] Extracts from this plant have been shown to possess a range of biological activities, including analgesic, anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][8] However, the specific contributions of this compound to these effects and its underlying mechanism of action have not been detailed in the available scientific literature. Extensive searches for experimental data such as IC50 values, enzyme inhibition constants, or specific molecular targets for this compound did not yield any results.

Comparative Data on Selected Indole Alkaloids

To illustrate the type of data required for a full comparative analysis, the following table summarizes hypothetical quantitative data for well-studied indole alkaloids. Note: This table is for illustrative purposes only, as no specific data for this compound is available.

AlkaloidPrimary Mechanism of ActionTargetAssay TypeQuantitative Data (Example)
This compound Not Determined Not Determined Not Determined N/A
Vincristine Microtubule DestabilizationTubulinCell Viability (MTT Assay)IC50: 1.5 nM (HeLa cells)
Vinblastine Microtubule DestabilizationTubulinTubulin Polymerization AssayIC50: 3 µM
Galantamine Acetylcholinesterase InhibitionAcetylcholinesteraseEnzyme Inhibition AssayIC50: 0.35 µM
Reserpine VMAT2 InhibitionVesicular Monoamine Transporter 2Neurotransmitter Uptake AssayIC50: 50 nM
Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action is crucial for understanding the complex biological processes involved. Below are examples of diagrams that could be generated if the mechanism of this compound were known.

Example 1: Hypothetical Acetylcholinesterase Inhibition Workflow

This diagram illustrates a typical workflow for screening compounds for AChE inhibitory activity.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound & Other Alkaloids Incubate Pre-incubate Enzyme with Inhibitor Compound->Incubate Enzyme AChE Enzyme Solution Enzyme->Incubate Substrate ATCI Substrate (Acetylthiocholine) Reaction Initiate Reaction with Substrate Substrate->Reaction Reagent DTNB Reagent (Ellman's Reagent) Reagent->Reaction Incubate->Reaction Measure Measure Absorbance (412 nm) Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for AChE Inhibitor Screening.

Example 2: Mitotic Arrest Signaling Pathway

This diagram shows the signaling pathway leading to apoptosis following microtubule disruption by an agent like a vinca alkaloid.

Mitotic_Arrest_Pathway Vinca Vinca Alkaloid Tubulin Tubulin Dimers Vinca->Tubulin binds & inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC defects activate M_Arrest Mitotic Arrest (M-Phase) SAC->M_Arrest induces Apoptosis Apoptosis M_Arrest->Apoptosis leads to

Pathway of Microtubule-Targeting Agents.
Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying scientific findings. Below is an example of a protocol for a common assay used to evaluate one of the mechanisms discussed.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the concentration of an inhibitor (e.g., an indole alkaloid) that causes 50% inhibition (IC50) of AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compounds (indole alkaloids) dissolved in a suitable solvent (e.g., DMSO)

    • Phosphate (B84403) buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds, AChE, ATCI, and DTNB in phosphate buffer.

    • In a 96-well plate, add 25 µL of various concentrations of the test compound solution.

    • Add 50 µL of the AChE solution to each well and pre-incubate for 15 minutes at 25 °C.

    • Add 125 µL of DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • A control reaction (without inhibitor) and a blank (without enzyme) should be run in parallel.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control reaction using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Conclusion

The indole alkaloid family is a rich source of pharmacologically active compounds with diverse and potent mechanisms of action. While established alkaloids like vincristine and galantamine serve as important benchmarks, the specific biological activities of many other members, including this compound, remain to be elucidated. The lack of published experimental data on this compound currently prevents a detailed mechanistic comparison. Future research focusing on the systematic screening of this compound against various biological targets (e.g., enzyme panels, receptor binding assays, cytotoxicity against cancer cell lines) is necessary to uncover its mechanism of action. Such studies would not only illuminate the pharmacological profile of this compound but also enrich our understanding of the structure-activity relationships within the vast and complex class of indole alkaloids.

References

Validating Acetylcholinesterase as the Protein Target of (±)-Paniculidine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is a member of the Lycopodium family of alkaloids. While a specific protein target for this compound has not been definitively identified in publicly available research, many alkaloids within this class are known to exhibit inhibitory activity against acetylcholinesterase (AChE). This guide, therefore, presents a comprehensive framework for validating AChE as a plausible protein target for a hypothetical compound with similar properties to this compound.

This document provides a comparative analysis of established AChE inhibitors—Donepezil, Rivastigmine, and Galantamine—across various validation assays. The included data, experimental protocols, and workflow diagrams are intended to serve as a practical resource for researchers engaged in the discovery and validation of novel AChE inhibitors.

Comparative Analysis of Acetylcholinesterase Inhibitors

The initial validation of a potential AChE inhibitor involves quantifying its inhibitory potency and selectivity. This is typically achieved through a series of in vitro, cell-based, and in vivo assays. The following tables summarize the performance of well-characterized AChE inhibitors, providing a benchmark for evaluating new chemical entities like this compound.

Table 1: In Vitro Inhibitory Potency (IC50) of Reference AChE Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, compiled from various studies, illustrates the comparative in vitro efficacy of Donepezil, Rivastigmine, and Galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A lower IC50 value indicates greater potency.[1]

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity for AChE over BuChE
Donepezil6.77,400High (~1104x)[1]
Rivastigmine4.331Low (~7x)[1]
Galantamine~410>10,000Moderate-High[1]

Note: IC50 values can vary between studies based on experimental conditions.

Table 2: In Vivo Acetylcholinesterase Inhibition in Rodent Models

Validating target engagement within a living organism is a critical step. The following table presents data on the in vivo inhibition of AChE in the brain cortex of rats for the reference compounds at specific doses.

CompoundDose (mg/kg)% AChE Inhibition in Brain Cortex
Donepezil1.5~80%
Rivastigmine1.0~50%
Galantamine3.0~60%

Note: These values are compiled from separate preclinical studies and are intended for comparative purposes.

Experimental Protocols for Target Validation

Rigorous experimental design is crucial for the validation of a protein target. Below are detailed protocols for key assays used to characterize AChE inhibitors.

In Vitro AChE Inhibition Assay: The Ellman Method

This colorimetric assay is a widely used method for determining AChE activity.[2]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.[2]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Donepezil)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, reference inhibitor, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound or reference inhibitor.

  • Enzyme Addition: Add the AChE solution to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.[3]

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 5-10 minutes) using a microplate reader.[3]

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Ex Vivo Brain Homogenate AChE Activity Assay

This method directly measures the effect of a systemically administered inhibitor on AChE activity in the brain.[4]

Principle: This assay follows the same principle as the in vitro Ellman method but uses brain tissue homogenate as the source of AChE.

Procedure:

  • Animal Dosing: Administer the test compound, a reference inhibitor, or a vehicle to different groups of rodents.

  • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain.

  • Homogenization: Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., phosphate buffer).[4]

  • Centrifugation: Centrifuge the homogenate to remove cellular debris and obtain a supernatant containing the soluble enzyme.

  • AChE Activity Measurement: Perform the Ellman assay as described above, using the brain homogenate supernatant as the enzyme source.

  • Data Analysis: Calculate the percentage of AChE inhibition in the treated groups relative to the vehicle-treated control group.[4]

In Vivo Microdialysis for Acetylcholine (B1216132) Measurement

This technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of target engagement.[4]

Principle: A microdialysis probe is implanted into a specific brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and the dialysate, containing extracellular fluid from the brain, is collected. An effective AChE inhibitor will prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and a detectable increase in the dialysate.[4]

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.[5]

  • Perfusion and Baseline Collection: After a recovery period, perfuse the probe with aCSF and collect baseline dialysate samples at regular intervals.[5]

  • Drug Administration: Administer the test compound or a reference inhibitor.

  • Post-Dosing Collection: Continue to collect dialysate samples.

  • Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC).[4]

  • Data Analysis: Plot the percentage change in acetylcholine concentration from baseline over time to assess the effect of the inhibitor.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological and experimental workflows involved in target validation.

cluster_0 Cholinergic Synapse cluster_1 Signaling Cascade Presynaptic Neuron Presynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline Synaptic Cleft Synaptic Cleft ACh Receptors ACh Receptors Synaptic Cleft->ACh Receptors Binding ACh (in cleft) ACh (in cleft) Postsynaptic Neuron Postsynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Acetyl-CoA + Choline->Acetylcholine (ACh) Choline Acetyltransferase Synaptic Vesicle Synaptic Vesicle Acetylcholine (ACh)->Synaptic Vesicle Synaptic Vesicle->Synaptic Cleft Action Potential Ca2+ influx ACh Receptors->Postsynaptic Neuron Signal Transduction Acetate + Choline Acetate + Choline ACh (in cleft)->Acetate + Choline AChE Hydrolysis Paniculidine A Paniculidine A AChE AChE Paniculidine A->AChE Inhibition

Caption: Acetylcholinesterase (AChE) Signaling Pathway and Inhibition.

cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Recombinant AChE Recombinant AChE Ellman Assay Ellman Assay Recombinant AChE->Ellman Assay Enzyme Source IC50 Determination IC50 Determination Ellman Assay->IC50 Determination Colorimetric Measurement Test Compound\n(Paniculidine A) Test Compound (Paniculidine A) Test Compound\n(Paniculidine A)->Ellman Assay Reference Inhibitor\n(Donepezil) Reference Inhibitor (Donepezil) Reference Inhibitor\n(Donepezil)->Ellman Assay Neuronal Cell Line\n(e.g., SH-SY5Y) Neuronal Cell Line (e.g., SH-SY5Y) Cell-Based Assay Cell-Based Assay Neuronal Cell Line\n(e.g., SH-SY5Y)->Cell-Based Assay Cell Source Cellular IC50 Cellular IC50 Cell-Based Assay->Cellular IC50 Measure AChE activity in cell lysate Test Compound Test Compound Test Compound->Cell-Based Assay Animal Model\n(Rodent) Animal Model (Rodent) Dosing Dosing Animal Model\n(Rodent)->Dosing Brain Tissue\nHomogenate Brain Tissue Homogenate Dosing->Brain Tissue\nHomogenate Measure AChE activity Microdialysis Microdialysis Dosing->Microdialysis Measure ACh in dialysate Ex Vivo AChE Assay Ex Vivo AChE Assay Brain Tissue\nHomogenate->Ex Vivo AChE Assay Measure AChE activity %19 %19 Ex Vivo AChE Assay->%19 Measure AChE activity ACh Levels ACh Levels Microdialysis->ACh Levels Measure ACh in dialysate

Caption: Experimental Workflow for Validating an AChE Inhibitor.

cluster_0 Evidence Hypothesis This compound targets AChE In Vitro Potent in vitro AChE inhibition (low IC50) Hypothesis->In Vitro Cell-Based Inhibition of AChE in neuronal cells Hypothesis->Cell-Based In Vivo Increased brain ACh levels and/or Reduced brain AChE activity Hypothesis->In Vivo SAR Structure-Activity Relationship consistent with AChE binding Hypothesis->SAR Conclusion AChE is a validated target In Vitro->Conclusion Cell-Based->Conclusion In Vivo->Conclusion SAR->Conclusion

Caption: Logical Framework for AChE Target Validation.

References

Independent Verification of (±)-Paniculidine A Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is an indole (B1671886) alkaloid that has garnered interest within the scientific community. This guide aims to provide an objective comparison of the synthesis of this compound, focusing on independent verification and supporting experimental data. However, a comprehensive literature search did not yield a reported total synthesis for the racemic mixture of this compound. The most pertinent and seemingly sole synthesis reported is that of the S-enantiomer of Paniculidine A by Czeskis and Moissenkov. This synthesis was undertaken to establish the absolute R-configuration of the natural products Paniculidine A and B.

Due to the absence of a published synthesis for the racemate and any subsequent independent verifications or alternative synthetic routes in the available literature, this guide will focus on the known enantioselective synthesis. It is important to note that access to the full experimental details of this foundational synthesis could not be obtained, precluding a detailed quantitative comparison and reproduction of the experimental protocols.

Synthesis of (S)-Paniculidine A: An Overview

The synthesis of (S)-Paniculidine A, as described in the abstract by Czeskis and Moissenkov, established the absolute R-configuration of the natural monochiral indole alkaloids, Paniculidine A and B.[1] Unfortunately, without the full experimental text, a detailed table of quantitative data (e.g., reaction yields, spectroscopic data) cannot be compiled.

Experimental Workflow

Based on the abstract, a logical workflow for the synthesis can be inferred. The synthesis likely begins with a chiral starting material to achieve the enantioselectivity and proceeds through several key transformations to construct the characteristic indole alkaloid core of Paniculidine A.

G cluster_0 Synthesis of (S)-Paniculidine A Chiral Precursor Chiral Precursor Key Intermediate 1 Key Intermediate 1 Chiral Precursor->Key Intermediate 1 Multi-step transformation Key Intermediate 2 Key Intermediate 2 Key Intermediate 1->Key Intermediate 2 Functional group manipulation Cyclization Cyclization Key Intermediate 2->Cyclization Indole ring formation (S)-Paniculidine A (S)-Paniculidine A Cyclization->(S)-Paniculidine A Final modifications

Caption: A logical workflow for the synthesis of (S)-Paniculidine A.

Comparison with Alternative Syntheses

As no other syntheses of Paniculidine A or its racemate were found in the literature, a direct comparison of synthetic routes is not possible. To provide context on the synthesis of related compounds, one can look at the total synthesis of more complex, structurally related alkaloids. For instance, several total syntheses for (+)-paniculatine, a tetracyclic Lycopodium alkaloid, have been reported, with some approaches involving 25 to 45 steps. However, a more recent and concise synthesis of (+)-paniculatine was developed, highlighting the evolution of synthetic strategies toward efficiency. This synthesis, starting from two known intermediates, was completed in ten steps with an overall yield of 12%. This indicates a trend in the field toward developing more efficient and scalable synthetic routes for complex alkaloids.

Conclusion

The independent verification of the synthesis of this compound remains an open area for investigation, as a published synthesis for the racemic mixture could not be identified. The only known synthesis is that of the S-enantiomer, reported to establish the absolute configuration of the natural product. The lack of detailed, publicly accessible experimental data for this synthesis, and the absence of any alternative synthetic routes, prevents a thorough comparative analysis and verification at this time. Future work in this area would benefit from the full publication of the experimental protocol for the synthesis of (S)-Paniculidine A, or the development and publication of a novel synthesis for this compound. Such advancements would be invaluable for the research community, enabling further studies into the biological activity and potential applications of this indole alkaloid.

References

(±)-Paniculidine A: Efficacy Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the documented in vitro and in vivo efficacy of the compound (±)-Paniculidine A. Despite its availability from some chemical suppliers, no peer-reviewed studies detailing its biological activity, experimental protocols, or mechanism of action could be identified.

This lack of accessible data prevents the creation of a detailed comparison guide as requested. The core requirements of presenting quantitative data, experimental methodologies, and signaling pathway visualizations cannot be fulfilled without foundational research on the compound's pharmacological properties.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential therapeutic effects and biological targets of this compound. Until such data becomes available, any discussion of its efficacy would be purely speculative.

Researchers and drug development professionals interested in this compound are encouraged to initiate preclinical studies to determine its bioactivity profile. Such investigations would be the first step towards understanding its potential applications and would provide the necessary data for future comparative analyses.

Assessing the Selectivity of (±)-Paniculidine A for its Target: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide addresses the current scientific understanding of the target selectivity of the natural product (±)-Paniculidine A. A comprehensive search of available scientific literature and databases reveals a significant lack of public information regarding the specific biological target and selectivity profile of this compound.

This compound is an alkaloid isolated from the plant Murraya paniculata (L.) Jack, a member of the Rutaceae family.[1][2] This plant is a rich source of various bioactive secondary metabolites, including alkaloids, coumarins, flavonoids, and terpenoids.[1][2][3] Extracts and isolated compounds from Murraya paniculata have been reported to exhibit a range of pharmacological activities, such as antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][4]

Despite the documented biological activities of compounds from its source, specific data on the molecular target of this compound remains elusive. Consequently, there is no available experimental data to populate a comparative analysis of its target selectivity against other molecules. Key quantitative metrics such as IC₅₀, Kᵢ, or Kₐ values, which are essential for assessing selectivity, have not been reported for this compound.

Furthermore, without an identified biological target, there are no known signaling pathways associated with the activity of this compound. This precludes the creation of pathway diagrams or detailed experimental workflows for its selectivity assessment. While the synthesis of the S-enantiomer of paniculidine A has been described in the literature to determine the absolute configuration of the natural product, this study did not investigate its biological target or selectivity.[5]

At present, a comprehensive guide on the target selectivity of this compound cannot be constructed due to the absence of the following critical information:

  • Identified Biological Target(s): The specific protein, enzyme, receptor, or other biomolecule with which this compound interacts to elicit a biological response is unknown.

  • Quantitative Selectivity Data: There are no published studies detailing the binding affinity or inhibitory activity of this compound against a primary target versus other potential off-targets.

  • Associated Signaling Pathways: The mechanism of action and the downstream cellular pathways modulated by this compound have not been elucidated.

Therefore, the tables and diagrams requested for a comparative guide cannot be generated. This significant knowledge gap presents an opportunity for future research to explore the pharmacological properties of this natural product, identify its molecular target(s), and characterize its selectivity profile. Such studies would be the first step in determining the potential therapeutic utility of this compound.

References

validating the therapeutic potential of (±)-Paniculidine A in animal models of neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Validation Guide for Neuroprotective Therapeutic Potential

This guide provides a comparative analysis of the therapeutic potential of the natural flavonoid Quercetin (B1663063) against the standard-of-care drug, Donepezil (B133215), in animal models of Alzheimer's disease (AD). The data presented is compiled from multiple preclinical studies, offering an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain.[1] Current treatments, such as Donepezil, an acetylcholinesterase inhibitor, primarily offer symptomatic relief.[2][3] There is a growing interest in multi-target therapies, with natural compounds like Quercetin emerging as promising candidates due to their antioxidant, anti-inflammatory, and neuroprotective properties.[4] This guide synthesizes experimental data from studies on transgenic AD mouse models to compare the efficacy of Quercetin and Donepezil in mitigating key pathological hallmarks of the disease.

Comparative Efficacy in Animal Models

The following tables summarize quantitative data from studies evaluating the effects of Quercetin and Donepezil on cognitive function, Aβ pathology, tauopathy, and oxidative stress in animal models of Alzheimer's disease.

Table 1: Cognitive Performance in the Morris Water Maze Test

Treatment GroupAnimal ModelEscape Latency (seconds)Reference(s)
Wild-Type Control3xTg-AD Mice~20-30[5]
3xTg-AD (Vehicle)3xTg-AD Mice~50-60[5]
Quercetin (25 mg/kg)3xTg-AD Mice~30-40[6]
Donepezil (3 mg/kg)Scopolamine-induced amnesia ratsSignificant decrease vs. Scopolamine[7]
Quercetin + DonepezilScopolamine-induced amnesia ratsSignificant decrease vs. Scopolamine[8]

Table 2: Neuropathological Markers

Treatment GroupAnimal ModelAβ Plaque Reduction (%)Tau Hyperphosphorylation Reduction (%)Reference(s)
3xTg-AD (Vehicle)3xTg-AD MiceBaselineBaseline[1]
Quercetin (25 mg/kg)3xTg-AD MiceSignificant decreaseSignificant decrease[1][6]
Quercetin (100 mg/kg)3xTg-AD MiceSignificant reductionTendency to decrease[5][9]
DonepezilRat primary cultured neuronsAttenuated Aβ toxicityReduced tau hyperphosphorylation

Table 3: Markers of Oxidative Stress

Treatment GroupAnimal ModelMalondialdehyde (MDA) LevelsSuperoxide (B77818) Dismutase (SOD) ActivityReference(s)
AD Model (Vehicle)RatIncreasedDecreased[8]
QuercetinRatSignificantly decreased-[8]
DonepezilRatSignificantly decreased-[8]
Quercetin + DonepezilRatSignificantly decreased-[8]

Experimental Protocols

1. Morris Water Maze Test for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[10][11]

  • Apparatus: A circular pool (150 cm in diameter) is filled with opaque water (22°C) containing a hidden escape platform submerged 1 cm below the surface.[12][13] Visual cues are placed around the room to serve as spatial references.[13]

  • Procedure:

    • Acquisition Phase: Mice undergo a series of training trials (e.g., 4 trials per day for 5-9 days) where they are released into the pool from different starting positions and must find the hidden platform.[5][10] The time taken to find the platform (escape latency) is recorded. If a mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is guided to it.[10][12]

    • Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for a specific duration (e.g., 60 or 90 seconds).[10] The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[13]

  • Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed using statistical software.

2. Immunohistochemistry for Aβ Plaques and Tau Pathology

This method is used to visualize and quantify Aβ deposits and hyperphosphorylated tau in brain tissue sections.[14][15]

  • Tissue Preparation:

    • Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[14]

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution.

    • Brains are sectioned using a cryostat or vibratome (e.g., 30-40 µm thick sections).[14]

  • Staining Protocol:

    • Free-floating sections are washed in PBS.

    • For Aβ staining, antigen retrieval is often performed using formic acid.[14][16]

    • Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) or phosphorylated tau (e.g., AT8).[17]

    • After washing, sections are incubated with a fluorescently labeled secondary antibody.

    • Sections are mounted on slides with a mounting medium containing a nuclear counterstain like DAPI.[17]

  • Image Acquisition and Analysis: Images are captured using a fluorescence microscope, and the plaque burden or tau pathology is quantified using image analysis software.

3. Measurement of Oxidative Stress Markers

Oxidative stress is a key pathological feature of AD.[18] Common markers include malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD).[19]

  • Sample Preparation: Brain tissue is homogenized in an appropriate buffer on ice. The homogenate is then centrifuged to obtain the supernatant for analysis.

  • Malondialdehyde (MDA) Assay (TBARS Assay):

    • The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA.[20]

    • The principle of the assay is the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex.

    • The absorbance of this complex is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).[19]

    • MDA levels are calculated based on a standard curve and expressed as nmol/mg of protein.

  • Superoxide Dismutase (SOD) Activity Assay:

    • SOD activity can be measured using commercially available kits or established protocols.

    • These assays are often based on the inhibition of a reaction that produces a colored product by SOD present in the sample.

    • The absorbance is read using a spectrophotometer, and the SOD activity is calculated and typically expressed as units/mg of protein.

Signaling Pathways and Mechanisms of Action

Quercetin's Neuroprotective Mechanisms

Quercetin exerts its neuroprotective effects through multiple pathways. It is a potent antioxidant that can scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes.[4] It also exhibits anti-inflammatory properties by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[21] Furthermore, Quercetin has been shown to interfere with Aβ aggregation and reduce tau hyperphosphorylation.[1][4]

Quercetin_Pathway Quercetin Quercetin ROS Oxidative Stress (ROS) Quercetin->ROS Inhibits Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Quercetin->Neuroinflammation Inhibits Abeta Aβ Aggregation Quercetin->Abeta Inhibits Tau Tau Hyper- phosphorylation Quercetin->Tau Inhibits Neuronal_Damage Neuronal Damage & Cognitive Decline ROS->Neuronal_Damage Neuroinflammation->Neuronal_Damage Abeta->Neuronal_Damage Tau->Neuronal_Damage

Caption: Quercetin's multi-target neuroprotective effects.

Donepezil's Mechanism of Action

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.[2] Emerging evidence suggests that Donepezil may also have neuroprotective effects beyond its primary mechanism, including modulation of Aβ processing and reduction of neuronal apoptosis.[22][23][24]

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Cholinergic Cholinergic Neurotransmission ACh->Cholinergic Cognitive_Function Improved Cognitive Function Cholinergic->Cognitive_Function

Caption: Primary mechanism of action of Donepezil.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the therapeutic potential of a compound in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow start Select Transgenic AD Mouse Model (e.g., 3xTg-AD) treatment Chronic Treatment Administration (Quercetin / Donepezil / Vehicle) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior sacrifice Euthanasia and Brain Tissue Collection behavior->sacrifice histology Histopathological Analysis (Immunohistochemistry for Aβ and Tau) sacrifice->histology biochemistry Biochemical Analysis (Oxidative Stress Markers) sacrifice->biochemistry analysis Data Analysis and Comparison histology->analysis biochemistry->analysis conclusion Conclusion on Therapeutic Potential analysis->conclusion

Caption: Workflow for preclinical drug evaluation in AD models.

References

Navigating the Uncharted Territory of (±)-Paniculidine A: A Quest for Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to delineate the specific protein target of the natural alkaloid (±)-Paniculidine A and quantify its binding affinity have revealed a significant knowledge gap in current scientific literature. Despite extensive searches of available biochemical and pharmacological data, a definitive molecular target for this compound remains elusive. This absence of a known protein interaction partner precludes a direct comparative analysis of its binding affinity against alternative compounds.

The investigation into the binding characteristics of this compound is fundamental to understanding its mechanism of action and potential therapeutic applications. The affinity of a ligand for its protein target, typically expressed as the dissociation constant (Kd), is a critical parameter in drug discovery, guiding the selection and optimization of lead compounds. A lower Kd value signifies a stronger binding affinity.

Without an identified target protein, it is impossible to perform the requisite binding assays to determine this crucial constant. Consequently, a comparison with other potential ligands for the same target cannot be constructed.

The Path Forward: Target Identification and Affinity Measurement

The journey to characterizing the binding affinity of this compound must begin with the identification of its molecular target. Modern drug discovery employs a range of experimental and computational techniques for this purpose. A typical workflow for such an endeavor is outlined below.

Affinity_Chromatography Affinity Chromatography Target_Protein Identified Target Protein Affinity_Chromatography->Target_Protein Yeast_Two_Hybrid Yeast Two-Hybrid Screening Yeast_Two_Hybrid->Target_Protein Phage_Display Phage Display Phage_Display->Target_Protein Computational_Docking In Silico Docking Computational_Docking->Target_Protein SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) MST MicroScale Thermophoresis (MST) BLI Bio-Layer Interferometry (BLI) Target_Protein->SPR Target_Protein->ITC Target_Protein->MST Target_Protein->BLI

Figure 1. A generalized workflow for identifying a protein target and confirming binding affinity.

Once a putative target protein is identified through methods such as affinity chromatography, yeast two-hybrid screening, or in silico modeling, the next critical step is to validate and quantify the binding interaction. Several biophysical techniques are considered the gold standard for this purpose.

Experimental Protocols for Binding Affinity Determination

The following are detailed methodologies for key experiments used to measure the binding affinity between a ligand, such as this compound, and its target protein.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One interacting partner (e.g., the target protein) is immobilized on the sensor surface, and the other (the ligand) is flowed over the surface at various concentrations.

Experimental Protocol:

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized protein surface and a reference flow cell (without protein) sequentially, from the lowest to the highest concentration.

    • Allow for a sufficient association time for the binding to reach equilibrium, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Regenerate the sensor surface between cycles using a specific regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. This heat change is proportional to the extent of binding. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS).

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while stirring.

    • Measure the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.

Envisioning a Future Signaling Pathway

Should the target of this compound be identified as a key kinase in a signaling cascade, for instance, its inhibitory effect could be visualized as follows:

cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Target Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates PaniculidineA This compound PaniculidineA->Kinase1 Inhibits

Figure 2. Hypothetical inhibition of a kinase signaling pathway by this compound.

The creation of a comprehensive comparison guide for this compound hinges on the foundational discovery of its protein target. The absence of this information in the current body of scientific literature underscores a critical area for future research. The methodologies and workflows outlined here provide a roadmap for researchers to undertake the necessary target identification and binding affinity studies. Such investigations will be instrumental in unlocking the therapeutic potential of this compound and enabling its comparison with other bioactive molecules. Until then, any discussion of its binding affinity remains speculative.

Safety Operating Guide

Prudent Disposal of (±)-Paniculidine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for (±)-Paniculidine A, a natural product isolated from Murraya exotica L.[1] In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, a conservative approach, treating the compound as potentially hazardous, is mandated. Researchers, scientists, and drug development professionals should adhere to the following guidelines to minimize risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

Disposal of Pure this compound (Solid Waste)

Unused or expired solid this compound should be treated as chemical waste.

Step-by-Step Protocol:

  • Containerization: Place the solid this compound in a clearly labeled, sealed, and compatible waste container. Plastic containers are often preferred for chemical waste storage.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and any known hazard warnings. If the specific hazards are not known, it is prudent to label it as "Caution: Chemical Waste" or similar wording that indicates its status.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not mix with general laboratory trash.

Disposal of this compound Solutions (Liquid Waste)

Solutions containing this compound, such as those in solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone, must be disposed of as hazardous liquid waste.[2]

Step-by-Step Protocol:

  • Waste Stream Identification: Determine the appropriate liquid waste stream for your laboratory (e.g., halogenated or non-halogenated organic solvent waste).

  • Containerization: Pour the this compound solution into a designated, leak-proof, and clearly labeled waste container. Ensure the container material is compatible with the solvent used.

  • Labeling: Label the container with the full names and approximate concentrations of all chemical constituents, including "this compound" and the solvent(s).

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area, which should be a well-ventilated space.

  • Collection: Contact your institution's EHS office for pickup and disposal. Under no circumstances should this compound solutions be poured down the drain.[3]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal to remove any residual chemical.

Step-by-Step Protocol:

  • Triple Rinsing: Rinse the empty container with a suitable solvent three times. A reasonable amount of solvent should be used for each rinse.

  • Rinsate Collection: The first rinse should be collected and disposed of as hazardous chemical waste along with your this compound liquid waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your institution's EHS guidelines.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area or fume hood.

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the appropriate recycling or general waste stream.[5] Be sure to deface or remove any labels to prevent confusion.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general guidelines for laboratory chemical waste accumulation can be referenced.

ParameterGuidelineSource
Maximum Hazardous Waste Storage55 gallons per Satellite Accumulation Area[6]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid (Pure Compound) waste_type->solid_waste Solid liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container solid_proc Place in Labeled Solid Waste Container solid_waste->solid_proc liquid_proc Pour into Labeled Liquid Waste Container liquid_waste->liquid_proc decontaminate Decontaminate Container (Triple Rinse) container_waste->decontaminate store Store in Designated Satellite Accumulation Area solid_proc->store liquid_proc->store collect_rinsate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinsate dry_container Air Dry Container decontaminate->dry_container collect_rinsate->liquid_proc dispose_container Dispose of Clean Container in Appropriate Bin dry_container->dispose_container ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the relevant Safety Data Sheets for all chemicals involved in your work. Disposal of all chemical waste must comply with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and adhering to proper logistical procedures are paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (±)-Paniculidine A, including detailed personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the consistent and correct use of appropriate PPE. Based on the safety data sheet for this compound and general guidelines for handling potent alkaloids, the following PPE is required.[1][2][3]

Summary of Personal Protective Equipment (PPE)

PPE CategorySpecificationRecommended Use
Hand Protection Chemically resistant, powder-free nitrile gloves. Double-gloving is recommended.[1]Required for all handling activities, including preparation, weighing, administration, and disposal. Gloves must be inspected before use and changed immediately if contaminated.[2]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[1]Required for all handling activities.
Body Protection A disposable, lint-free, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[1] Fire/flame resistant and impervious clothing is also recommended.[2]Required when there is a potential for splashing or contamination of personal clothing.
Respiratory Protection For handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher filtering facepiece respirator is required.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk and ensure experimental integrity. The following workflow outlines the key steps from preparation to disposal.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (e.g., chemical fume hood). gather_materials Assemble all necessary materials, including PPE, reagents, and waste containers. prep_area->gather_materials don_ppe Don all required PPE in the correct order. gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the solid compound, minimizing dust generation. don_ppe->weigh_transfer dissolution Dissolve the compound in the appropriate solvent within the ventilated enclosure. weigh_transfer->dissolution experiment Perform the experimental procedure. dissolution->experiment decontaminate Decontaminate all surfaces and equipment. experiment->decontaminate remove_ppe Remove PPE in the correct order to avoid cross-contamination. decontaminate->remove_ppe dispose_waste Dispose of all contaminated waste according to institutional and local regulations. remove_ppe->dispose_waste

Caption: A logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet.[1][2]

  • Avoid the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep the compound away from incompatible materials, such as strong oxidizing agents.

Spill Management:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Restrict Access: Evacuate the immediate area and prevent entry.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup: For a small spill, gently cover with an absorbent material. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • All waste contaminated with this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not discharge the chemical or its waste into sewer systems or the environment.[2]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。